molecular formula C10H18O B15619983 Linalool-d3

Linalool-d3

Cat. No.: B15619983
M. Wt: 157.27 g/mol
InChI Key: CDOSHBSSFJOMGT-WSWICNJZSA-N
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Description

Linalool-d3 is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 157.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1,2-trideuterio-3,7-dimethylocta-1,6-dien-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/i1D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOSHBSSFJOMGT-WSWICNJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C(C)(CCC=C(C)C)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical and chemical properties of deuterated linalool.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Linalool (B1675412)

Introduction to Deuterated Linalool

Linalool is a naturally occurring terpene alcohol, found in over 200 species of plants, and exists as two enantiomers: (S)-(+)-linalool (coriandrol) and (R)-(-)-linalool (licareol).[1][2] Deuterated linalool is an isotopologue of linalool where one or more hydrogen atoms are replaced by deuterium (B1214612), a stable isotope of hydrogen. This isotopic substitution imparts a significant change in mass with minimal alteration to the molecule's overall structure and, in many cases, its biological activity.[1] This mass difference is fundamental to its utility in research, particularly in studies involving kinetic isotope effects and as a mass-distinguishable internal standard for quantitative analysis in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).[1][3] A common commercially available form is (±)-Linalool-d3, where three deuterium atoms are incorporated.[1][4]

Physical Properties

The introduction of deuterium into the linalool molecule influences its physical properties due to the increased mass and slight changes in bond vibrational energies.[1] Deuterated compounds generally exhibit slightly higher boiling points, densities, and refractive indices compared to their non-deuterated (protio) counterparts.[1]

PropertyLinalool (C₁₀H₁₈O)Deuterated Linalool (e.g., Linalool-d3 (B567113), C₁₀H₁₅D₃O)
Molar Mass 154.25 g/mol [2]~157.27 g/mol [5]
Appearance Colorless oil/liquid[2][6]Neat oil[4]
Boiling Point 198-199 °C[2]Slightly higher than the protio form[1]
Density 0.858 to 0.868 g/cm³[2]Slightly higher than the protio form[1]
Refractive Index n20/D 1.462Slightly higher than the protio form[1]
Solubility in Water 1.589 g/L[2]Insoluble[7]
Solubility in Organic Solvents Soluble in ethanol, ether, propylene (B89431) glycol[6][8]Soluble in Chloroform, Ethyl Acetate, Methanol[4]

Chemical Properties

Kinetic Isotope Effect (KIE)

The most significant impact of deuteration on the chemical properties of linalool is the kinetic isotope effect (KIE).[1] The carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break.[1][9] Consequently, chemical reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[1] This phenomenon is a powerful tool for elucidating reaction mechanisms, particularly in studying metabolic pathways.[1][10] For instance, if a C-H bond is broken in the rate-determining step of a metabolic reaction, replacing that hydrogen with deuterium will slow down the reaction, helping to identify the site of metabolism.[10]

Stability

Deuterated linalool may exhibit enhanced stability compared to its non-deuterated counterpart.[9] The stronger C-D bonds can make the molecule more resistant to degradation, particularly in processes where C-H bond cleavage is involved.[9][11] Linalool is known to be susceptible to thermal degradation and can isomerize in acidic environments.[12] For optimal stability, deuterated linalool should be stored in a tightly sealed container, protected from light and moisture, at low temperatures (4°C or below).[9][12]

Experimental Protocols

Synthesis of (±)-Linalool-d3

A common method for the synthesis of deuterated linalool involves the use of deuterated precursors, such as a deuterated Grignard reagent.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product r1 Vinyl bromide-d3 int1 Vinyl-d3-magnesium bromide (Grignard Reagent) r1->int1 Diethyl Ether r2 Magnesium r2->int1 r3 6-methyl-5-hepten-2-one (B42903) p1 (±)-Linalool-d3 r3->p1 Reaction int1->p1

Caption: Synthesis of (±)-Linalool-d3.

Protocol:

  • Preparation of Vinyl-d3-magnesium bromide: React vinyl bromide-d3 with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon) to form the Grignard reagent.[1]

  • Reaction: Slowly add a solution of 6-methyl-5-hepten-2-one in anhydrous diethyl ether to the prepared Grignard reagent at a controlled temperature (e.g., 0°C).[1]

  • Workup: After the reaction is complete, quench the mixture by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.[1]

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure (±)-linalool-d3.[1]

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the analysis of deuterated linalool, allowing for its separation from the non-deuterated form and its quantification.[1]

Sample Sample Injection GC Gas Chromatography (Separation) Sample->GC Vaporization MS Mass Spectrometry (Detection & Identification) GC->MS Elution Data Data Analysis (Quantification) MS->Data Mass Spectrum

Caption: GC-MS analysis workflow.

Typical GC-MS Parameters:

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 5°C/min.

    • Final hold: Hold at 240°C for 5 minutes.[1]

  • Injector Temperature: 250°C.[1]

  • MS Transfer Line Temperature: 280°C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Scan Range: m/z 40-300.[1]

The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 157, which is three mass units higher than that of non-deuterated linalool (m/z 154).[1] The fragmentation pattern will also be shifted for fragments containing the deuterium labels.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the position and extent of deuterium incorporation.[1]

Typical ¹H NMR Parameters:

  • Solvent: Chloroform-d (CDCl₃).[1]

  • Spectrometer: 400 MHz or higher.[1]

  • Pulse Sequence: A standard single-pulse experiment.[1]

  • Number of Scans: 16 or higher for a good signal-to-noise ratio.[1]

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the vinyl group will be absent or significantly reduced in intensity, confirming successful deuteration at these positions.[1] ²H NMR can also be performed to directly observe the deuterium signals.[1]

Linalool Metabolism and the Role of Deuteration

Linalool is metabolized in vivo primarily by cytochrome P450 (CYP) enzymes in the liver.[1][6] The main metabolic pathways involve hydroxylation and epoxidation.[1] The use of deuterated linalool can help determine the relative contributions of these pathways by observing the kinetic isotope effects at different positions.[1]

Linalool Linalool P450 Cytochrome P450 Enzymes (CYP) Linalool->P450 Hydroxylation Hydroxylation P450->Hydroxylation Epoxidation Epoxidation P450->Epoxidation Metabolites Metabolites (e.g., 8-hydroxy-linalool) Hydroxylation->Metabolites Epoxidation->Metabolites

Caption: Linalool metabolism pathway.

Conclusion

Deuterated linalool is an invaluable tool for researchers in chemistry, biology, and pharmacology. Its unique physical and chemical properties, stemming from the mass difference between hydrogen and deuterium, enable detailed investigations into reaction mechanisms, metabolic pathways, and quantitative analysis.[1] This guide provides a foundational understanding of these properties and the experimental methodologies required to effectively utilize deuterated linalool in a research setting.

References

An In-depth Technical Guide to the Synthesis and Purification of Linalool-d3 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Linalool-d3, a deuterated isotopologue of the naturally occurring monoterpene linalool (B1675412). This document outlines a common synthetic methodology, purification protocols, and analytical techniques for quality assessment. Furthermore, it explores the application of this compound in research, particularly in metabolic studies involving cytochrome P450 enzymes.

Synthesis of (±)-Linalool-d3

A prevalent method for the synthesis of (±)-Linalool-d3 involves the reaction of a deuterated Grignard reagent with a suitable ketone, such as 6-methyl-5-hepten-2-one (B42903).[1] This approach allows for the specific incorporation of deuterium (B1214612) atoms into the vinyl group of the linalool molecule.

Experimental Protocol: Grignard Reaction

Materials:

  • Vinyl bromide-d3

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 6-methyl-5-hepten-2-one

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Argon (or other inert gas)

Procedure:

  • Preparation of Vinyl-d3-magnesium bromide: Under an inert atmosphere (e.g., argon), react vinyl bromide-d3 with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent.[1]

  • Grignard Reaction: In a separate flask, dissolve 6-methyl-5-hepten-2-one in anhydrous diethyl ether and cool the solution to 0°C. Slowly add the prepared vinyl-d3-magnesium bromide solution to the ketone solution.[1]

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

Purification of (±)-Linalool-d3

The crude product obtained from the synthesis requires purification to remove unreacted starting materials, byproducts, and other impurities. Common techniques for the purification of terpenoids like linalool include vacuum distillation and column chromatography.[1]

Experimental Protocol: Purification

Methods:

  • Vacuum Distillation: Remove the solvent from the dried organic extract under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield pure (±)-Linalool-d3.[1]

  • Column Chromatography: Alternatively, the crude product can be purified by column chromatography on silica (B1680970) gel.[1] A suitable eluent system, often a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate), is used to separate the components based on their polarity.

Quality Control and Characterization

The purity and identity of the synthesized this compound must be confirmed using appropriate analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary methods for this purpose.[1]

Data Presentation
ParameterMethodTypical Specification/ResultReference
Purity GC-MS≥99% deuterated forms (d1-d3)[2]
Molecular Ion (M+) GC-MS (EI)m/z 157[1]
¹H NMR 400 MHz, CDCl₃Absence or significant reduction of signals corresponding to the vinyl group protons.[1]
²H NMR -Direct observation of deuterium signals.[1]

Table 1: Physicochemical and Spectroscopic Data for (±)-Linalool-d3.

TechniqueParameterTypical Value/ConditionReference
GC-MS ColumnNon-polar capillary (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)[1]
Carrier GasHelium (1 mL/min)[1]
Oven Program60°C (2 min), then ramp to 240°C at 5°C/min, hold for 5 min[1]
Injector Temp.250°C[1]
MS Transfer Line Temp.280°C[1]
Ionization ModeElectron Ionization (EI) at 70 eV[1]
Scan Rangem/z 40-300[1]
¹H NMR SolventChloroform-d (CDCl₃)[1]
Spectrometer400 MHz or higher[1]

Table 2: Analytical Parameters for the Characterization of (±)-Linalool-d3.

Applications in Research

Deuterated linalool is a valuable tool in various research areas, particularly in drug metabolism and pharmacokinetic studies. Its primary applications include its use as an internal standard for quantitative analysis and in the investigation of metabolic pathways and reaction mechanisms through the kinetic isotope effect.

This compound as an Internal Standard

Due to its similar chemical and physical properties to endogenous linalool, this compound is an excellent internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2] It co-elutes with the analyte, allowing for accurate correction of variations in sample preparation and instrument response.

Investigating Cytochrome P450-Mediated Metabolism

Linalool is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[1] The use of this compound allows researchers to probe the mechanisms of these enzymatic reactions. The C-D bond is stronger than the C-H bond, leading to a slower reaction rate when a C-D bond is cleaved. This phenomenon, known as the kinetic isotope effect (KIE), can help elucidate reaction mechanisms and identify rate-determining steps.[1]

The metabolism of linalool by CYP2C19 and CYP2D6 involves allylic hydroxylation to form 8-hydroxylinalool and epoxidation followed by intramolecular rearrangement to yield cyclic ethers like furanoid and pyranoid linalool oxides. By using this compound, the specific sites of metabolism and the rate-determining steps of these enzymatic reactions can be investigated.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Vinyl bromide-d3 + Magnesium Turnings B Vinyl-d3-magnesium bromide (Grignard Reagent) A->B Formation D Grignard Reaction (Anhydrous Diethyl Ether, 0°C) B->D C 6-methyl-5-hepten-2-one C->D E Reaction Quenching (Saturated aq. NH4Cl) D->E F Extraction (Diethyl Ether) E->F G Drying (Anhydrous Na2SO4) F->G H Crude this compound G->H I Solvent Removal (Reduced Pressure) H->I J Vacuum Distillation or Column Chromatography I->J K Pure (±)-Linalool-d3 J->K L GC-MS Analysis K->L M NMR Spectroscopy K->M N Purity & Identity Confirmation L->N M->N

Caption: Experimental workflow for the synthesis, purification, and analysis of (±)-Linalool-d3.

Linalool_Metabolism_Pathway Linalool_d3 This compound CYP2C19 CYP2C19 Linalool_d3->CYP2C19 CYP2D6 CYP2D6 Linalool_d3->CYP2D6 Hydroxylation Allylic Hydroxylation CYP2C19->Hydroxylation Catalyzes CYP2D6->Hydroxylation Catalyzes Epoxidation Epoxidation CYP2D6->Epoxidation Catalyzes Metabolite1 8-hydroxythis compound Hydroxylation->Metabolite1 Rearrangement Intramolecular Rearrangement Epoxidation->Rearrangement Metabolite2 This compound oxides (Furanoid & Pyranoid) Rearrangement->Metabolite2

Caption: Cytochrome P450-mediated metabolism of this compound.

References

A Comprehensive Technical Guide to Commercially Available Linalool-d3 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at Suppliers, Purity, and Analytical Methodologies

This technical guide provides a detailed overview of commercially available Linalool-d3, a deuterated internal standard crucial for the accurate quantification of linalool (B1675412) in various research and drug development applications. This document outlines key suppliers, their product specifications, and in-depth experimental protocols for the analysis of this compound. Additionally, it explores the signaling pathways modulated by linalool, offering a deeper understanding of its biological activity.

Commercially Available this compound: A Comparative Overview

For researchers and scientists requiring high-purity this compound, several reputable suppliers offer this stable isotope-labeled compound. The choice of supplier may depend on factors such as isotopic and chemical purity, available quantities, and price. Below is a summary of prominent vendors and their product specifications.

SupplierProduct NameCAS NumberIsotopic PurityChemical PurityAvailable Quantities
Cayman Chemical (±)-Linalool-d31216673-02-7≥99% deuterated forms (d1-d3)[1]Not explicitly stated10 mg[1]
CDN Isotopes (±)-Linalool-d3 (vinyl-d3)1216673-02-799 atom % D[2]96%[2]0.01 g, 0.05 g[2]
LGC Standards (±)-Linalool-d3 (vinyl-d3)1216673-02-799 atom % Dmin 96%0.5 mg, 1 mg, 5 mg[3]
Sigma-Aldrich (AA BLOCKS) (±)-Linalool-d31216673-02-799% (1-3)Not explicitly statedInquire
Clinivex (±)-Linalool-d3 (vinyl-d3)1216673-02-799 atom % D[4]Not explicitly statedInquire
TargetMol This compound1216673-02-7Not explicitly statedNot explicitly stated1 mg, 5 mg[5]
Toronto Research Chemicals (TRC) (±)-Linalool-d3 (vinyl-d3)1216673-02-7Not explicitly statedNot explicitly stated0.5 mg, 1 mg[6][7]

Experimental Protocols for the Analysis of this compound

Accurate characterization and quantification of this compound are paramount for its effective use as an internal standard. The following sections provide detailed methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like linalool. The use of this compound as an internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate results.

Sample Preparation Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Prepare Stock Solutions (Linalool & this compound) B Create Calibration Standards (Serial Dilution) A->B E Inject Sample into GC-MS B->E C Sample Extraction (e.g., SPME, LLE) D Spike Sample with This compound Internal Standard C->D D->E F Separation on Capillary Column E->F G Detection by Mass Spectrometer (SIM or Full Scan) F->G H Data Analysis (Peak Integration & Quantification) G->H

A typical workflow for the quantification of linalool using a deuterated internal standard with GC-MS.

Detailed GC-MS Protocol:

  • Preparation of Standards:

    • Prepare stock solutions of non-deuterated linalool and this compound in a high-purity solvent such as methanol (B129727) or hexane.

    • Create a series of calibration standards by serially diluting the linalool stock solution. Each calibration standard should be spiked with a constant, known concentration of the this compound internal standard.

  • Sample Preparation:

    • For liquid samples (e.g., plasma, essential oils), a simple dilution with the appropriate solvent may be sufficient.

    • For solid or semi-solid matrices, an extraction method such as solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) is necessary to isolate the analyte.

    • Spike the extracted sample with the same constant concentration of this compound as used in the calibration standards.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890 GC or equivalent.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: A typical program might start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes. This program should be optimized for the specific sample matrix and analytes of interest.

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis. Injector temperature: 250°C.

    • Mass Spectrometer: Agilent 5973 MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: For quantitative analysis, Selected Ion Monitoring (SIM) mode is preferred for its higher sensitivity and selectivity. Monitor characteristic ions for both linalool (e.g., m/z 71, 93, 121) and this compound (e.g., m/z 74, 124). For qualitative analysis, full scan mode (e.g., m/z 40-300) can be used.

  • Data Analysis:

    • Integrate the peak areas of the quantifier ions for both linalool and this compound.

    • Calculate the ratio of the peak area of linalool to the peak area of this compound.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the linalool standards.

    • Determine the concentration of linalool in the unknown sample by interpolating its peak area ratio on the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is an essential tool for confirming the identity and assessing the isotopic purity of this compound.

Detailed ¹H-NMR Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Instrumentation and Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Solvent: Chloroform-d (CDCl₃).

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

    • Number of Scans: 16 or more scans to ensure a good signal-to-noise ratio.

    • Reference: The residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used as a reference.

  • Data Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • In the ¹H-NMR spectrum of this compound, the signals corresponding to the vinylic protons (typically between δ 5.0 and 6.0 ppm) should be significantly reduced or absent compared to the spectrum of non-deuterated linalool, confirming successful deuteration at the vinyl group. The integration of the remaining proton signals should be consistent with the expected structure.

Linalool in Drug Development: Key Signaling Pathways

Linalool has garnered significant interest in drug development due to its diverse pharmacological activities, including anti-inflammatory, anxiolytic, and anti-cancer effects. These effects are mediated through its interaction with several key signaling pathways.

Modulation of the GABA-A Receptor

Linalool has been shown to modulate the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This interaction is believed to be responsible for its anxiolytic and sedative properties.[8] Linalool acts as a positive allosteric modulator, enhancing the effect of GABA on the receptor, which leads to an increased influx of chloride ions and hyperpolarization of the neuron, thus reducing neuronal excitability.[8][9][10]

cluster_gaba GABA-A Receptor Modulation Linalool Linalool GABA_A GABA-A Receptor Linalool->GABA_A Positive Allosteric Modulation Chloride Cl- Influx GABA_A->Chloride GABA GABA GABA->GABA_A Binds to Receptor Neuron Neuronal Hyperpolarization (Reduced Excitability) Chloride->Neuron

Linalool's positive allosteric modulation of the GABA-A receptor.
Inhibition of AKT/mTOR and JAK2/STAT3 Signaling Pathways

In the context of cancer research, linalool has been demonstrated to inhibit the proliferation of cancer cells by modulating the AKT/mTOR and JAK2/STAT3 signaling pathways.[11][12][13][14] These pathways are crucial for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. Linalool's ability to interfere with these pathways suggests its potential as an anti-cancer agent. However, it is important to note that a key paper on the JAK2/STAT3 pathway has been retracted, and thus, findings in this specific area should be interpreted with caution.[15]

cluster_cancer Anti-Cancer Signaling Pathways of Linalool Linalool Linalool AKT AKT Linalool->AKT Inhibits JAK2 JAK2 Linalool->JAK2 Inhibits mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Growth, and Survival mTOR->Proliferation Promotes STAT3 STAT3 JAK2->STAT3 STAT3->Proliferation Promotes

References

Linalool-d3: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Linalool-d3, a deuterated isotopologue of the naturally occurring monoterpene linalool (B1675412). This document details its chemical and physical properties, provides experimental protocols for its synthesis and analytical applications, and explores the key signaling pathways influenced by its non-deuterated counterpart.

Core Chemical and Physical Properties

This compound is a valuable tool in analytical and research settings, primarily utilized as an internal standard for the precise quantification of linalool in various matrices.[1] Its physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 1216673-02-7[1]
Molecular Formula C₁₀H₁₅D₃O[1]
Molecular Weight 157.3 g/mol [1]
Formal Name 3,7-dimethyl-1,6-octadien-1,1,2-d₃-3-ol[1]
Synonyms (±)-Linalool-d3, dl-Linalool-d3[1]
Purity ≥99% deuterated forms (d₁-d₃)[1]
Formulation A neat oil[1]

Experimental Protocols

Synthesis of (±)-Linalool-d3

A common method for the synthesis of (±)-Linalool-d3 involves the reaction of a deuterated Grignard reagent with a suitable ketone.[2]

1. Preparation of Vinyl-d3-magnesium bromide:

  • Start with vinyl bromide-d3.

  • React it with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon) to form the Grignard reagent.[2]

2. Grignard Reaction:

  • In a separate flask, dissolve 6-methyl-5-hepten-2-one (B42903) in anhydrous diethyl ether under an inert atmosphere.

  • Slowly add the prepared vinyl-d3-magnesium bromide solution to the ketone solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.[2]

3. Workup:

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]

4. Purification:

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure (±)-Linalool-d3.[2]

Quantification of Linalool using this compound as an Internal Standard

This compound is an ideal internal standard for the quantification of linalool by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) due to its similar chemical and physical properties, which allows it to co-elute with the analyte and compensate for variations in sample preparation and instrument response.

GC-MS Analysis:

  • Sample Preparation: Prepare a series of calibration standards containing known concentrations of linalool and a constant concentration of this compound. For sample analysis, add a known amount of this compound to the sample extract.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A suitable capillary column for terpene analysis (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to ensure the separation of linalool from other matrix components.

  • Ionization Mode: Electron Ionization (EI).

  • Quantification: Monitor specific ions for both linalool and this compound. The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Signaling Pathways

Linalool, the non-deuterated analogue of this compound, has been shown to modulate several key signaling pathways, primarily related to its anti-inflammatory and metabolic effects.

Anti-Inflammatory Signaling Pathway of Linalool

Linalool exhibits significant anti-inflammatory properties by modulating the NF-κB and Nrf2 signaling pathways. It has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of NF-κB and promoting the nuclear translocation of Nrf2, which in turn upregulates the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1).[3] This dual action leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3]

G Linalool Anti-Inflammatory Signaling Pathway LPS LPS NFkB NF-κB Activation LPS->NFkB Stimulates Linalool Linalool Linalool->NFkB Inhibits Nrf2 Nrf2 Nuclear Translocation Linalool->Nrf2 Promotes Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammation Induces HO1 HO-1 Expression Nrf2->HO1 Induces HO1->Inflammation Inhibits

Caption: Linalool's anti-inflammatory mechanism.

Linalool as a PPARα Ligand in Lipid Metabolism

Linalool has been identified as a direct ligand of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[1] By activating PPARα, linalool stimulates the expression of genes involved in fatty acid oxidation and reduces the expression of genes involved in lipogenesis. This leads to a decrease in cellular lipid accumulation and a reduction in plasma triglyceride levels.[1]

G Linalool's Role in PPARα-Mediated Lipid Metabolism Linalool Linalool PPARa PPARα Linalool->PPARa Activates Gene_Expression PPARα Target Gene Expression PPARa->Gene_Expression Regulates FA_Oxidation Increased Fatty Acid Oxidation Gene_Expression->FA_Oxidation Lipid_Accumulation Decreased Cellular Lipid Accumulation Gene_Expression->Lipid_Accumulation

Caption: Linalool's regulation of lipid metabolism.

References

An In-depth Technical Guide to the Isotopic Purity of Linalool-d3 for Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Linalool-d3, a critical component for ensuring accuracy and reliability in analytical methodologies. As the use of stable isotope-labeled internal standards is paramount in quantitative analysis, particularly in mass spectrometry-based assays, a thorough understanding of their isotopic purity is essential. This document details the methodologies for assessing the isotopic purity of this compound, presents available data on its composition, and discusses the potential for isotopic exchange.

Introduction to this compound as an Analytical Standard

Linalool (B1675412), a naturally occurring terpene alcohol, is a key fragrance and flavor compound and a significant component in many essential oils. In analytical chemistry, deuterated linalool, such as this compound, serves as an invaluable internal standard for the accurate quantification of linalool in various matrices. The introduction of deuterium (B1214612) atoms imparts a mass shift, allowing for clear differentiation between the analyte and the standard in mass spectrometric analyses, without significantly altering the chemical properties. The most common form of deuterated linalool for this purpose is (±)-Linalool-d3, with the deuterium atoms typically located on the vinyl group.[1]

The efficacy of this compound as an internal standard is fundamentally dependent on its isotopic purity. This refers to the extent to which the hydrogen atoms at specific sites have been replaced by deuterium, and the distribution of deuterated species (isotopologues) within the standard. High isotopic purity minimizes signal overlap with the unlabeled analyte and ensures a consistent and predictable response.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound analytical standards is typically stated on the certificate of analysis. While specific batch-to-batch variations exist, the general specifications provide a baseline for quality.

ParameterSpecificationSource
Deuterated Forms ≥99% (d1-d3)Cayman Chemical[1]
Isotopic Purity (atom % D) 99 atom % DLGC Standards[2]
Chemical Purity min 96%LGC Standards[2]
Molecular Formula C₁₀H₁₅D₃OCayman Chemical[1]

Note: The specification "≥99% deuterated forms (d1-d3)" indicates that the sum of the abundances of linalool molecules containing one, two, or three deuterium atoms is at least 99% of the total linalool species. The "99 atom % D" signifies that at the intended positions of deuteration, 99% of the atoms are deuterium. For a complete understanding of the isotopic distribution (the relative amounts of d0, d1, d2, and d3 species), a batch-specific certificate of analysis should be consulted.

Experimental Protocols for Determining Isotopic Purity

The determination of the isotopic purity of this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing isotopic purity by separating the deuterated standard from potential impurities and analyzing the mass distribution of the molecule and its fragments.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound standard in a volatile organic solvent (e.g., methanol (B129727) or ethyl acetate).

  • GC Separation:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm), is suitable for the separation of terpenes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C, with a final hold for 5 minutes.

    • Injector Temperature: 250°C.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) for high resolution.

    • Scan Range: m/z 40-200 to encompass the molecular ion and key fragments.

Data Interpretation:

The mass spectrum of unlabeled linalool (C₁₀H₁₈O) has a molecular ion peak at m/z 154.[3][4] For this compound (C₁₀H₁₅D₃O), the molecular ion peak is expected at m/z 157. The relative intensities of the ion signals at m/z 154 (d0), 155 (d1), 156 (d2), and 157 (d3) in the molecular ion cluster can be used to determine the isotopic distribution. Key fragment ions of linalool, such as those at m/z 121, 93, and 71, will also show a corresponding mass shift in the spectrum of this compound, providing further confirmation of deuteration. For instance, the quantifier ion for linalool is often m/z 71, while for this compound it is m/z 74.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is essential for confirming the location of deuterium labeling and providing a quantitative measure of isotopic enrichment.

¹H NMR Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a known internal standard for quantification.

  • Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard quantitative ¹H NMR experiment with a sufficient relaxation delay (D1) to ensure full relaxation of all protons.

  • Data Interpretation: In the ¹H NMR spectrum of this compound (deuterated at the vinyl group), the signals corresponding to the vinyl protons will be significantly reduced or absent compared to the spectrum of unlabeled linalool. By integrating the residual proton signals at the deuterated positions and comparing them to the integrals of non-deuterated protons within the same molecule, the isotopic enrichment can be calculated.

²H NMR Methodology:

  • Sample Preparation: Dissolve the this compound sample in a protonated solvent.

  • Data Acquisition:

    • Spectrometer: An NMR spectrometer equipped with a deuterium probe.

  • Data Interpretation: The ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of deuterium incorporation. The presence and integration of these signals provide direct evidence and quantification of deuteration.

Potential for Hydrogen-Deuterium (H/D) Exchange

Hydrogen-deuterium exchange is a process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa. For this compound, the deuterium atoms are attached to carbon atoms and are generally not considered labile. However, the potential for back-exchange under certain acidic or basic conditions, or during analysis at high temperatures, should be considered.[6] The hydroxyl proton of linalool is labile and will readily exchange with protic solvents.

Mitigation Strategies:

  • Solvent Selection: Use aprotic solvents for sample preparation and analysis whenever possible.

  • pH Control: Maintain neutral pH conditions to minimize the risk of acid or base-catalyzed exchange.

  • Temperature Control: Avoid excessive temperatures during sample storage and analysis.

Mandatory Visualizations

Experimental Workflow for Isotopic Purity Assessment

Isotopic Purity Workflow Workflow for Isotopic Purity Assessment of this compound cluster_sample Sample Handling cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis cluster_analysis Data Analysis & Reporting Sample This compound Standard GC_Prep Prepare Dilute Solution Sample->GC_Prep NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep GC_Inject GC Separation GC_Prep->GC_Inject MS_Detect MS Detection GC_Inject->MS_Detect MS_Data Mass Spectrum Acquisition MS_Detect->MS_Data MS_Analysis Analyze Molecular Ion Cluster (m/z 154-157) MS_Data->MS_Analysis NMR_Acquire NMR Data Acquisition (¹H and/or ²H) NMR_Prep->NMR_Acquire NMR_Data NMR Spectrum Acquisition NMR_Acquire->NMR_Data NMR_Analysis Integrate Signals & Calculate Enrichment NMR_Data->NMR_Analysis Purity_Report Isotopic Purity Report MS_Analysis->Purity_Report NMR_Analysis->Purity_Report

Caption: Workflow for assessing the isotopic purity of this compound.

Relationship Between Analytical Techniques and Information Provided

AnalyticalTechniques Analytical Techniques for Isotopic Purity cluster_techniques Analytical Techniques cluster_information Information Provided GCMS GC-MS Isotopic_Distribution Isotopic Distribution (d0, d1, d2, d3) GCMS->Isotopic_Distribution Chemical_Purity Chemical Purity GCMS->Chemical_Purity NMR NMR Spectroscopy Location_of_Label Location of Deuterium Label NMR->Location_of_Label Isotopic_Enrichment Isotopic Enrichment (atom % D) NMR->Isotopic_Enrichment NMR->Chemical_Purity

Caption: Relationship between analytical techniques and information provided.

Conclusion

The isotopic purity of this compound is a critical parameter for its use as an analytical standard. A combination of GC-MS and NMR spectroscopy provides a comprehensive assessment of its isotopic distribution, the location of the deuterium labels, and the overall isotopic enrichment. While manufacturers provide specifications for isotopic purity, it is recommended that users verify the purity of each new batch, especially for highly sensitive and regulated analyses. By following detailed experimental protocols and being mindful of potential issues such as H/D exchange, researchers can ensure the integrity of their quantitative results.

References

A Technical Guide to the Natural Occurrence and Biosynthesis of Linalool Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool (B1675412), a naturally occurring acyclic monoterpene alcohol, is a prominent fragrance and flavor compound found in the essential oils of a wide variety of plants.[1] It exists as two distinct enantiomers: (R)-(-)-linalool, also known as licareol, which typically possesses a woody, lavender-like aroma, and (S)-(+)-linalool, or coriandrol, which is characterized by a sweeter, herbaceous, and citrus-like scent.[2][3][4] The distinct sensory properties and potential physiological effects of each enantiomer make the determination of their natural distribution and biosynthetic origins a critical aspect of quality control for essential oils, authenticity assessment of natural products, and the development of new pharmaceuticals and fragrances.[4][5] This guide provides an in-depth overview of the natural occurrence of linalool enantiomers, the intricacies of their biosynthesis, and detailed experimental protocols for their extraction and analysis.

Natural Occurrence and Enantiomeric Distribution

Linalool is biosynthesized by a diverse array of plants, including fungi, junipers, and both dicots and monocots.[1] The enantiomeric composition of linalool in essential oils can vary significantly between different plant genera and even within the same species, influenced by factors such as geographical location, stage of development, and the specific plant organ.[3][6] Generally, one enantiomer is found to be predominant in a given plant species.[2]

(S)-(+)-linalool is a major constituent in the essential oils of coriander (Coriandrum sativum), sweet orange (Citrus sinensis) flowers, and cymbopogon (Cymbopogon martini).[7][8] In contrast, (R)-(-)-linalool is the dominant form in lavender (Lavandula officinalis), bay laurel (Laurus nobilis), and sweet basil (Ocimum basilicum).[7][9] A study of 42 essential oils revealed that the (-)-enantiomer was more commonly found than the (+)-enantiomer.[2]

The following table summarizes the enantiomeric distribution of linalool in various plant species.

Plant SpeciesFamilyPlant PartLinalool Content (%)(R)-(-)-linalool (%)(S)-(+)-linalool (%)Reference
Lavandula angustifoliaLamiaceaeOil-95.14.9[6]
Origanum dubiumLamiaceaeOil97.0-97.699.3-99.40.6-0.7[6]
Origanum onitesLamiaceaeOil90.31000[10][11]
Coriandrum sativumApiaceaeOil-16.183.9[2]
Elettaria cardamomumZingiberaceaeOil-23.176.9[2]
Nepeta cadmeaLamiaceaeOil-0100[2]
Nepeta catariaLamiaceaeOil-0100[2]
Satureja spinosaLamiaceaeOil-0100[2]
Tanacetum chiliophyllumAsteraceaeOil-0100[2]
Ocimum basilicumLamiaceaeOil-1000[8]
Mentha citrataLamiaceaeOil-72-7525-28[8]
Lippia albaVerbenaceaeLeaf Oil-0100[8]
Cinnamomum tamalaLauraceaeLeaf Oil-0100[8]
Aniba rosaeodoraLauraceaeLeaves & Branches-5-4456-95[3]
Camellia sinensisTheaceaeLeaves-Minor isomerMajor isomer[12]

Biosynthesis of Linalool Enantiomers

The biosynthesis of linalool, like all monoterpenoids, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[13] These precursors are synthesized through the mevalonic acid (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. The condensation of one molecule of IPP and one molecule of DMAPP yields the C10 intermediate, geranyl diphosphate (B83284) (GPP).[13][14]

The final and stereochemistry-determining step in linalool biosynthesis is catalyzed by the enzyme linalool synthase (LIS), a type of terpene synthase (TPS).[9][14] Linalool synthase facilitates the conversion of GPP to either (R)-(-)-linalool or (S)-(+)-linalool.[15] The stereospecificity of the linalool produced is dependent on the specific linalool synthase enzyme present in the plant.[12] For instance, separate (R)-linalool synthase (CsRLIS) and (S)-linalool synthase (CsSLIS) enzymes have been identified in Camellia sinensis, with their relative expression levels and catalytic efficiencies determining the final enantiomeric ratio in the tea leaves.[12]

The general biosynthetic pathway is illustrated below.

G Biosynthesis of Linalool Enantiomers cluster_0 Terpenoid Precursor Synthesis cluster_1 Monoterpene Synthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP GPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP GPPS LIS Linalool Synthase (LIS) GPP->LIS RLinalool (R)-(-)-Linalool LIS->RLinalool (R)-LIS SLinalool (S)-(+)-Linalool LIS->SLinalool (S)-LIS G Experimental Workflow for Chiral Linalool Analysis start Start: Essential Oil Sample prep Sample Preparation (Weighing, Dissolving, Spiking with Internal Standard) start->prep dry Drying (Anhydrous Sodium Sulfate) prep->dry vial Transfer to GC Vial dry->vial analysis Chiral GC-MS Analysis vial->analysis data Data Acquisition (SIM Mode) analysis->data integration Peak Integration data->integration quant Quantification (Using Calibration Curve) integration->quant ratio Enantiomeric Ratio Calculation quant->ratio end End: Report Results ratio->end

References

The Biological Activities of Linalool and its Deuterated Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool (B1675412), a naturally occurring monoterpene alcohol, is a prominent constituent of the essential oils of numerous aromatic plants.[1][2] It exists as two enantiomers, (S)-(+)-linalool and (R)-(-)-linalool, which contribute to the characteristic floral and woody scents of many plants.[3] Beyond its use in the fragrance and flavor industries, linalool has garnered significant scientific interest due to its diverse pharmacological properties.[1][2] This technical guide provides an in-depth overview of the biological activities of linalool, focusing on its antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. Furthermore, this guide explores the potential role of its deuterated analogs in research and development, summarizing available quantitative data, detailing experimental protocols, and visualizing key molecular pathways.

While extensive research has elucidated the biological activities of linalool, the direct investigation of its deuterated analogs is a nascent field. The primary application of deuterated linalool, such as (±)-Linalool-d3, has been in mechanistic and pharmacokinetic studies, leveraging the kinetic isotope effect (KIE).[1] The KIE posits that the substitution of a hydrogen atom with a heavier deuterium (B1214612) atom can slow down chemical reactions where the cleavage of the C-H bond is the rate-determining step.[1] This principle is invaluable for understanding metabolic pathways and can potentially be exploited to enhance the metabolic stability and therapeutic efficacy of drug candidates. However, comparative studies on the intrinsic biological activities of deuterated versus non-deuterated linalool are not yet widely available.

Antimicrobial Activity

Linalool exhibits broad-spectrum antimicrobial activity against a variety of bacteria and fungi.[4] Its mechanism of action primarily involves the disruption of cell membrane integrity and function, leading to leakage of intracellular components and ultimately cell death.[5][6]

Quantitative Antimicrobial Data

The antimicrobial efficacy of linalool is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

MicroorganismAssay MethodMICMBCReference
Pseudomonas fluorescensAgar (B569324) Dilution1.25 µL/mL2.5 µL/mL[5]
Shewanella putrefaciensBroth Microdilution1.5 µL/mL-[7]
Escherichia coliMicrotitre Plate Assay51.9 µM-[8]
Candida albicansMicrotitre Plate Assay38.9 µM-[8]
Periodontopathic & Cariogenic Bacteria-0.1 - 1.6 mg/mL0.1 - 1.6 mg/mL[9]
Experimental Protocol: Determination of MIC and MBC by Agar Dilution

This protocol is adapted from the methodology described for assessing the antimicrobial activity of linalool against Pseudomonas fluorescens.[5]

1. Preparation of Linalool Solutions:

  • Prepare a stock solution of linalool in a suitable solvent (e.g., ethanol) to ensure miscibility with the growth medium.[5]

  • Create a series of dilutions from the stock solution to achieve the desired final concentrations in the agar plates (e.g., 0.3125, 0.625, 1.25, 2.5, and 5 µl/mL).[5]

2. Plate Preparation:

  • Add a defined volume of each linalool dilution to molten agar medium (e.g., Nutrient Agar) and mix thoroughly before pouring into sterile Petri dishes.[5]

  • Include a solvent control plate (containing only the solvent at the same concentration used in the test plates) and a negative control plate (without linalool or solvent).[5]

3. Inoculation:

  • Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of 10^7 CFU/mL).[5]

  • Spread a defined volume of the bacterial suspension evenly onto the surface of the prepared agar plates.[5]

4. Incubation:

  • Incubate the plates at the optimal temperature for the growth of the test microorganism (e.g., 30°C for P. fluorescens) for a specified period (e.g., 24 hours).[5]

5. Determination of MIC:

  • The MIC is the lowest concentration of linalool that completely inhibits the visible growth of the microorganism on the agar surface.[5]

6. Determination of MBC:

  • To determine the MBC, subculture a sample from the plates showing no visible growth onto fresh, linalool-free agar plates.

  • Incubate these plates under the same conditions.

  • The MBC is the lowest concentration of linalool that results in no microbial growth on the subculture plates.[5]

Signaling Pathway and Mechanism of Action

Linalool's antimicrobial action is a multi-target process primarily focused on the bacterial cell envelope and metabolic machinery.

G Linalool's Antimicrobial Mechanism of Action Linalool Linalool CellMembrane Bacterial Cell Membrane Linalool->CellMembrane Metabolism Cellular Metabolism Linalool->Metabolism MembraneDamage Membrane Damage & Increased Permeability CellMembrane->MembraneDamage Leakage Leakage of Intracellular Macromolecules (DNA, RNA, Proteins) MembraneDamage->Leakage CellDeath Cell Death Leakage->CellDeath TCA TCA Cycle Inhibition Metabolism->TCA Glycolysis Glycolysis Inhibition Metabolism->Glycolysis ATP Reduced ATP Production TCA->ATP Glycolysis->ATP ATP->CellDeath

Caption: Linalool disrupts the bacterial cell membrane and inhibits key metabolic pathways, leading to cell death.

Anti-inflammatory Activity

Linalool has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.[10][11] Its mechanism of action involves the modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, and the reduction of pro-inflammatory cytokine production.[10][12]

Quantitative Anti-inflammatory Data
ModelTreatmentEffectReference
Carrageenan-induced rat paw edema(-)-Linalool (B1674924) (25 mg/kg)Delayed and prolonged reduction in edema[13]
Carrageenan-induced rat paw edemaRacemic Linalool (25 mg/kg)Significant reduction in edema at 1 hour[13]
LPS-stimulated RAW 264.7 macrophagesLinaloolAttenuated production of TNF-α and IL-6[10]
LPS-induced lung injury in miceLinaloolAttenuated lung histopathologic changes[10]
Ovalbumin-induced pulmonary inflammation in miceLinalool (oral administration)Significantly inhibited eosinophil numbers, Th2 cytokines, and IgE levels[12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is based on the methodology used to evaluate the anti-inflammatory effects of linalool and linalyl acetate (B1210297).[13]

1. Animals:

  • Use adult male rats of a specific strain (e.g., Wistar rats), housed under standard laboratory conditions with free access to food and water.

2. Linalool Administration:

  • Administer linalool (e.g., (-)-linalool or racemic linalool) or the vehicle control (e.g., saline) intraperitoneally or orally at specified doses (e.g., 25 mg/kg).[13]

3. Induction of Inflammation:

  • After a set period following linalool administration (e.g., 30 minutes), inject a sterile 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce localized edema.

4. Measurement of Paw Edema:

  • Measure the volume of the paw using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

5. Data Analysis:

  • Calculate the percentage of inhibition of edema for the linalool-treated groups compared to the vehicle-treated control group at each time point.

  • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Signaling Pathway

Linalool exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways.

G Linalool's Anti-inflammatory Signaling Pathway Inhibition LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK Linalool Linalool Linalool->MAPK inhibits Linalool->IKK inhibits IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65) Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory activates Inflammation Inflammation ProInflammatory->Inflammation

Caption: Linalool inhibits LPS-induced inflammation by blocking the phosphorylation of IκBα and MAPKs, thereby preventing NF-κB activation.

Anticancer Activity

Linalool has demonstrated cytotoxic and apoptotic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.[14][15] Its anticancer mechanisms include the induction of oxidative stress, cell cycle arrest, and apoptosis.[6][14]

Quantitative Anticancer Data

The anticancer activity of linalool is often expressed as the half-maximal inhibitory concentration (IC50).

Cell LineCancer TypeAssayIC50Reference
Cervical CarcinomaCervical Cancer-0.37 µg/mL[2]
Stomach CarcinomaStomach Cancer-14.1 µg/mL[2]
Skin CarcinomaSkin Cancer-14.9 µg/mL[2]
Lung Carcinoma (A549)Lung Cancer-21.5 µg/mL[2]
Bone CarcinomaBone Cancer-21.7 µg/mL[2]
T-47DBreast CancerWST-1 Assay224 µM[15]
SW 620Colorectal CancerWST-1 Assay222 µM[15]
Hep G2Liver CancerWST-1 Assay290 µM[15]
MCF-7Breast CancerMTT AssayDose & Time Dependent[16]
MDA-MB-231Breast CancerMTT AssayDose & Time Dependent[16]
Experimental Protocol: WST-8 Cytotoxicity Assay

This protocol is based on the methodology used to assess the cytotoxic effects of linalool on human colon cancer cell lines.[14]

1. Cell Culture:

  • Culture the desired cancer cell line (e.g., HCT 116) and a normal cell line (e.g., human fibroblasts) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

3. Linalool Treatment:

  • Prepare various concentrations of linalool in the culture medium.

  • Replace the medium in the wells with the linalool-containing medium and incubate for a specified period (e.g., 24 or 48 hours).

  • Include a vehicle control group.

4. WST-8 Assay:

  • Add WST-8 reagent to each well and incubate for a further 1-4 hours. WST-8 is reduced by cellular dehydrogenases to an orange formazan (B1609692) product.

  • Measure the absorbance of the formazan product at 450 nm using a microplate reader.

5. Data Analysis:

  • Calculate the cell viability as a percentage of the control group.

  • Determine the IC50 value, the concentration of linalool that inhibits cell growth by 50%, by plotting a dose-response curve.

Signaling Pathway

Linalool induces apoptosis in cancer cells through both intrinsic and extrinsic pathways, often initiated by the generation of reactive oxygen species (ROS).

G Linalool-Induced Apoptosis in Cancer Cells Linalool Linalool ROS Increased Reactive Oxygen Species (ROS) Linalool->ROS Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Linalool promotes apoptosis in cancer cells by inducing ROS production, leading to mitochondrial dysfunction and caspase activation.

Neuroprotective Effects

Linalool has shown promise in protecting against neuronal damage and has been investigated for its potential therapeutic role in neurodegenerative diseases.[17] Its neuroprotective mechanisms are attributed to its antioxidant and anti-inflammatory properties.[18][19]

Quantitative Neuroprotective Data
ModelTreatmentEffectReference
6-OHDA-lesioned rats (Parkinson's model)Linalool (25, 50, 100 mg/kg, p.o.)Improved behavioral alterations, reversed decrease in dopamine (B1211576) levels, and prevented reduction in TH and DAT expression.
Cadmium-induced hippocampal neurodegeneration in ratsLinalool (100 mg/kg/day)Suppressed oxidative stress, inflammation, and apoptosis.[17]
Oxygen-glucose deprivation/reoxygenation (OGD/R) in cortical neurons(-)-LinaloolAttenuated neuronal injury/death and reduced intracellular oxidative stress.[18][19]
Glutamate-induced oxidative stress in HT-22 neuronal cellsLinalool (100 µM)Reduced cell death, improved mitochondrial morphology, and decreased mitochondrial ROS.[20]
Experimental Protocol: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Cortical Neurons

This protocol is based on the methodology to assess the neuroprotective effects of (-)-linalool against ischemic-like injury.[18][19]

1. Primary Cortical Neuron Culture:

  • Isolate cortical neurons from embryonic rat or mouse brains and culture them in appropriate neurobasal medium supplemented with B27 and other growth factors.

  • Allow the neurons to mature in culture for a specified number of days.

2. OGD/R Procedure:

  • To induce OGD, replace the culture medium with a glucose-free balanced salt solution and place the cultures in a hypoxic chamber with a low oxygen atmosphere (e.g., 95% N2, 5% CO2) for a defined period (e.g., 90 minutes).

  • To initiate reoxygenation, return the cultures to the original culture medium and place them back in a normoxic incubator (95% air, 5% CO2).

3. Linalool Treatment:

  • Treat the neuronal cultures with different concentrations of (-)-linalool during the OGD and/or reoxygenation phase.

4. Assessment of Neuronal Viability:

  • Measure cell viability using assays such as the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.

5. Measurement of Oxidative Stress:

  • Assess intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFH-DA.

6. Data Analysis:

  • Compare the neuronal viability and oxidative stress levels in linalool-treated cultures to those in untreated OGD/R-exposed cultures and normoxic controls.

  • Analyze the data for statistical significance.

Signaling Pathway

Linalool's neuroprotective effects are mediated, in part, by its ability to mitigate oxidative stress and inflammation, potentially through the modulation of the NF-κB signaling pathway.

G Linalool's Neuroprotective Mechanism Neurotoxin Neurotoxin (e.g., Cadmium) or Ischemia OxidativeStress Oxidative Stress (Increased ROS) Neurotoxin->OxidativeStress Inflammation Inflammation (NF-κB Activation) Neurotoxin->Inflammation NeuronalDamage Neuronal Damage & Apoptosis OxidativeStress->NeuronalDamage Inflammation->NeuronalDamage Linalool Linalool Linalool->OxidativeStress reduces Linalool->Inflammation inhibits Neuroprotection Neuroprotection Linalool->Neuroprotection

Caption: Linalool confers neuroprotection by reducing oxidative stress and inhibiting inflammatory pathways that lead to neuronal damage.

Deuterated Linalool Analogs: A Frontier in Research

The substitution of hydrogen with deuterium in a molecule like linalool can have profound effects on its metabolic fate due to the kinetic isotope effect (KIE).[1] The C-D bond is stronger than the C-H bond, making it more difficult to break.[1] This can slow down metabolic processes, such as those mediated by cytochrome P450 enzymes, which are often involved in the initial steps of drug metabolism.

While there is a lack of direct comparative studies on the biological activities of deuterated versus non-deuterated linalool, the principle of KIE suggests that deuteration could potentially:

  • Enhance Bioavailability: By slowing down first-pass metabolism, a higher concentration of the active compound may reach systemic circulation.

  • Prolong Half-life: A reduced rate of metabolic clearance would lead to a longer duration of action.

  • Alter Metabolite Profile: Deuteration could shift the metabolic pathway towards alternative routes, potentially reducing the formation of toxic metabolites or increasing the formation of active ones.

Experimental Workflow: Investigating the Effects of Deuteration

The following workflow outlines a potential experimental approach to compare the biological activities of linalool and its deuterated analogs.

G Workflow for Comparing Linalool and Deuterated Linalool cluster_0 In Vitro Studies cluster_1 In Vivo Studies Antimicrobial Antimicrobial Assays (MIC, MBC) Comparison Comparative Analysis of Biological Activity Antimicrobial->Comparison AntiInflammatory Anti-inflammatory Assays (Cytokine production, NF-κB) AntiInflammatory->Comparison Anticancer Anticancer Assays (IC50, Apoptosis) Anticancer->Comparison Neuroprotection Neuroprotection Assays (Neuronal viability, ROS) Neuroprotection->Comparison PK Pharmacokinetic Studies (Bioavailability, Half-life) PK->Comparison Efficacy Efficacy Models (e.g., Inflammation, Tumor models) Efficacy->Comparison Linalool Linalool Linalool->Antimicrobial Linalool->AntiInflammatory Linalool->Anticancer Linalool->Neuroprotection Linalool->PK Linalool->Efficacy DeuteratedLinalool Deuterated Linalool DeuteratedLinalool->Antimicrobial DeuteratedLinalool->AntiInflammatory DeuteratedLinalool->Anticancer DeuteratedLinalool->Neuroprotection DeuteratedLinalool->PK DeuteratedLinalool->Efficacy

Caption: A proposed workflow for the comparative evaluation of the biological activities of linalool and its deuterated analogs.

Conclusion

Linalool is a versatile natural compound with a well-documented portfolio of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The mechanisms underlying these activities are being progressively elucidated, revealing interactions with key cellular and molecular pathways. While the biological activities of deuterated linalool analogs remain largely unexplored, the principles of the kinetic isotope effect suggest that deuteration could be a valuable strategy to enhance the pharmacokinetic properties and potentially the therapeutic efficacy of linalool. Further research is warranted to synthesize and evaluate deuterated linalool analogs to unlock their full therapeutic potential. This in-depth guide serves as a foundational resource for researchers and drug development professionals interested in advancing the scientific understanding and application of linalool and its derivatives.

References

Linalool-d3 safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Linalool-d3

Introduction

This compound is a deuterated isotopologue of linalool (B1675412), a naturally occurring terpene alcohol found in many essential oils.[1] In this compound, three hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[2] This isotopic labeling makes it a valuable tool in scientific research, particularly as an internal standard for the quantification of linalool by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] It is also utilized in studies of drug metabolism and mechanistic investigations.[2]

While specific safety data for this compound is not extensively published, its fundamental chemical structure is nearly identical to that of linalool. The primary difference is a slight increase in molecular weight due to the deuterium atoms.[1][2] Therefore, the safety and handling precautions for this compound are based on the comprehensive data available for linalool (CAS No. 78-70-6). This guide synthesizes the available information to provide a thorough overview for researchers, scientists, and drug development professionals.

Safety Data Summary

The safety profile of this compound is extrapolated from its non-deuterated counterpart, Linalool.

Physical and Chemical Properties

Deuterated compounds typically have slightly higher boiling points and densities than their non-deuterated forms.[2] The key properties are summarized below.

PropertyValueSource
Chemical Formula C₁₀H₁₅D₃O[1][3]
Molecular Weight 157.3 g/mol [1][3]
Appearance Neat oil, Light yellow liquid[3][4]
Odor Floral[4]
Boiling Point 199 °C / 390.2 °F @ 760 mmHg (for Linalool)[4]
Flash Point 75 °C / 167 °F (for Linalool)[4]
Autoignition Temperature 235 °C / 455 °F (for Linalool)[4]
Solubility Slightly soluble in Chloroform, Ethyl Acetate, Methanol.[3] In water: 1.45 g/L (25°C) (for Linalool).[4][3][4]
Purity ≥99% deuterated forms (d₁-d₃)[3]
Toxicological Data

Toxicological data is primarily derived from studies on linalool. Acute toxicity is associated with central depressive effects, including ataxia and respiratory disturbances.[5]

TestSpeciesRouteValueSource
LD50 (Acute Oral Toxicity) RatOral2790 mg/kg[6][7]
LD50 (Acute Dermal Toxicity) RabbitDermal5610 mg/kg[7]
Maternal NOAEL RatOral500 mg/kg/day[8]
Developmental NOAEL RatOral≥ 1000 mg/kg/day[8]

NOAEL: No Observed Adverse Effect Level

GHS Hazard Classification

Linalool is classified as a hazardous substance under the Globally Harmonized System (GHS).[6][7][9][10]

Hazard ClassCategoryHazard StatementPictogramSignal Word
Flammable liquids4H227: Combustible liquidNoneWarning
Skin corrosion/irritation2H315: Causes skin irritationGHS07Warning
Serious eye damage/eye irritation2AH319: Causes serious eye irritationGHS07Warning
Skin sensitization1 / 1BH317: May cause an allergic skin reactionGHS07Warning
Hazardous to the aquatic environment - Acute3H402: Harmful to aquatic lifeNoneNone

Handling and Safety Precautions

Given the hazard profile, appropriate precautions must be taken during handling and storage to minimize exposure and risk.

Engineering Controls
  • Ventilation: Handle in a well-ventilated area to prevent the formation of flammable or explosive concentrations in the air.[6] Use local exhaust ventilation to control vapors.

  • Safety Equipment: Ensure eyewash stations and safety showers are close to the workstation location.[4][11]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4][12]

  • Skin Protection: Wear suitable protective gloves (e.g., tested according to EN 374) and clothing to prevent skin exposure.[4][13] Contaminated work clothing should not be allowed out of the workplace.[10][14]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Hygiene Measures
  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[6][13]

  • Remove and wash contaminated clothing before reuse.[11]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[10][14]

Storage
  • Keep container tightly closed in a dry, cool, and well-ventilated place.[4] Recommended storage temperature is 2–8 °C.[13]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][6][9]

  • Store away from incompatible materials such as strong oxidizing agents, bases, and strong acids.[4]

Spill and Disposal
  • Spill Response: In case of a spill, remove all sources of ignition.[4] Absorb with inert material (e.g., sand, diatomaceous earth) and place in a suitable, closed container for disposal.[12][13] Ventilate the affected area.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Avoid release to the environment.[6]

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, this section describes the general methodologies for relevant toxicological studies and analytical procedures based on published research for linalool and its derivatives.

Subchronic Toxicity Study (General Methodology)

This protocol is based on a 13-week study of linalool oxide in rats.[15][16]

  • Animal Model: Male and female Sprague-Dawley rats are commonly used.

  • Dose Administration: The test substance is administered daily by oral gavage. Doses are determined from preliminary 14-day studies. For example, doses of 0, 80, 250, and 800 mg/kg body weight/day might be selected.[15][16]

  • Observations: Animals are observed for clinical signs of toxicity, such as changes in gait or activity levels.[15] Body weight and food consumption are monitored throughout the study.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and serum biochemistry analysis to assess effects on liver, kidney, and other organs.[16]

  • Histopathology: A full necropsy is performed. Organs are weighed, and tissues are examined microscopically for pathological changes.[15]

  • Endpoint Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no statistically or biologically significant adverse effects are observed.[15][16]

Developmental Toxicity Study (General Methodology)

This protocol is based on a developmental toxicity study of linalool in rats.[8]

  • Animal Model: Presumed pregnant Sprague-Dawley rats are used.

  • Dose Administration: The test substance is administered by oral gavage during the period of major organogenesis (e.g., gestational days 7 to 17).

  • Maternal Observations: Dams are monitored for clinical signs, body weight changes, and feed consumption.[8]

  • Caesarean Section: On gestational day 21, dams are euthanized, and uteri are examined for implantations, resorptions, and the number of live and dead fetuses.[8]

  • Fetal Examinations: Fetuses are weighed and examined for external, visceral (soft tissue), and skeletal abnormalities.[8]

  • Endpoint Analysis: The maternal NOAEL and developmental NOAEL are established. Linalool was concluded not to be a developmental toxicant in rats at maternal doses up to 1000 mg/kg/day.[8]

Quantification by GC-MS (General Methodology)

This compound is primarily used as an internal standard. The following is a general protocol for its use in quantifying linalool in a sample.[2]

  • Sample Preparation: A known concentration of this compound is added to the sample containing the unknown quantity of linalool.

  • GC Separation: The sample is injected into a gas chromatograph.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Initial temperature of 60°C, held for 2 minutes, then ramped to 240°C at 5°C/min, and held for 5 minutes.[2]

    • Injector Temperature: 250°C.[2]

  • MS Detection: The separated compounds enter the mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Scan Range: m/z 40-300.[2]

  • Data Analysis: The mass spectrum for this compound will show a molecular ion peak at m/z 157, while non-deuterated linalool has its peak at m/z 154.[2] By comparing the peak area of linalool (m/z 154) to the peak area of the this compound internal standard (m/z 157), the concentration of linalool in the original sample can be accurately calculated.

Visualizations

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

G cluster_prep 1. Preparation & Risk Assessment cluster_handling 2. Safe Handling & Use cluster_post 3. Post-Experiment Procedures cluster_emergency 4. Emergency Response a Review SDS for This compound/Linalool b Identify Hazards: - Flammable - Skin/Eye Irritant - Sensitizer a->b c Assess Risks for Specific Protocol b->c d Don Appropriate PPE: - Goggles - Gloves - Lab Coat c->d Proceed if controls are adequate e Work in Well-Ventilated Area (e.g., Fume Hood) d->e f Keep Away from Ignition Sources e->f g Perform Experiment f->g h Segregate Waste for Proper Disposal g->h i Decontaminate Work Area h->i j Remove PPE and Wash Hands Thoroughly i->j k Spill Occurs m Evacuate & Ventilate Absorb with Inert Material k->m l Skin/Eye Exposure n Rinse Affected Area with Water, Seek Med Aid l->n

Caption: Logical workflow for the safe handling of this compound from preparation to disposal.

Hazard Profile and Physiological Response

This diagram outlines the relationship between the GHS hazards of Linalool and the potential physiological responses upon exposure.

G cluster_hazards cluster_routes cluster_responses substance This compound Exposure r_dermal Dermal Contact substance->r_dermal r_ocular Ocular Contact substance->r_ocular r_inhale Inhalation substance->r_inhale h_skin_irrit Skin Irritation (H315) p_redness Redness, Itching, Inflammation h_skin_irrit->p_redness h_eye_irrit Eye Irritation (H319) p_eye_damage Serious Eye Irritation, Pain, Redness h_eye_irrit->p_eye_damage h_sens Skin Sensitization (H317) p_allergic Allergic Contact Dermatitis h_sens->p_allergic h_flam Combustible (H227) r_dermal->h_skin_irrit r_dermal->h_sens r_ocular->h_eye_irrit p_resp_irrit Respiratory Tract Irritation r_inhale->p_resp_irrit

Caption: Relationship between this compound exposure routes, GHS hazards, and potential effects.

Conclusion

This compound is an essential tool in analytical and metabolic research. While it is not classified as highly toxic, it presents several hazards that necessitate careful handling. The primary risks include skin and eye irritation, skin sensitization, and combustibility.[7][10] Researchers and laboratory personnel must adhere to standard safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize the risk of exposure. By following the guidelines outlined in this document, this compound can be used safely and effectively in a research environment.

References

Methodological & Application

Application Notes and Protocols for the Use of Linalool-d3 as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool (B1675412), a naturally occurring monoterpene alcohol, is a key component in the aroma and flavor profiles of numerous essential oils and a significant ingredient in the fragrance, food, and cosmetic industries. Furthermore, linalool has garnered considerable interest in pharmaceutical research due to its potential therapeutic properties, including anxiolytic, anti-inflammatory, and neuroprotective effects. Accurate and precise quantification of linalool is paramount for quality control in commercial products and for comprehensive pharmacokinetic and pharmacodynamic studies in drug development.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like linalool. To ensure the highest level of accuracy and to correct for variations during sample preparation and instrumental analysis, the use of a stable isotope-labeled internal standard is the gold standard. Linalool-d3, a deuterated analog of linalool, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to those of the native analyte, ensuring it behaves similarly throughout the analytical process. However, its slightly higher mass allows for clear differentiation by the mass spectrometer, enabling precise quantification through the stable isotope dilution assay (SIDA).

These application notes provide a comprehensive guide to the use of this compound as an internal standard for the quantitative analysis of linalool in various matrices by GC-MS.

Principle of Internal Standardization with this compound

The fundamental principle of using this compound as an internal standard lies in adding a known quantity of this deuterated compound to every sample, calibration standard, and quality control sample at the beginning of the sample preparation process. Because this compound is structurally and chemically almost identical to linalool, it experiences similar losses during extraction, derivatization (if any), and injection.

During GC-MS analysis, linalool and this compound will have very similar chromatographic retention times but will be distinguished by their mass-to-charge ratios (m/z) in the mass spectrometer. Quantification is then based on the ratio of the peak area of the analyte (linalool) to the peak area of the internal standard (this compound). This ratio is then plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. The concentration of linalool in unknown samples is then determined by interpolating their peak area ratios from this curve. This method effectively compensates for variations in sample volume, injection volume, and instrument response, leading to highly accurate and precise results.

Data Presentation

The following tables summarize representative quantitative data for the analysis of linalool using a deuterated internal standard like this compound. This data is compiled from various studies and demonstrates the expected performance of a validated GC-MS method.

Table 1: GC-MS Method Validation Parameters for Linalool Quantification

Validation ParameterTypical PerformanceReference
Linearity (R²) ≥ 0.998[1]
Linear Range 0.10 – 10.00 µg/mL[1]
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 75 – 103%[2]
Precision (RSD)
Intra-day≤ 12.03%[1]
Inter-day≤ 11.34%[1]

Table 2: Selected Ion Monitoring (SIM) Parameters for Linalool and this compound

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Reference
Linalool 7112193
This compound 12474-

Experimental Protocols

Below are detailed methodologies for the quantification of linalool in different matrices using this compound as an internal standard with GC-MS.

Protocol 1: Analysis of Linalool in Essential Oils

1. Materials and Reagents

  • Linalool (≥97% purity)

  • This compound (≥98% isotopic purity)

  • Hexane (B92381) (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Standard Solutions

  • Linalool Stock Solution (1 mg/mL): Accurately weigh 10 mg of linalool standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • This compound IS Working Solution (10 µg/mL): Dilute the this compound stock solution 1:100 with hexane.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the linalool stock solution with hexane to achieve concentrations ranging from 0.1 to 10.0 µg/mL. To each calibration standard, add the this compound IS working solution to a final concentration of 1 µg/mL.

3. Sample Preparation

  • Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.

  • Add the this compound IS working solution to achieve a final concentration of 1 µg/mL.

  • Dilute to the mark with hexane.

  • Vortex for 1 minute to ensure homogeneity.

  • Transfer an aliquot to a GC-MS vial for analysis.

4. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet: Split/splitless inlet, operated in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor ions as listed in Table 2.

Protocol 2: Analysis of Linalool in Plant Material (e.g., Cannabis)

1. Materials and Reagents

  • All materials from Protocol 1.

  • Ethyl acetate (B1210297) (HPLC grade).

  • Anhydrous sodium sulfate.

  • Centrifuge tubes and filters (0.22 µm).

2. Preparation of Standard Solutions

  • Prepare standard solutions as described in Protocol 1, using ethyl acetate as the solvent.

3. Sample Preparation

  • Accurately weigh approximately 100 mg of homogenized and dried plant material into a centrifuge tube.

  • Add 10 mL of ethyl acetate containing this compound at a concentration of 1 µg/mL.

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into a GC-MS vial.

4. GC-MS Parameters

  • Use the same GC-MS parameters as described in Protocol 1.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample Matrix (e.g., Essential Oil, Plant Material) Spike_Sample Add known amount of This compound (Internal Standard) Sample->Spike_Sample Standards Linalool Calibration Standards Spike_Standards Add constant amount of This compound to each standard Standards->Spike_Standards Extraction Solvent Extraction / Dilution Spike_Sample->Extraction Ready_Standards Standards ready for analysis Spike_Standards->Ready_Standards Ready_Sample Sample ready for analysis Extraction->Ready_Sample GC_Injection Inject into GC-MS Ready_Sample->GC_Injection Ready_Standards->GC_Injection GC_Separation Chromatographic Separation (GC Column) GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (MSD) GC_Separation->MS_Detection Data_Acquisition Data Acquisition (Peak Area Ratios) MS_Detection->Data_Acquisition Calibration_Curve Generate Calibration Curve (Peak Area Ratio vs. Concentration) Data_Acquisition->Calibration_Curve Quantification Determine Linalool Concentration in Sample Calibration_Curve->Quantification

Caption: General workflow for the quantitative analysis of linalool using this compound as an internal standard by GC-MS.

Internal_Standard_Principle cluster_sample In the Sample cluster_process Analytical Process cluster_detector At the Detector (MS) cluster_calculation Calculation Analyte Linalool (Analyte) Unknown Amount Process Sample Prep & GC-MS Injection Analyte->Process IS This compound (IS) Known Amount Added IS->Process Analyte_Signal Linalool Signal (Peak Area A) Process->Analyte_Signal Proportional Loss IS_Signal This compound Signal (Peak Area IS) Process->IS_Signal Proportional Loss Ratio Calculate Ratio (A / IS) Analyte_Signal->Ratio IS_Signal->Ratio Result Quantify Linalool via Calibration Curve Ratio->Result

Caption: The logical principle of using this compound as an internal standard for accurate quantification.

References

Application Note: Quantitative Analysis of Linalool in Essential Oils using Linalool-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linalool (B1675412) is a naturally occurring terpene alcohol found in a wide variety of flowers and spice plants, contributing significantly to their aroma.[1][2] It is a key component in many essential oils and is widely used in fragrances, flavorings, and cosmetics. Furthermore, linalool has garnered interest in the pharmaceutical field for its potential anxiolytic, anti-inflammatory, and analgesic properties.[2] Accurate and precise quantification of linalool is therefore critical for quality control in the flavor and fragrance industries, as well as for pharmacokinetic and pharmacodynamic studies in drug development.[2]

The use of an internal standard is a robust analytical practice that significantly improves the accuracy and precision of quantitative analysis by correcting for variations during sample preparation and instrumental analysis.[3][4] An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the analytical instrument.[3] Linalool-d3, a stable isotope-labeled version of linalool, serves as an excellent internal standard for the quantification of linalool. Its properties are nearly identical to the analyte, ensuring it behaves similarly during extraction and chromatographic separation. However, its increased mass allows it to be differentiated from native linalool by a mass spectrometer.[3] This application note provides a detailed protocol for the quantitative analysis of linalool in essential oils using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize typical validation parameters for analytical methods for linalool quantification. While specific data for this compound is not extensively published, the use of a deuterated internal standard is expected to yield high linearity and low detection limits. The data presented here is a compilation from methods using deuterated standards or other internal standards and serves as a performance benchmark.[4][5]

Table 1: Comparison of Validation Parameters for Linalool Quantification. [5]

Validation ParameterGC-MS/MSLC-MS/MS
Linearity (R²)≥ 0.998> 0.99[5]
Linear Range0.10–10.00 μg/mL7.5–500 ng/mL[5]
Accuracy (% Recovery)80.23–115.41%97.1-99.3%[6]
Precision (RSD)Intra-day: ≤ 12.03% Inter-day: ≤ 11.34%Not explicitly stated
Limit of Detection (LOD)Not explicitly stated3.5 ng/mL[5]
Limit of Quantification (LOQ)Not explicitly stated7.5 ng/mL[5]

Table 2: HPTLC Method Validation for Linalool. [7]

ParameterResult
Linearity (R²)0.9988
Limit of Detection (LOD)6.99 ng
Limit of Quantification (LOQ)14.05 ng
Accuracy (% Recovery)99.58 ± 0.38
Precision (RSD)<1%

Experimental Protocols

This section details the methodologies for the quantitative analysis of linalool in essential oils using this compound as an internal standard.

Materials and Reagents
  • Linalool reference standard (≥98% purity)

  • This compound internal standard (≥98% purity)

  • Methanol (B129727) (HPLC grade)

  • Hexane (B92381) or Ethyl Acetate (GC grade)

  • Essential oil sample

  • Volumetric flasks, pipettes, and syringes

  • GC vials with inserts

  • 0.22 µm syringe filters

Standard Solution Preparation
  • Linalool Stock Solution (1 mg/mL): Accurately weigh 10 mg of linalool reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[3]

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.[3]

  • Linalool Working Standard Solutions: Prepare a series of calibration standards by serially diluting the linalool stock solution with methanol to achieve concentrations ranging from 0.1 to 100 µg/mL.[3]

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 10 µg/mL in methanol.

Sample Preparation
  • Accurately weigh a known amount of the essential oil sample (e.g., 100 mg) into a centrifuge tube.[1]

  • Add a suitable extraction solvent (e.g., 1 mL of hexane or ethyl acetate).[1][3]

  • Spike the sample with the this compound internal standard working solution to a final concentration of 10 µg/mL.[3]

  • Vortex the sample for 1 minute and sonicate for 15 minutes to ensure thorough mixing and extraction.[3]

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet any solid material.[3]

  • Filter the supernatant through a 0.22 µm syringe filter into a GC vial for analysis.[3]

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters that should be optimized for your specific instrument.

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.[3]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[3]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.[3]

  • Inlet: Split/splitless inlet, operated in splitless mode for trace analysis.[3][4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[5]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 180°C.

    • Ramp: 20°C/min to 250°C, hold for 5 minutes.[2]

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[4]

  • Monitored Ions:

    • Linalool: m/z 71, 93, 121 (quantifier ion to be determined based on highest abundance).

    • This compound: m/z 74, 96, 124 (hypothetical, to be confirmed by analyzing the this compound standard). The exact m/z values for this compound will depend on the deuteration pattern.

Calibration and Quantification
  • Inject the prepared calibration standards and the sample extracts into the GC-MS system.

  • Construct a calibration curve by plotting the ratio of the peak area of the linalool quantifier ion to the peak area of the this compound quantifier ion against the concentration of the linalool standards.[1]

  • Determine the concentration of linalool in the essential oil samples from the calibration curve using the peak area ratios obtained from the sample analysis.

Visualizations

experimental_workflow start Start prep_standards Prepare Linalool & This compound Standards start->prep_standards prep_sample Prepare Essential Oil Sample start->prep_sample gcms_analysis GC-MS Analysis (SIM Mode) prep_standards->gcms_analysis spike_is Spike Sample with This compound IS prep_sample->spike_is extraction Solvent Extraction & Sonication spike_is->extraction centrifuge Centrifugation extraction->centrifuge filter Filtration centrifuge->filter filter->gcms_analysis data_processing Data Processing gcms_analysis->data_processing calibration_curve Construct Calibration Curve data_processing->calibration_curve quantification Quantify Linalool in Sample calibration_curve->quantification end End quantification->end

Caption: Experimental workflow for quantitative analysis of linalool.

logical_relationship analyte Linalool (Analyte) sample_prep Sample Preparation (Extraction, etc.) analyte->sample_prep is This compound (Internal Standard) is->sample_prep gc_injection GC Injection sample_prep->gc_injection accurate_quant Accurate Quantification sample_prep->accurate_quant Corrects for analyte loss gc_separation Chromatographic Separation gc_injection->gc_separation gc_injection->accurate_quant Corrects for injection volume variations ms_detection Mass Spectrometric Detection gc_separation->ms_detection peak_area_ratio Peak Area Ratio (Analyte/IS) ms_detection->peak_area_ratio peak_area_ratio->accurate_quant

Caption: Rationale for using an internal standard.

References

Application Note: Quantitative Analysis of Linalool in Human Serum by LC-MS/MS using Linalool-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linalool (B1675412) is a naturally occurring terpene alcohol found in a variety of flowers and spice plants.[1] It is known for its pleasant floral aroma and is widely used in fragrances, cosmetics, and as a flavoring agent.[1] Furthermore, linalool has garnered significant interest in the pharmaceutical and wellness industries due to its potential anxiolytic, sedative, and anti-inflammatory properties.[2][3] Accurate and sensitive quantification of linalool in biological matrices, such as human serum, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[3][4]

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of linalool in human serum.[3][4] The method utilizes a stable isotope-labeled internal standard (SIL-IS), Linalool-d3, to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[2][5] The sample preparation is straightforward, involving a simple protein precipitation step.[2][4] Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode.[2][4]

Experimental Protocols

Materials and Reagents

  • Linalool (≥97% purity)

  • This compound (isotope purity ≥98%)

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade methanol

  • LC-MS grade water

  • LC-MS grade formic acid

  • Drug-free human serum

Instrumentation

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

Preparation of Standard Solutions

  • Stock Solutions (1.0 mg/mL): Prepare individual stock solutions of Linalool and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Linalool stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in acetonitrile.

Sample Preparation

  • Aliquot 100 µL of human serum (blank, calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the this compound internal standard working solution (100 ng/mL in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.[6]

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to an LC vial for analysis.

LC-MS/MS Analysis

The prepared samples are analyzed using a C18 reversed-phase column with gradient elution.[3][4] A Waters Xevo TQ-S tandem mass spectrometer (or equivalent) with an ESI source operating in positive ion mode is used for detection.[3][4]

Data Presentation

Table 1: Optimized LC-MS/MS Method Parameters

ParameterSetting
LC System
ColumnACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent[6]
Mobile Phase A0.1% Formic Acid in Water[6]
Mobile Phase B0.1% Formic Acid in Acetonitrile[6]
Flow Rate0.4 mL/min[6]
Injection Volume10 µL
Column Temperature40 °C
Gradient Elution
0 - 0.5 min95% A
0.5 - 2.5 minLinear gradient to 5% A
2.5 - 3.0 minHold at 5% A
3.0 - 3.1 minReturn to 95% A
3.1 - 4.0 minRe-equilibration at 95% A
MS System
Ionization ModeESI Positive
Capillary Voltage3.0 kV
Desolvation Temperature300 °C[4]
Desolvation Gas Flow800 L/h[4]
Source Temperature150 °C[4]

Table 2: MRM Transitions for Linalool and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Linalool137.195.1[4]2015
This compound140.198.12015

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Human Serum Sample (100 µL) add_is Add this compound IS (200 µL in ACN) sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant to LC Vial centrifuge->supernatant lc_separation LC Separation (C18 Column, Gradient Elution) supernatant->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Linalool calibration->quantification

Caption: Experimental workflow for the quantification of Linalool.

Conclusion

This application note provides a detailed protocol for a highly sensitive and specific LC-MS/MS method for the quantification of linalool in human serum. The use of a deuterated internal standard, this compound, ensures the reliability and accuracy of the results. The straightforward sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis in clinical and research settings.

References

Application Notes and Protocols for the Quantitative Analysis of Linalool in Grape Aroma Using Linalool-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool (B1675412) is a naturally occurring monoterpene alcohol that significantly contributes to the characteristic floral and fruity aroma of many grape varieties.[1][2][3] Its quantification is crucial for viticultural studies, winemaking process optimization, and quality control of grape-derived products. The use of a stable isotope-labeled internal standard, such as Linalool-d3, coupled with Gas Chromatography-Mass Spectrometry (GC-MS), is the gold standard for accurate and precise quantification. This stable isotope dilution assay (SIDA) effectively compensates for variations in sample preparation and matrix effects, ensuring reliable results.[1]

These application notes provide a comprehensive protocol for the analysis of linalool in grape samples using this compound as an internal standard with Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of linalool in grapes.

Table 1: Method Detection and Quantification Limits

ParameterValueMatrixAnalytical MethodReference
Limit of Detection (LOD)5 - 30 ng/gGrapesSLE-DLLME with GC-MS[4]
Limit of Quantification (LOQ)5 - 30 ng/gGrapesSLE-DLLME with GC-MS[4]

Table 2: GC-MS Quantifier and Qualifier Ions

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)Ionization ModeReference
Linalool71121Electron Ionization (EI)[1]
This compound12474Electron Ionization (EI)[1]

Experimental Protocols

This section details the methodology for the quantitative analysis of linalool in grape samples.

Materials and Reagents
  • Linalool (≥97% purity)

  • This compound (deuterated purity ≥99%)

  • Sodium Chloride (NaCl)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Grape samples

  • 20 mL amber SPME vials with screw caps (B75204) and septa

  • SPME fiber assembly (e.g., Polydimethylsiloxane/Carboxen/Divinylbenzene - PDMS/CAR/DVB)

Equipment
  • Analytical balance

  • Homogenizer/blender

  • Centrifuge

  • Vortex mixer

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • HS-SPME autosampler

Preparation of Standard Solutions
  • Linalool Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of linalool standard and dissolve it in 100 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the linalool stock solution with methanol to achieve a concentration range that brackets the expected linalool concentration in the grape samples.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 1 µg/mL or 20 ppb) by diluting the IS stock solution with deionized water. The final concentration in the sample vial should be approximately 20 ppb.[1]

Sample Preparation
  • Homogenization: Take a representative sample of grape berries (e.g., 50 g), freeze them, and homogenize them into a slurry using a pre-cooled blender.

  • Aliquoting: Accurately weigh 5 grams of the grape homogenate into a 20 mL amber SPME vial.[1]

  • Buffering and Salting: To each vial, add 5 mL of phosphate buffer (0.1 M, pH 7.0) and 3 grams of NaCl. The buffer helps to maintain a stable pH, while the salt increases the ionic strength of the sample, which promotes the release of volatile compounds into the headspace.[1]

  • Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the this compound internal standard spiking solution to each vial to achieve a final concentration of 20 ppb.[1]

  • Equilibration: Immediately cap the vials and vortex to ensure thorough mixing and dissolution of the salt.

HS-SPME Procedure
  • Incubation/Extraction: Place the vials in the HS-SPME autosampler. Incubate the samples at 60°C for 15 minutes to allow for equilibration of the volatile compounds in the headspace.[1]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 15 minutes) at 60°C to adsorb the volatile analytes.[1]

GC-MS Analysis
  • Desorption: After extraction, the SPME fiber is immediately transferred to the GC inlet for thermal desorption of the analytes.

  • GC-MS Parameters: The following table provides a recommended set of GC-MS parameters. These may need to be optimized for your specific instrument and column.

Table 3: Recommended GC-MS Parameters

ParameterSettingReference
Gas Chromatograph
Injection Port Temperature230°C[1]
Injection ModeSplitless[1]
Desorption Time3 minutes[1]
Columne.g., DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial: 40°C, hold for 2 minRamp 1: 5°C/min to 150°CRamp 2: 10°C/min to 230°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[1]
Ionization Energy70 eV
Ion Source Temperature230°C
Transfer Line Temperature250°C
Acquisition ModeSelected Ion Monitoring (SIM)
Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of linalool to the peak area of this compound against the concentration of the linalool in the working standard solutions.

  • Quantification: Determine the concentration of linalool in the grape samples by calculating the peak area ratio of linalool to this compound and using the regression equation from the calibration curve.

  • Recovery: The use of a stable isotope-labeled internal standard like this compound inherently corrects for the recovery of the analyte during sample preparation and analysis. The recovery of the analyte and the internal standard are assumed to be identical. For similar aroma compounds in grapes, recovery rates have been reported in the range of 82-115%.

Experimental Workflow Diagram

G Workflow for Linalool Analysis in Grapes cluster_prep Sample Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_data Data Processing Sample Grape Sample Homogenize Homogenize Sample->Homogenize Aliquot Aliquot 5g into SPME vial Homogenize->Aliquot AddBufferSalt Add Buffer and NaCl Aliquot->AddBufferSalt SpikeIS Spike with this compound AddBufferSalt->SpikeIS Equilibrate Vortex and Equilibrate SpikeIS->Equilibrate HSSPME HS-SPME Extraction (60°C, 15 min) Equilibrate->HSSPME GCMS GC-MS Analysis HSSPME->GCMS PeakIntegration Peak Integration GCMS->PeakIntegration CalibrationCurve Construct Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantify Linalool CalibrationCurve->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for the analysis of linalool in grapes using this compound.

References

Application Notes and Protocols for Linalool-d3 in Tea Volatile Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool (B1675412), a naturally occurring terpene alcohol, is a key contributor to the characteristic aroma of many teas (Camellia sinensis). The accurate quantification of linalool is crucial for quality control, flavor profiling, and research into the therapeutic properties of tea. The use of a stable isotope-labeled internal standard, such as Linalool-d3, coupled with Gas Chromatography-Mass Spectrometry (GC-MS), is the gold standard for achieving the highest accuracy and precision in quantitative analysis. This is due to the similar chemical and physical properties of the analyte and its deuterated counterpart, which allows for correction of analyte loss during sample preparation and variations in instrument response.[1]

These application notes provide a comparative overview of three common sample preparation techniques for the analysis of linalool in tea using this compound as an internal standard: Headspace-Solid Phase Microextraction (HS-SPME), Simultaneous Distillation-Extraction (SDE), and Stir Bar Sorptive Extraction (SBSE). Detailed protocols for each method are provided to guide researchers in selecting and implementing the most suitable technique for their specific analytical needs.

Comparison of Sample Preparation Techniques

The choice of sample preparation technique significantly impacts the recovery, sensitivity, and throughput of the analysis. Below is a comparison of HS-SPME, SDE, and SBSE for the analysis of linalool in tea.

FeatureHeadspace-Solid Phase Microextraction (HS-SPME)Simultaneous Distillation-Extraction (SDE)Stir Bar Sorptive Extraction (SBSE)
Principle Adsorption of volatile compounds from the headspace above the sample onto a coated fiber.Simultaneous steam distillation of volatiles from the sample and extraction into an organic solvent.Sorption of analytes from a liquid sample onto a polydimethylsiloxane (B3030410) (PDMS) coated stir bar.
Advantages - Solvent-free and environmentally friendly.- Simple, fast, and suitable for automation.- Good for analyzing highly volatile compounds.[2]- High extraction efficiency for a wide range of volatile and semi-volatile compounds.- Can handle larger sample volumes.- Good repeatability.[3]- High sensitivity due to a larger volume of extraction phase compared to SPME.- Solventless extraction.- Suitable for trace analysis in liquid samples (tea infusions).
Disadvantages - Fiber fragility and limited lifetime.- Competition for adsorption sites can occur in complex matrices.- Less effective for semi-volatile compounds.- Requires organic solvents.- Potential for thermal degradation of labile compounds.- More time-consuming and labor-intensive than SPME.[4]- Slower extraction times.- Primarily applicable to liquid samples.- Potential for carryover if the stir bar is not properly cleaned.
Best Suited For Rapid screening and routine analysis of volatile profiles in a large number of tea samples.Comprehensive analysis of the volatile and semi-volatile profile of tea, including less volatile compounds.Ultra-trace analysis of volatile and semi-volatile compounds in tea infusions.

Quantitative Data Summary

The use of this compound as an internal standard allows for accurate and precise quantification of linalool in tea. The following table summarizes typical performance data for the analysis of linalool using GC-MS with a deuterated internal standard. While specific data for this compound in tea is not always available, the presented data is based on studies using similar deuterated standards and is representative of the expected performance.

ParameterHS-SPMESDESBSE
Linearity (R²) ≥ 0.98[5][6]> 0.99> 0.99
Limit of Detection (LOD) 0.045 µg/kg[2]Lower than SPMELower than SPME
Limit of Quantification (LOQ) 0.15 µg/kg[2]Lower than SPMELower than SPME
Recovery (%) 76.0 - 103.7%[2]66.4 - 109%[3]High recovery for trace analytes
Precision (RSD %) < 15%[2]1.44 - 12.6%[3]< 10%

Experimental Protocols

The following are detailed protocols for the analysis of linalool in tea samples using this compound as an internal standard.

Protocol 1: Headspace-Solid Phase Microextraction (HS-SPME)

This method is ideal for the rapid analysis of volatile compounds in tea.

Workflow for HS-SPME Analysis of Linalool in Tea

cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample Weigh Tea Sample (e.g., 1 g) Vial Place in Headspace Vial Sample->Vial IS Add this compound Standard Vial->IS Water Add Boiling Water IS->Water Seal Seal Vial Water->Seal Equilibrate Equilibrate at 60°C Seal->Equilibrate Expose Expose SPME Fiber Equilibrate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Analyze GC-MS Analysis Desorb->Analyze

Caption: Workflow for HS-SPME analysis of linalool in tea.

Materials:

  • Tea sample (dry leaves or infusion)

  • This compound internal standard solution (e.g., 10 µg/mL in methanol)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • Heater-stirrer or water bath

Procedure:

  • Sample Preparation:

    • For dry tea leaves: Weigh 1.0 g of the ground tea sample into a 20 mL headspace vial.

    • For tea infusion: Place 10 mL of the tea infusion into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known volume of the this compound internal standard solution (e.g., 10 µL of 10 µg/mL solution) to the vial.

  • Matrix Modification (for dry leaves): Add 5 mL of boiling distilled water to the vial containing the dry tea leaves.[7]

  • Sealing: Immediately seal the vial with the cap and septum.

  • Equilibration: Place the vial in a water bath or on a heater-stirrer at 60°C for 10 minutes to allow for equilibration of the volatiles in the headspace.[7]

  • Extraction:

    • Expose the SPME fiber to the headspace of the vial for 40 minutes at 60°C.[2]

    • Retract the fiber into the needle.

  • GC-MS Analysis:

    • Immediately insert the SPME fiber into the GC injection port for thermal desorption at 250°C for 5 minutes in splitless mode.[8]

    • Start the GC-MS data acquisition.

Protocol 2: Simultaneous Distillation-Extraction (SDE)

This method is suitable for a more comprehensive extraction of a wider range of volatile and semi-volatile compounds.

Workflow for SDE Analysis of Linalool in Tea

cluster_prep Sample Preparation cluster_extraction SDE cluster_analysis GC-MS Analysis Sample Weigh Tea Sample (e.g., 15 g) Flask Place in Distillation Flask Sample->Flask IS Add this compound Standard Flask->IS Water Add Water and NaCl IS->Water Solvent Add Solvent to Extraction Flask Water->Solvent Distill Perform SDE (e.g., 2 hours) Water->Distill Solvent->Distill Extract Collect Solvent Extract Distill->Extract Dry Dry Extract Extract->Dry Concentrate Concentrate Extract Dry->Concentrate Analyze GC-MS Analysis Concentrate->Analyze

Caption: Workflow for SDE analysis of linalool in tea.

Materials:

  • Tea sample (dry leaves)

  • This compound internal standard solution (e.g., 10 µg/mL in dichloromethane)

  • SDE apparatus (e.g., Likens-Nickerson type)

  • Dichloromethane (B109758) (or other suitable solvent)

  • Anhydrous sodium sulfate (B86663)

  • Heating mantle and water condenser

Procedure:

  • Sample Preparation:

    • Weigh 15 g of the ground tea sample into the distillation flask of the SDE apparatus.[3]

  • Internal Standard Spiking: Add a known volume of the this compound internal standard solution (e.g., 100 µL of 10 µg/mL solution) to the distillation flask.[3]

  • Matrix Modification: Add 300 mL of ultra-pure water and 10 g of sodium sulfate to the distillation flask.[3]

  • SDE Setup:

    • Add 50 mL of dichloromethane to the extraction flask.

    • Assemble the SDE apparatus and start the flow of cooling water.

  • Extraction:

    • Heat the distillation flask to boiling and continue the SDE process for 2 hours.[3]

  • Extract Processing:

    • After extraction, allow the apparatus to cool.

    • Collect the organic solvent from the extraction flask.

    • Dry the extract over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject 1 µL of the concentrated extract into the GC-MS system.

Protocol 3: Stir Bar Sorptive Extraction (SBSE)

This technique is highly sensitive and ideal for analyzing linalool in tea infusions.

Workflow for SBSE Analysis of Linalool in Tea Infusion

cluster_prep Sample Preparation cluster_extraction SBSE cluster_analysis GC-MS Analysis Sample Prepare Tea Infusion Vial Place Aliquot in Vial Sample->Vial IS Add this compound Standard Vial->IS StirBar Add PDMS-coated Stir Bar IS->StirBar Stir Stir (e.g., 1.5 hours) StirBar->Stir Remove Remove and Dry Stir Bar Stir->Remove Desorb Thermal Desorption in GC Inlet Remove->Desorb Analyze GC-MS Analysis Desorb->Analyze

Caption: Workflow for SBSE analysis of linalool in tea infusion.

Materials:

  • Tea infusion

  • This compound internal standard solution (e.g., 10 µg/mL in methanol)

  • PDMS-coated stir bar (e.g., 10 mm length, 0.5 mm film thickness)

  • Glass vial with screw cap

  • Magnetic stirrer

  • Thermal desorption unit for GC

Procedure:

  • Sample Preparation:

    • Prepare a tea infusion according to your desired method.

    • Allow the infusion to cool to room temperature.

    • Place 10 mL of the tea infusion into a glass vial.[9]

  • Internal Standard Spiking: Add a known volume of the this compound internal standard solution (e.g., 10 µL of 10 µg/mL solution) to the vial.

  • Extraction:

    • Add the PDMS-coated stir bar to the vial.

    • Stir the sample at 1000 rpm for 1.5 hours at room temperature.[9]

  • Stir Bar Removal and Drying:

    • Remove the stir bar with clean forceps.

    • Gently dry the stir bar with a lint-free tissue.

  • GC-MS Analysis:

    • Place the stir bar in a thermal desorption tube.

    • Insert the tube into the thermal desorption unit connected to the GC-MS for analysis.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of linalool. These may need to be optimized for your specific instrument and column.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min

    • Ramp to 150°C at 4°C/min

    • Ramp to 250°C at 10°C/min, hold for 5 min

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • Linalool: m/z 71, 93, 136

      • This compound: m/z 72, 94, 139 (example ions, should be confirmed with your standard)

Conclusion

The choice of sample preparation technique for the analysis of linalool in tea using this compound as an internal standard depends on the specific research goals, sample matrix, and available instrumentation. HS-SPME offers a rapid and solvent-free method for routine analysis, while SDE provides a more comprehensive extraction of volatiles. SBSE is a highly sensitive technique ideal for trace-level quantification in tea infusions. By following the detailed protocols and utilizing the comparative data provided, researchers can confidently select and implement a robust and accurate method for the quantification of linalool in their tea samples.

References

Application of Linalool-d3 in Elucidating the Metabolic Pathways of Linalool

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Linalool (B1675412), a naturally occurring monoterpene alcohol found in numerous essential oils, is widely utilized in fragrances, flavorings, and is under investigation for its therapeutic properties. Understanding its metabolic fate is crucial for assessing its safety and efficacy. The use of stable isotope-labeled internal standards, such as Linalool-d3, is indispensable for the accurate quantification of linalool and its metabolites in complex biological matrices. The deuterium-labeled analog allows for precise measurement by mass spectrometry, correcting for variations in sample preparation and instrument response. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in studying the metabolic pathways of linalool.

Metabolic Pathways of Linalool

Linalool undergoes biotransformation in the body, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The main metabolic routes include allylic hydroxylation and epoxidation.

  • Allylic Hydroxylation: This reaction is predominantly catalyzed by CYP2C19 and CYP2D6, leading to the formation of 8-hydroxylinalool. This primary metabolite can be further oxidized to 8-oxolinalool and subsequently to 8-carboxylinalool.

  • Epoxidation: The epoxidation of the 6,7-double bond of linalool is mainly carried out by CYP2D6. This leads to the formation of unstable 6,7-epoxy-linalool, which then undergoes intramolecular rearrangement to form the more stable furanoid and pyranoid linalool oxides.

These metabolic transformations are key to the detoxification and elimination of linalool from the body.

Linalool_Metabolism Linalool Linalool Hydroxylinalool 8-Hydroxylinalool Linalool->Hydroxylinalool CYP2C19, CYP2D6 (Allylic Hydroxylation) Epoxylinalool 6,7-Epoxy-linalool (unstable intermediate) Linalool->Epoxylinalool CYP2D6 (Epoxidation) Oxolinalool 8-Oxolinalool Hydroxylinalool->Oxolinalool Oxidation Carboxylinalool 8-Carboxylinalool Oxolinalool->Carboxylinalool Oxidation LinaloolOxides Linalool Oxides (Furanoid and Pyranoid) Epoxylinalool->LinaloolOxides Intramolecular Rearrangement

Figure 1: Cytochrome P450-mediated metabolic pathways of linalool.

Data Presentation

The use of this compound as an internal standard enables the generation of precise quantitative data on the pharmacokinetics of linalool and the formation of its metabolites.

Pharmacokinetic Parameters of Linalool

The following table summarizes the pharmacokinetic parameters of linalool in human serum after a single oral dose, as determined by a validated LC-MS/MS method using an internal standard.[1][2]

ParameterSymbolMean ± SD (n=10)Unit
Maximum ConcentrationCmax85.5 ± 42.6ng/mL
Time to Maximum ConcentrationTmax1.15 ± 0.24hours
Half-lifet1/23.93 ± 2.94hours
Area Under the Curve (0 to last)AUC(0-t)442 ± 243h*ng/mL
Oral ClearanceCL/F385 ± 287L/h
Volume of DistributionVd/F1495 ± 898.4L
In Vitro Metabolic Stability of Linalool

This table presents data on the metabolic stability of linalool in human liver microsomes (HLM) and S9 fractions.[1] Such data is crucial for predicting the in vivo clearance of the compound.

MatrixHalf-life (t1/2)Intrinsic Clearance (CLint)
Human Liver Microsomes (HLM)Not specified31.28 mL/min/kg
Human S9 FractionNot specified7.64 mL/min/kg

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results in metabolic studies. The following protocols outline the procedures for in vivo pharmacokinetic analysis and in vitro metabolism studies of linalool using this compound as an internal standard.

Protocol 1: In Vivo Pharmacokinetic Study of Linalool in Human Serum by LC-MS/MS

This protocol describes the quantification of linalool in human serum samples following oral administration.

1. Materials and Reagents:

  • Linalool and this compound standards

  • Human serum (drug-free for calibration standards)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol, HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Micro-centrifuge tubes (1.5 mL)

  • LC vials

2. Preparation of Standard and Internal Standard Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of linalool and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the linalool stock solution in 50:50 acetonitrile/water to create calibration standards (e.g., 7.5, 15, 50, 100, 250, 500 ng/mL).

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration of 500 ng/mL in acetonitrile.

3. Sample Preparation:

  • Pipette 100 µL of human serum (blank, calibration standard, quality control, or unknown sample) into a 1.5 mL micro-centrifuge tube.

  • Add 100 µL of the this compound internal standard working solution.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC vial for analysis.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: UPLC system

  • Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: Optimized to separate linalool and the internal standard.

  • Flow Rate: 0.37 mL/min

  • Injection Volume: 2 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Linalool: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 137.1 → 95.1).[3]

    • This compound: Monitor the corresponding transition, which will be shifted by +3 m/z units (e.g., m/z 140.1 → 98.1).

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of linalool to this compound against the concentration of the calibration standards.

  • Determine the concentration of linalool in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Calculate pharmacokinetic parameters using appropriate software.

InVivo_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Serum 100 µL Serum Sample Add_IS Add 100 µL this compound (IS) Serum->Add_IS Precipitate Add 200 µL Acetonitrile Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Separation UPLC Separation (C18 Column) Supernatant->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Calibration Construct Calibration Curve MS_Detection->Calibration Quantification Quantify Linalool Concentration Calibration->Quantification PK_Analysis Calculate Pharmacokinetic Parameters Quantification->PK_Analysis

Figure 2: Experimental workflow for the in vivo pharmacokinetic analysis of linalool.

Protocol 2: In Vitro Metabolism of Linalool in Human Liver Microsomes (HLM)

This protocol is designed to investigate the formation of linalool metabolites by human liver enzymes.

1. Materials and Reagents:

  • Linalool and this compound standards

  • 8-Hydroxylinalool and Linalool Oxide standards (if available)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Formic acid, LC-MS or GC-MS grade

  • Micro-centrifuge tubes (1.5 mL)

2. Incubation Procedure:

  • Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

  • Pre-warm the master mix and HLM solution (e.g., 1 mg/mL protein concentration) to 37°C.

  • In a micro-centrifuge tube, add the HLM solution.

  • Initiate the metabolic reaction by adding a solution of linalool (e.g., final concentration of 10 µM).

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing this compound as the internal standard.

  • Vortex the samples to mix thoroughly.

  • Centrifuge at 14,000 x g for 15 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for analysis.

3. Analytical Method (GC-MS or LC-MS/MS):

  • GC-MS for Linalool and Metabolites:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) to separate linalool and its metabolites.

    • Ionization: Electron Ionization (EI).

    • Mass Spectrometry: Scan mode to identify metabolites, and Selected Ion Monitoring (SIM) mode for quantification. Monitor characteristic ions for linalool, this compound, 8-hydroxylinalool, and linalool oxides.

  • LC-MS/MS for Linalool and Metabolites:

    • Follow a similar procedure as described in Protocol 1, optimizing the MRM transitions for the expected metabolites (e.g., 8-hydroxylinalool).

4. Data Analysis:

  • Identify the metabolites by comparing their mass spectra and retention times with those of authentic standards (if available) or by interpreting the fragmentation patterns.

  • Quantify the depletion of linalool and the formation of metabolites over time by creating calibration curves for each analyte relative to the internal standard, this compound.

  • Calculate the rate of metabolism and the intrinsic clearance.

InVitro_Workflow cluster_incubation In Vitro Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis HLM Human Liver Microsomes Incubate Incubate at 37°C HLM->Incubate NADPH NADPH Regenerating System NADPH->Incubate Linalool Linalool Substrate Linalool->Incubate Time_Points Collect at Time Points Incubate->Time_Points Quench Add Acetonitrile + this compound Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis_Method GC-MS or LC-MS/MS Supernatant->Analysis_Method Metabolite_ID Identify Metabolites Analysis_Method->Metabolite_ID Quantification Quantify Linalool and Metabolites Metabolite_ID->Quantification

Figure 3: Experimental workflow for the in vitro metabolism of linalool.

Conclusion

The use of this compound as an internal standard is a powerful and essential technique for accurately studying the metabolic pathways of linalool. The detailed protocols and data presentation formats provided in these application notes offer a comprehensive guide for researchers in pharmacology, toxicology, and drug development. By employing these robust methodologies, scientists can gain valuable insights into the biotransformation of linalool, contributing to a better understanding of its physiological effects and potential therapeutic applications.

References

Application Notes and Protocols: Deuterated Linalool in Kinetic Isotope Effect Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated linalool (B1675412) is a valuable tool in the study of reaction mechanisms, particularly in the field of drug metabolism. The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, significantly alters the mass of the molecule without substantially changing its chemical properties. This mass difference is the foundation for the Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is altered when a heavier isotope is substituted for a lighter one at or near a bond-breaking position. The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, thus requiring more energy to be broken.[1] Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[1] This allows researchers to probe the rate-determining steps of reactions and elucidate metabolic pathways.

In drug development, understanding the metabolic fate of a compound is crucial. Linalool, a naturally occurring terpene alcohol, undergoes extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[1] By using deuterated linalool, researchers can pinpoint the specific sites of metabolism and quantify the contribution of different metabolic pathways. A significant primary deuterium KIE is evidence that C-H bond cleavage is at least partially rate-limiting in the reaction.[2] This information is invaluable for predicting drug-drug interactions and for designing new drug candidates with improved metabolic stability.[3]

Applications of Deuterated Linalool in KIE Studies

The primary application of deuterated linalool in KIE studies is to investigate the mechanisms of its oxidation by cytochrome P450 enzymes. The main metabolic pathways for linalool are hydroxylation and epoxidation.[1] By selectively deuterating different positions on the linalool molecule, researchers can determine the following:

  • Rate-Determining Steps: A significant KIE (kH/kD > 1) upon deuteration of a specific position indicates that the cleavage of the C-H bond at that position is part of the rate-determining step of the metabolic reaction.

  • Metabolic Switching: The slowing of metabolism at a deuterated site can lead to a shift in the metabolic profile, favoring oxidation at non-deuterated sites.[1] This "metabolic switching" can reveal alternative metabolic pathways.

  • Enzyme Specificity: KIE studies can help to delineate the specific roles of different CYP isozymes (e.g., CYP2A, 2B, 2C6, 2C11, and 3A in rats) in linalool metabolism.[4]

Quantitative Data Presentation

Table 1: Hypothetical Kinetic Isotope Effect on Linalool Metabolism by Human Liver Microsomes

Deuterated Linalool IsotopologueCYP IsozymekH (nmol/min/mg protein)kD (nmol/min/mg protein)KIE (kH/kD)
Linalool-d3 (vinyl group)CYP2D6ValueValueValue
This compound (vinyl group)CYP2C19ValueValueValue
Linalool-d8 (isopropylidene)CYP2D6ValueValueValue
Linalool-d8 (isopropylidene)CYP2C19ValueValueValue

Note: The values in this table are placeholders and would be determined experimentally.

Table 2: Illustrative Product Distribution in the Metabolism of Linalool vs. This compound by CYP2D6

MetaboliteLinalool (% of Total Metabolites)This compound (% of Total Metabolites)
8-hydroxylinaloolValueValue
Furanoid linalool oxideValueValue
Pyranoid linalool oxideValueValue
OtherValueValue

Note: The values in this table are for illustrative purposes to show how a shift in product distribution due to the KIE would be presented.

Signaling and Metabolic Pathways

The metabolism of linalool is primarily carried out by the cytochrome P450 monooxygenase system, which is a key pathway for the detoxification of xenobiotics.

Linalool_Metabolism Linalool Linalool CYP450 Cytochrome P450 (e.g., CYP2D6, CYP2C19) Linalool->CYP450 Hydroxylation Hydroxylation CYP450->Hydroxylation Epoxidation Epoxidation CYP450->Epoxidation Metabolite1 8-hydroxylinalool Hydroxylation->Metabolite1 Metabolite2 6,7-epoxy-linalool (unstable intermediate) Epoxidation->Metabolite2 Conjugation Phase II Enzymes (e.g., UGTs, SULTs) Metabolite1->Conjugation Metabolite3 Furanoid linalool oxide Metabolite2->Metabolite3 Metabolite4 Pyranoid linalool oxide Metabolite2->Metabolite4 Metabolite3->Conjugation Metabolite4->Conjugation Excretion Excretion Conjugation->Excretion KIE_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep_Microsomes Prepare Human Liver Microsome Suspension Incubate Incubate Substrates with Microsomes and Cofactors (e.g., 37°C) Prep_Microsomes->Incubate Prep_Substrates Prepare Linalool and Deuterated Linalool Solutions Prep_Substrates->Incubate Prep_Cofactors Prepare NADPH Regenerating System Prep_Cofactors->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Extract Extract Metabolites Quench->Extract Analyze Analyze by LC-MS/MS or GC-MS Extract->Analyze Quantify Quantify Parent Compound and Metabolites Analyze->Quantify Calculate_Rates Calculate Reaction Rates (kH and kD) Quantify->Calculate_Rates Calculate_KIE Calculate KIE (kH/kD) Calculate_Rates->Calculate_KIE

References

Application Note and Protocols for Chiral Analysis of Linalool Enantiomers Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool (B1675412), a naturally occurring monoterpene alcohol, is a key component in the fragrance and flavor of over 200 species of plants and is widely used in the cosmetics, food, and pharmaceutical industries. It exists as two enantiomers: (S)-(+)-linalool (coriandrol) and (R)-(-)-linalool (licareol). These enantiomers can exhibit distinct sensory and biological properties, making their accurate quantification and enantiomeric ratio determination crucial for quality control, authenticity assessment, and in the development of new drugs and fragrances.

This document provides a detailed protocol for the chiral separation and quantification of linalool enantiomers using a deuterated internal standard, linalool-d6, by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard in an isotope dilution assay is considered the gold standard for quantitative analysis, as it effectively corrects for analyte loss during sample preparation and variations in instrument response, ensuring high accuracy and precision.

Principle of Isotope Dilution Assay

The core principle of the isotope dilution assay involves adding a known amount of an isotopically labeled version of the analyte (in this case, Linalool-d6) to the sample at the beginning of the analytical process. This "spiked" internal standard serves as a reference for the quantification of the endogenous, non-labeled analyte (linalool). Because the chemical and physical properties of the analyte and the internal standard are nearly identical, they behave similarly during extraction, derivatization, and chromatographic separation. Quantification is based on the ratio of the mass spectrometric response of the analyte to that of the internal standard, which is then used to calculate the concentration of the analyte in the original sample using a calibration curve.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Sample Add Linalool-d6 Add Linalool-d6 Sample->Add Linalool-d6 Extraction Extraction Add Linalool-d6->Extraction GC-MS GC-MS Extraction->GC-MS Inject Detection Detection GC-MS->Detection Peak Integration Peak Integration Detection->Peak Integration Ratio Calculation Ratio Calculation Peak Integration->Ratio Calculation Quantification Quantification Ratio Calculation->Quantification Calibration Curve Calibration Curve Calibration Curve->Quantification

Troubleshooting & Optimization

Minimizing ion suppression of linalool with a deuterated standard.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Linalool (B1675412) Analysis

Welcome to the technical support center for the analysis of linalool. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when quantifying linalool using a deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in linalool analysis?

A1: In chemical analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (in this case, linalool).[1] A matrix effect, such as ion suppression, is the alteration of the analytical signal of the analyte due to the presence of these other components.[1] This can lead to signal suppression (a lower signal than expected) or signal enhancement (a higher signal than expected), both of which compromise the accuracy and reproducibility of your quantitative results.[1] For example, when analyzing linalool in complex samples like essential oils, plant extracts, or biological fluids, co-extracted compounds can interfere with the ionization process in techniques like mass spectrometry, leading to inaccurate measurements.[1]

Q2: How does using a deuterated standard like Linalool-d6 help address matrix effects?

A2: Linalool-d6 is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to linalool but has a higher mass because some hydrogen atoms have been replaced with deuterium (B1214612).[2] Because it is so similar to linalool, it behaves almost identically during sample preparation, chromatography, and ionization.[1][2] Any matrix effects that suppress or enhance the linalool signal will have a proportional effect on the Linalool-d6 signal. By adding a known amount of Linalool-d6 to every sample and standard at the beginning of the workflow, you can use the ratio of the linalool signal to the Linalool-d6 signal for quantification.[1] This ratio remains stable even if both signals are suppressed or enhanced, thus correcting for the matrix effect and improving analytical accuracy.[1][3]

Q3: When should I use an external standard calibration versus an internal standard calibration for linalool analysis?

A3: An external standard calibration is suitable for simple and clean matrices where matrix effects are negligible. However, for complex samples where matrix components can interfere with the analysis, an internal standard calibration is highly recommended.[2] The use of an internal standard like Linalool-d6 can significantly improve the quality of quantitative analysis by mitigating matrix effects.[2] Studies have shown that using an internal standard for linalool analysis in essential oils results in excellent linearity (R² ≥ 0.98) compared to external standard calibration (R² < 0.50).[4][5]

Q4: How do I calculate the matrix effect in my samples?

A4: The matrix effect (ME) can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) to the peak area of the analyte in a pure solvent. The formula is:

ME (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Pure Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[6]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of linalool, offering step-by-step solutions.

Issue 1: Significant ion suppression is still observed even with a deuterated standard.
  • Possible Cause: Chromatographic co-elution. The fundamental assumption for effective correction by a deuterated standard is that it co-elutes perfectly with the analyte.[6] A slight shift in retention time can expose the analyte and the standard to different matrix components, leading to differential ion suppression.[6]

    • Solution: Optimize your chromatography. Adjust the gradient profile of your mobile phase to ensure the linalool and linalool-d3 (B567113) peaks are symmetrical, narrow, and have identical retention times. Also, check for column overload by diluting your sample, as injecting too high a concentration can lead to peak broadening and retention time shifts.[6]

  • Possible Cause: High concentration of the internal standard. An excessively high concentration of the deuterated standard can contribute to ion suppression itself.[6]

    • Solution: Optimize the internal standard concentration. Perform experiments to find the optimal concentration that provides a stable signal without causing self-suppression.[6]

  • Possible Cause: Inappropriate mass spectrometer source conditions.

    • Solution: Re-optimize source parameters. Infuse a solution of the deuterated standard directly into the mass spectrometer and optimize parameters such as spray voltage, gas flows, and temperatures to achieve a stable and robust signal.[6]

Issue 2: The peak area ratio of linalool to the deuterated standard is inconsistent.
  • Possible Cause: Deuterium exchange. In certain mobile phases or sample matrices, the deuterium atoms on the internal standard can exchange with hydrogen atoms.[6]

    • Solution: Check your mobile phase pH and stability. Avoid highly acidic or basic mobile phases and prepare fresh mobile phases and sample dilutions daily.[6]

  • Possible Cause: Impurity in the deuterated standard. The standard itself might contain a significant amount of the non-deuterated linalool.[6]

    • Solution: Verify the purity of your standard. Inject a solution containing only the deuterated standard to check for the presence of the native analyte.[6]

  • Possible Cause: Inconsistent injection volume.

    • Solution: An internal standard like Linalool-d6 helps correct for injection inconsistencies as the ratio of the analyte to the standard normalizes the response.[2]

Issue 3: Low recovery of linalool.
  • Possible Cause: Loss of analyte during sample preparation (e.g., extraction, evaporation).

    • Solution: Add the deuterated internal standard at the very beginning of the sample preparation process. The recovery of the internal standard can be used to correct for the loss of the native analyte.[2]

Experimental Protocols & Data

Sample Preparation Protocols

Below are example protocols for different matrices. Optimization may be required based on the specific sample matrix and expected concentration of linalool.

MatrixProtocol
Human Serum (LC-MS/MS) 1. To 100 µL of serum, add 20 µL of the this compound internal standard working solution.[6] 2. Add 200 µL of acetonitrile (B52724) to precipitate proteins.[6][7] 3. Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.[6][7] 4. Transfer the supernatant to a clean tube for analysis.[6]
Wine (HS-SPME-GC-MS) 1. Pipette 5 mL of the wine sample into a 20 mL headspace vial.[3] 2. Add 1.5 g of NaCl to increase the ionic strength.[3] 3. Spike the sample with a known amount of Linalool-d6 internal standard solution.[3] 4. Equilibrate the vial in a heating block (e.g., 40°C for 15 minutes) before SPME extraction.[3]
Fruit Juice (LLE-GC-MS) 1. Measure 10 mL of the fruit juice sample into a 50 mL centrifuge tube.[3] 2. Spike the sample with a known amount of Linalool-d6 internal standard solution.[3] 3. Add 10 mL of dichloromethane (B109758) and vortex vigorously for 2 minutes.[3] 4. Centrifuge at 4000 rpm for 10 minutes to separate the layers.[3] 5. Collect the organic layer, dry it with anhydrous sodium sulfate, and concentrate under a gentle stream of nitrogen.[3]
Instrumental Parameters

Here is a summary of typical instrumental parameters for linalool analysis.

LC-MS/MS Method for Linalool in Human Serum [8]

ParameterSetting
LC Column UPLC BEH C18 (50 mm × 2.1 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Flow Rate 0.37 mL/min
Gradient 60% B to 78% B (0–1.6 min), 78% B to 100% B (1.6–2.0 min)
MS Detection Positive Ion Mode
MRM Transitions Linalool: m/z 137.1→95.1 Internal Standard (trans,trans-Farnesol used in this study): m/z 205.2→149.1

GC-MS Method for Linalool in Hops [9]

ParameterSetting
GC Column TG WAX MS (30 m, 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium at 1.2 mL/min
Injection 1 µL, Splitless
Oven Program 40°C (2 min hold), then 8°C/min to 130°C, then 15°C/min to 230°C (5 min hold)
Quantitative Performance Data

The use of a deuterated internal standard is the gold standard for achieving precise and accurate results, as it effectively compensates for variations in sample preparation and instrument response.[3] The following table summarizes typical performance metrics from various studies.

Performance MetricGC-MSLC-MS/MSReference
Linearity (R²) ≥ 0.98> 0.99[7]
Limit of Detection (LOD) 0.15 ng/mL3.5 ng/mL[7]
Limit of Quantification (LOQ) 0.5 ng/mL (estimated)7.5 ng/mL[7]
Precision (%RSD) Intra-day: 3.1% Inter-day: 8.8%Intra-day: <12.03% Inter-day: <11.34%[7]
Accuracy (% Recovery) Within 20% of expected80.23–115.41%[7]

Visual Guides

workflow Figure 1: General Workflow for Linalool Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Serum, Juice) Spike Spike with Linalool-d6 (IS) Sample->Spike Add known amount of IS Extract Extraction (PPT, LLE, SPME) Spike->Extract Concentrate Concentration/ Reconstitution Extract->Concentrate Inject LC-MS/MS or GC-MS Injection Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Figure 1: General Workflow for Linalool Quantification

ion_suppression Figure 2: How a Deuterated Standard Corrects for Ion Suppression cluster_no_is Without Internal Standard cluster_with_is With Deuterated Internal Standard Analyte1 Linalool Signal Source1 Ion Source Analyte1->Source1 Matrix1 Matrix Components Matrix1->Source1 Suppression Result1 Suppressed Signal (Inaccurate Result) Source1->Result1 Analyte2 Linalool Signal Source2 Ion Source Analyte2->Source2 IS2 Linalool-d6 Signal IS2->Source2 Matrix2 Matrix Components Matrix2->Source2 Suppression on both Ratio Calculate Ratio (Linalool / Linalool-d6) Source2->Ratio Result2 Corrected Signal (Accurate Result) Ratio->Result2

Figure 2: How a Deuterated Standard Corrects for Ion Suppression

References

Technical Support Center: Optimizing GC-MS for Linalool-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of Linalool-d3.

Frequently Asked Questions (FAQs)

Q1: What are the expected mass-to-charge ratios (m/z) for this compound in GC-MS analysis?

When using Electron Ionization (EI), the fragmentation pattern of this compound will be similar to that of unlabeled linalool (B1675412), but with a mass shift for fragments containing the deuterium (B1214612) labels. The molecular ion (M+) for this compound is expected at m/z 157. Key fragment ions can be predicted by adding 3 Daltons to the characteristic fragments of linalool. It is crucial to acquire a full scan mass spectrum of your this compound standard to confirm the most abundant and specific fragment ions for use in Selected Ion Monitoring (SIM) mode.[1][2]

Q2: Why is my deuterated internal standard (this compound) eluting at a slightly different retention time than the native analyte (Linalool)?

This phenomenon is known as the "chromatographic isotope effect" and is an expected behavior.[3] The slight difference in mass between hydrogen and deuterium can lead to minor variations in physicochemical properties, causing the deuterated compound to elute slightly earlier or later than its non-deuterated counterpart. While a small, consistent shift is normal, significant or fluctuating retention time differences may indicate other systemic issues.[3]

Q3: What are the primary causes of peak tailing when analyzing this compound?

Peak tailing for a polar compound like linalool is often due to unwanted interactions with active sites within the GC system.[4] Common causes include:

  • Active Sites: Residual silanol (B1196071) groups (-Si-OH) on the surfaces of the inlet liner, column, or connection points can interact with the polar hydroxyl group of linalool, causing tailing.[4][5]

  • Inlet Contamination: Accumulation of non-volatile matrix components in the inlet liner can create new active sites.[4]

  • Column Issues: Contamination or degradation of the stationary phase at the head of the column can lead to poor peak shape.[4] Improper column installation can also be a cause.[6][7]

Q4: How can I improve the sensitivity of my GC-MS method for this compound analysis?

To enhance sensitivity, consider the following strategies:

  • Sample Preparation: Employ pre-concentration techniques like solid-phase microextraction (SPME) or purge-and-trap.[8]

  • Injection Mode: Use splitless injection to introduce the entire sample onto the column, which is preferable for trace-level analysis.[8] If using split injection, reducing the split ratio can increase sensitivity.[8]

  • Detector Optimization: Ensure the MS is properly tuned. In selected ion monitoring (SIM) mode, monitoring the most abundant and specific ions for this compound will significantly improve sensitivity.[9]

  • System Maintenance: Regular maintenance, including cleaning the ion source and replacing consumables like the inlet liner and septum, is crucial for maintaining optimal sensitivity.[10]

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

Possible Cause Solution
Active sites in the inlet or column Use a deactivated inlet liner and ensure the column is properly conditioned. Trimming a small portion (10-20 cm) from the front of the column can remove active sites.[4][7]
Improper column installation Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth into the inlet and detector.[6][7] A poor column cut can also cause peak shape issues; ensure a clean, 90-degree cut.[5][7]
Column overload Reduce the injection volume or dilute the sample.[11] For splitless injections, a high concentration of the analyte can lead to fronting.
Inappropriate initial oven temperature For splitless injection, the initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper solvent focusing.[7]
Problem: No or Low Signal for this compound

Possible Causes & Solutions

Possible Cause Solution
Incorrect MS parameters Verify the monitored ions in SIM mode by first running a full scan of a this compound standard to identify the correct m/z values for the molecular ion and key fragments.[2]
Leaks in the system Perform a leak check of the entire system, including the inlet, column connections, and MS interface.[12]
Detector issues Ensure the MS detector is properly tuned and the electron multiplier is functioning correctly.[12] Check for a blown filament.[12]
Sample degradation Linalool can be susceptible to degradation. Ensure proper sample storage and handling.

Experimental Protocols

General GC-MS Method for this compound Analysis

This protocol provides a starting point for method development. Parameters should be optimized for your specific instrument and application.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.

  • For quantitative analysis, add a known amount of an internal standard to all samples and calibration standards.

  • If using headspace analysis, transfer an aliquot of the sample to a headspace vial and seal.

GC-MS Parameters:

Parameter Typical Value
GC System Agilent 8890 GC or equivalent[13][14]
MS System Agilent 5977B MSD or equivalent[13]
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[15]
Injection Mode Splitless or Split (e.g., 20:1)[13]
Inlet Temperature 250 °C[15]
Oven Program Initial: 60°C, hold for 2 min. Ramp: 10°C/min to 280°C, hold for 5 min[15]
Carrier Gas Helium at a constant flow of 1.0 mL/min[15]
Ionization Mode Electron Ionization (EI) at 70 eV[15]
MS Scan Range m/z 40-400 for full scan; monitor specific ions in SIM mode[15]
Monitored Ions (SIM) To be determined from a full scan of this compound standard. Likely m/z values include 157 (M+), 124, 96, and 74.[1]

Visualizations

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standard Solutions Sample_Spike Spike Sample with Internal Standard Standard_Prep->Sample_Spike Vial_Transfer Transfer to GC Vial Sample_Spike->Vial_Transfer Injection Sample Injection (Split/Splitless) Vial_Transfer->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Ionization (Electron Ionization) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical workflow for GC-MS analysis of this compound.

Troubleshooting_Peak_Tailing Troubleshooting Peak Tailing Start Peak Tailing Observed Check_Liner Inspect/Replace Inlet Liner Start->Check_Liner Check_Column_Install Verify Column Installation & Cut Check_Liner->Check_Column_Install Trim_Column Trim Front of Column (10-20 cm) Check_Column_Install->Trim_Column Check_Temp Optimize Initial Oven Temperature Trim_Column->Check_Temp Resolution Problem Resolved? Check_Temp->Resolution End Continue Analysis Resolution->End Yes Further_Action Consider Column Replacement Resolution->Further_Action No

Caption: A logical workflow for troubleshooting peak tailing issues.

References

Troubleshooting peak tailing and asymmetry for Linalool-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common chromatographic issues, specifically peak tailing and asymmetry, encountered during the analysis of Linalool-d3. The information is tailored for researchers, scientists, and drug development professionals utilizing gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

Peak tailing is a phenomenon where the trailing half of a chromatographic peak is broader than the leading half, deviating from the ideal symmetrical Gaussian shape.[1][2] This is often caused by secondary, undesirable interactions between the analyte and the chromatographic system.[2][3]

For this compound, which contains a polar tertiary alcohol group, peak tailing can be particularly problematic.[4][5] This hydroxyl group can interact with active sites (e.g., exposed silanol (B1196071) groups) in the GC inlet liner or on the column stationary phase, leading to poor peak shape.[1] Significant peak tailing can lead to reduced resolution between adjacent peaks and inaccurate quantification, compromising the reliability of analytical results.[1][6]

Q2: My this compound peak is tailing. What is the first step to diagnose the cause?

To determine if the issue is specific to the chemical properties of this compound or if it's a general system problem, a simple diagnostic test is recommended. Inject a non-polar, non-active compound, such as a hydrocarbon standard (e.g., an n-alkane).

  • If the hydrocarbon peak is symmetrical: The problem is likely chemical and related to interactions between this compound and active sites in the system.

  • If the hydrocarbon peak also tails: The problem is likely physical or mechanical, such as improper column installation, a column void, or extra-column volume, affecting all compounds.[7][8]

The following workflow diagram illustrates this diagnostic logic.

Troubleshooting_Flow cluster_chem Chemical Troubleshooting Steps cluster_phys Physical/Mechanical Troubleshooting Steps start Start: this compound Peak Tailing Observed test Diagnostic Test: Inject a non-polar standard (e.g., alkane) start->test result Evaluate Standard's Peak Shape test->result chemical_path Symmetrical Peak: Issue is likely chemical and analyte-specific. result->chemical_path Symmetrical physical_path Tailing Peak: Issue is likely physical/mechanical. result->physical_path Tailing chem1 1. Perform Inlet Maintenance (replace liner, septum) chemical_path->chem1 phys1 1. Check Column Installation (correct depth in inlet/detector) physical_path->phys1 chem2 2. Trim Column Inlet (remove contamination) chem3 3. Check for Sample Overload (dilute and re-inject) chem4 4. Consider an Ultra-Inert GC Column phys2 2. Inspect Fittings for Leaks and Dead Volume phys3 3. Address Potential Blockages (backflush column) phys4 4. Verify Method Parameters (split ratio, initial temp)

Caption: Troubleshooting workflow for diagnosing peak tailing. (Max Width: 760px)

Q3: How do I resolve chemical-related peak tailing for this compound?

If the diagnostic test points to a chemical issue, the goal is to minimize active sites that interact with this compound's hydroxyl group.

  • Perform Inlet Maintenance : The inlet is a common source of activity. Replace the liner, septum, and O-ring.[7] Use a deactivated, inert liner to prevent interactions with glass wool or the liner surface.

  • Trim the Column Inlet : Over time, non-volatile matrix components can contaminate the front of the column, creating active sites. Trimming 10-20 cm from the column inlet can remove this contamination.[6][7]

  • Check for Mass Overload : Injecting too much analyte can saturate the stationary phase, leading to tailing.[9] Prepare a serial dilution of your sample (e.g., 1:10, 1:100) and inject it. If the peak shape improves with dilution, mass overload is the cause. Reduce the sample concentration or injection volume.

  • Use an Ultra-Inert Column : If tailing persists and you frequently analyze active compounds, consider switching to a column specifically manufactured to have low surface activity (e.g., Agilent J&W Ultra Inert columns or equivalent).[7]

Q4: What should I do if the peak tailing is caused by physical or mechanical issues?

If all compounds, including the hydrocarbon standard, exhibit tailing, the issue is system-wide.

  • Verify Column Installation : An improperly installed column is a frequent cause of tailing.[7] Ensure the column is cut cleanly and squarely.[6] Check the manufacturer's instructions for the correct installation depth in both the inlet and the detector to avoid dead volume.[6]

  • Inspect for System Leaks : Leaks in the gas lines or at the fittings can disrupt flow paths and cause peak distortion.

  • Address Column Blockage : Particulate matter from the sample or septum can block the inlet frit, causing peak distortion and increased backpressure.[9] If your column allows, try backflushing it according to the manufacturer's protocol. Using a guard column or an in-line filter can prevent this issue.[1][7]

  • Optimize Method Parameters :

    • Low Split Ratio : For split injections, a very low split ratio may not provide sufficient flow through the inlet for efficient sample transfer, causing band broadening. A minimum total flow of 20 mL/min through the inlet is a good starting point.[7]

    • Incorrect Initial Oven Temperature : In splitless mode, the initial oven temperature should typically be about 20°C below the boiling point of the sample solvent to ensure proper analyte focusing.[6] If the temperature is too high, broad or tailing peaks can occur.[6]

Recommended GC-MS Parameters for this compound

The following table provides a summary of typical starting parameters for the analysis of this compound, compiled from various methods. Optimization will be required for specific instruments and matrices.

ParameterRecommended SettingRationale
GC Column Non-polar, low-bleed column (e.g., DB-5ms, HP-5ms)Provides good separation for terpenes and is robust.[10][11]
30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for good resolution and capacity.
Carrier Gas HeliumInert carrier gas, standard for GC-MS.
Flow Rate 1.0 - 1.2 mL/min (Constant Flow Mode)Ensures optimal velocity and performance.[10][11]
Oven Program Initial Temp: 60°C, hold for 2 minAllows for solvent focusing.[10][11]
Ramp: 5-10°C/min to 240-280°CSeparates compounds by boiling point.[10][11]
Final Hold: 5 minEnsures elution of all components.[11]
Injector Split/SplitlessChoice depends on sample concentration.
Injector Temp 250°CEnsures complete vaporization without degradation.[10][11]
MS Ion Source Temp 230°CStandard temperature for EI.
MS Quad Temp 150°CStandard temperature for EI.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for creating reproducible fragmentation patterns.[10]
Monitored Ions Scan Range: m/z 40-300Captures the molecular ion and key fragments.
SIM Ions: m/z 157 (M+), 124, 74For increased sensitivity. m/z 157 is the molecular ion for this compound.[10][12]

Key Experimental Protocols

Protocol 1: GC Inlet Maintenance
  • Cooldown : Cool the injector and oven to a safe temperature (below 40°C). Turn off the carrier gas flow to the inlet.

  • Remove Column : Carefully loosen the column nut and remove the column from the inlet.

  • Open Inlet : Loosen and remove the retaining nut at the top of the injector.

  • Replace Septum : Using forceps, remove the old septum and replace it with a new, pre-conditioned one. Do not overtighten the septum nut.

  • Replace Liner and O-ring : Withdraw the inlet liner. Remove the old O-ring from the liner and replace it with a new one. Place a new, deactivated liner in the injector.

  • Reassemble : Reassemble the inlet, ensuring all connections are snug but not overtightened.

  • Leak Check : Restore carrier gas flow and perform an electronic leak check.

  • Reinstall Column : Re-install the column to the correct depth.

  • Condition : Heat the inlet to its setpoint and allow the system to equilibrate before running samples.

Protocol 2: Capillary Column Trimming
  • Prepare : Ensure the carrier gas is turned off at the instrument or the tank.

  • Remove Column : Carefully remove the column from the GC inlet by unscrewing the column nut.

  • Cut the Column : Using a ceramic scoring wafer or diamond-tipped cutter, score the polyimide coating of the column approximately 10-20 cm from the end.

  • Break the Column : Gently flex the column at the score mark to create a clean, 90-degree break.

  • Inspect the Cut : Using a small magnifier (~10x), inspect the column end to ensure it is a flat, clean break with no jagged edges or shards.[6] A poor cut can cause peak tailing.

  • Re-install : Wipe the end of the column with a lint-free cloth dampened with methanol. Re-install the column in the inlet to the correct depth as specified by the instrument manufacturer.

References

Technical Support Center: Precision in Terpene Quantification with Linalool-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced terpene analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their methods for quantifying terpenes using Linalool-d3 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why should I use an isotopically labeled internal standard like this compound?

Using a deuterated internal standard such as this compound is a well-established practice to enhance the precision and accuracy of quantitative analyses.[1] Because deuterated analogs have similar chemical and physical properties to the analyte, they behave comparably during extraction and chromatographic separation.[1] This helps to correct for variations in sample preparation and instrument response, leading to more reliable results.[1]

Q2: What are the most common causes of inaccurate quantification in terpene analysis?

Several factors can lead to inaccurate results. These include matrix effects, where other compounds in the sample interfere with the analyte signal, the lack of suitable internal standards, and issues with reference standard curves.[2][3] Additionally, the inherent volatility of terpenes can lead to analyte loss during sample preparation if not handled correctly.[4]

Q3: What is the "matrix effect" and how can this compound help mitigate it?

The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds in the sample matrix, leading to signal suppression or enhancement.[3] This can significantly impact the accuracy of quantification in complex matrices like cannabis extracts.[5][6] An ideal internal standard, like this compound, co-elutes with the target analyte (Linalool) and experiences similar matrix effects.[7] By comparing the signal of the analyte to the internal standard, these effects can be normalized, leading to more accurate quantification.

Q4: Can the concentration of this compound itself affect the analysis?

Yes, an excessively high concentration of the deuterated internal standard can lead to ion suppression, affecting both its own signal and that of the native linalool (B1675412).[7] It is crucial to optimize the concentration of this compound to a level that provides a stable signal without causing this self-suppression effect.[7]

Q5: What should I do if I suspect my this compound standard is impure?

The purity of the deuterated standard is critical. If it contains a significant amount of non-deuterated linalool, it will lead to artificially inflated quantification of the native analyte.[7] Always check the certificate of analysis for isotopic purity.[7] You can also verify its purity by injecting a solution containing only the this compound standard and checking for the presence of the native analyte's signal.[7]

Troubleshooting Guides

This section provides step-by-step solutions to common issues encountered during terpene quantification experiments using this compound.

Issue 1: Poor Peak Shape and Shifting Retention Times

Possible Cause:

  • Column Overload: Injecting a sample with too high a concentration of the analyte or matrix components can lead to peak broadening and retention time shifts.[7]

  • Inadequate Chromatographic Separation: The GC or LC method may not be optimized to separate linalool from other matrix components effectively.[7][8]

Solutions:

  • Dilute the Sample: Try diluting your sample to reduce the concentration of analytes and matrix components being introduced to the column.[7]

  • Optimize Chromatography: Adjust the temperature gradient in GC or the mobile phase gradient in LC to achieve symmetrical, narrow peaks with identical retention times for both linalool and this compound.[7][8] A DB-5MS column is often a good choice for terpene separation in GC-MS.[8]

Issue 2: Inconsistent Quantitative Results (Poor Precision)

Possible Cause:

  • Analyte Volatility and Loss: Terpenes, especially monoterpenes, are highly volatile and can be lost during sample preparation, particularly if heat is generated (e.g., during grinding).[4]

  • Inconsistent Sample Preparation: Variations in extraction times, solvent volumes, or handling can lead to inconsistent results.

  • Instability of Linalool: Linalool can degrade or undergo isomerization when exposed to heat or air.[9]

Solutions:

  • Control Sample Temperature: Keep samples, extracts, and standards chilled.[4] Consider grinding frozen plant material or grinding under liquid nitrogen to prevent heat-induced volatilization.[4]

  • Automate Sample Preparation: Where possible, use automated sample preparation systems to minimize human error and improve consistency.[10]

  • Use a Consistent Workflow: Adhere strictly to a validated standard operating procedure for all sample preparation steps.

Issue 3: Significant Signal Suppression or Enhancement

Possible Cause:

  • Matrix Effects: Co-eluting compounds from the sample matrix are interfering with the ionization of linalool and this compound.[3]

  • Imperfect Co-elution: A slight shift in retention time between linalool and this compound can expose them to different matrix components, leading to differential ion suppression.[7]

Solutions:

  • Improve Sample Cleanup: Implement additional cleanup steps in your sample preparation to remove interfering matrix components.

  • Optimize Chromatography for Co-elution: Fine-tune your chromatographic method to ensure that linalool and this compound elute at the exact same time.[7]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for consistent matrix effects.[11]

Experimental Protocols and Data

Generalized Experimental Workflow

The following diagram outlines a typical workflow for the quantification of terpenes using an internal standard.

G General Workflow for Terpene Quantification cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Weighing (e.g., 1.0 g ground flower) Extraction 2. Solvent Extraction (e.g., 10 mL Ethyl Acetate) Sample->Extraction ISTD_Add 3. Add Internal Standard (this compound) Extraction->ISTD_Add Vortex 4. Vortex/Sonicate (e.g., 15 min sonication) ISTD_Add->Vortex Centrifuge 5. Centrifuge (e.g., 5 min at 3000 rpm) Vortex->Centrifuge Supernatant 6. Collect Supernatant for Analysis Centrifuge->Supernatant GCMS_Inject 7. Inject Sample into GC-MS Supernatant->GCMS_Inject Separation 8. Chromatographic Separation GCMS_Inject->Separation Detection 9. Mass Spectrometric Detection Separation->Detection Integration 10. Peak Integration (Analyte and ISTD) Detection->Integration Calibration 11. Calibration Curve Plotting (Peak Area Ratio vs. Conc.) Integration->Calibration Quantification 12. Concentration Calculation Calibration->Quantification

Caption: A typical experimental workflow for terpene quantification.

Troubleshooting Logic Flow

Use this diagram to diagnose common issues during your analysis.

G Troubleshooting Decision Tree cluster_solutions Troubleshooting Decision Tree Start Inaccurate or Imprecise Quantification Results PeakShape Poor Peak Shape? Start->PeakShape Sol_Dilute Dilute Sample Sol_OptimizeGC Optimize GC/LC Method Sol_Dilute->Sol_OptimizeGC Sol_CheckPurity Check ISTD Purity Sol_OptimizeISTD Optimize ISTD Concentration Sol_CheckPurity->Sol_OptimizeISTD Sol_MatrixMatch Use Matrix-Matched Calibration Sol_ImproveCleanup Improve Sample Cleanup Sol_MatrixMatch->Sol_ImproveCleanup Sol_ControlTemp Control Sample Temperature PeakShape->Sol_Dilute Yes Precision Poor Precision? PeakShape->Precision No Precision->Sol_ControlTemp Yes Accuracy Poor Accuracy (Bias Present)? Precision->Accuracy No Accuracy->Sol_MatrixMatch No ISTD_Response ISTD Response Low or Unstable? Accuracy->ISTD_Response Yes ISTD_Response->Sol_CheckPurity Yes

Caption: A decision tree for troubleshooting common quantification issues.

Detailed Methodologies

1. Preparation of Stock and Calibration Standards [8][12]

  • Stock Solution: Prepare a stock solution of each target terpene at a concentration of 1.0 mg/mL in a suitable solvent like ethyl acetate (B1210297).

  • Internal Standard Stock: Prepare a stock solution of this compound at 1.0 mg/mL in the same solvent.

  • Working Standard Mixture: Combine the individual terpene stock solutions to create a mixed working standard.

  • Calibration Curve: Perform serial dilutions of the working standard mixture to create a series of calibration points (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[12] Add a constant concentration of the this compound internal standard (e.g., 100 µg/mL) to each calibration point.[8][12]

2. Sample Preparation: Liquid Extraction [12][13]

  • Weigh approximately 1.0 g of homogenized, ground plant material into a centrifuge tube.

  • Add 10 mL of the extraction solution, which consists of ethyl acetate containing the internal standard (this compound) at a predetermined concentration (e.g., 100 µg/mL).[12][13]

  • Sonicate the mixture for 15 minutes to ensure thorough extraction.[12][13]

  • Centrifuge the mixture for 5 minutes at approximately 3000 rpm.[12]

  • Carefully collect the clear supernatant for GC-MS analysis. No filtration is typically required.[12]

Quantitative Data Summary

Table 1: Example GC-MS Parameters for Terpene Analysis

ParameterSettingReference
Column DB-5MS (30m x 0.25mm i.d. x 0.25µm film)[8]
Injection Mode Splitless
Inlet Temperature 270°C[14]
Carrier Gas Helium
Oven Program Start at 60°C (hold 2 min), ramp 5°C/min to 140°C, then 15°C/min to 250°C[14]
MS Transfer Line 300°C[14]
Ionization Mode Electron Ionization (EI) at 70 eV[15]
Scan Range 50-500 amu[14]

Table 2: Method Validation Data for Selected Terpenes using an Internal Standard

AnalyteLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Average Recovery (%)
α-Pinene1 - 100> 0.990.31.0110%
β-Pinene1 - 100> 0.990.31.0107%
Limonene1 - 100> 0.990.31.094%
Linalool1 - 100> 0.990.31.0103%
β-Caryophyllene1 - 100> 0.990.31.0107%
Data compiled from studies using n-tridecane as an internal standard, which serves as a benchmark.[12][13]

References

Addressing matrix effects in linalool analysis with Linalool-d3.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Linalool (B1675412) Analysis

Welcome to the technical support center for linalool analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects using Linalool-d3 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of linalool analysis?

A1: In chemical analysis, the "matrix" refers to all components within a sample other than the analyte of interest, which in this case is linalool.[1] A matrix effect is the alteration of the analytical signal of the analyte due to the presence of these other components.[1][2] This interference can lead to either signal suppression (a lower signal than expected) or signal enhancement (a higher signal than expected), both of which compromise the accuracy and reproducibility of quantitative results.[1] For instance, when analyzing linalool in complex samples such as essential oils, plant extracts, or biological fluids, co-extracted compounds can interfere with the ionization process in techniques like mass spectrometry, leading to inaccurate measurements.[1][3]

Q2: How does using this compound as an internal standard help address matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to linalool but has a higher mass due to the replacement of three hydrogen atoms with deuterium. Because of its similarity to linalool, it behaves almost identically during sample preparation, chromatography, and ionization.[1][3] Any matrix effects that suppress or enhance the linalool signal will have a proportional effect on the this compound signal.[1] By adding a known amount of this compound to every sample, standard, and blank at the beginning of the workflow, the ratio of the linalool signal to the this compound signal is used for quantification. This ratio remains stable even if both signals are suppressed or enhanced, thus correcting for the matrix effect and improving analytical accuracy.[1][3]

Q3: When should I use an external standard calibration versus an internal standard calibration for linalool analysis?

A3: An external standard calibration is suitable for simple and clean matrices where matrix effects are negligible.[3] However, for complex samples where matrix components can interfere with the analysis, an internal standard calibration is highly recommended.[3] The use of an internal standard like this compound can significantly improve the accuracy and robustness of the analytical method.[4]

Q4: How do I calculate the matrix effect in my samples?

A4: The matrix effect (ME) can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) with the peak area of the analyte in a neat solvent standard at the same concentration.[1][2] The formula is:

ME (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solvent) x 100

  • An ME value of 100% indicates no matrix effect.[1]

  • An ME value < 100% indicates signal suppression.[1]

  • An ME value > 100% indicates signal enhancement.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent results between sample injections Variability in sample injection volume or instrument response.Utilize an internal standard (this compound). The consistent concentration of the internal standard will normalize the response of the analyte, correcting for injection inconsistencies.[3]
Low recovery of linalool Loss of analyte during sample preparation (e.g., extraction, evaporation). Matrix components may also be interfering with the extraction process.Add this compound at the very beginning of the sample preparation process. The recovery of the internal standard can be used to correct for the loss of the native analyte.[3] Optimize sample preparation to remove interfering compounds (e.g., using solid-phase extraction or liquid-liquid extraction).[5][6]
Peak tailing or fronting for linalool in GC-MS Active sites in the GC inlet or column interacting with the analyte.Clean or replace the GC inlet liner.[7] Ensure an inert column is being used, or if necessary, replace the column.[7]
Poor linearity in calibration curve Matrix effects, detector saturation at high concentrations, or issues with standard preparation.Use a matrix-matched calibration curve or an internal standard like this compound.[8] Ensure the concentration range of your standards is within the linear range of the detector.[9] Double-check the preparation of your standard solutions.
High signal suppression or enhancement Significant presence of co-eluting matrix components.Improve sample cleanup procedures (e.g., solid-phase extraction).[10] Dilute the sample extract to reduce the concentration of interfering matrix components.[8] Modify chromatographic conditions to separate linalool from interfering compounds.[6]

Experimental Protocols

Protocol 1: Linalool Quantification in Essential Oils using GC-MS with this compound

This protocol is based on established methods for the analysis of volatile compounds in complex matrices.[9]

1. Sample Preparation:

  • Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or ethanol).

  • Add a known concentration of the this compound internal standard.

  • Vortex the sample to ensure homogeneity.

2. GC-MS/MS Conditions:

  • Gas Chromatograph: Agilent 8890 GC or similar.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[9]

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 3°C/min.[9]

  • Injector: Splitless mode at 250°C.[9]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for linalool and this compound.[9]

Protocol 2: Linalool Quantification in Human Serum using LC-MS/MS with this compound

This protocol is adapted from methods for analyzing linalool in biological fluids.[11][12][13]

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

  • To a serum sample, add a protein precipitation agent (e.g., acetonitrile) containing the internal standard (this compound).[9][12]

  • Vortex and centrifuge to pellet the precipitated proteins.[9]

  • Transfer the supernatant to a new tube.

  • Perform liquid-liquid extraction by adding an immiscible organic solvent (e.g., ethyl acetate).[9]

  • Vortex and centrifuge to separate the layers.

  • Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[11]

  • Column: A reverse-phase C18 column.[11][12][13]

  • Mobile Phase: Gradient elution with acetonitrile (B52724) and water, both containing 0.1% formic acid.[12][13]

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Waters Xevo TQ-S) operated in positive ionization mode.[12][13]

  • Acquisition Mode: Selected Reaction Monitoring (SRM) to monitor specific transitions for linalool and this compound.

Quantitative Data Summary

The following tables summarize typical performance characteristics for linalool quantification.

Table 1: Comparison of Validation Parameters for Linalool Quantification

Validation Parameter GC-MS/MS LC-MS/MS Reference
Linearity (R²) ≥ 0.998> 0.99[9]
Linear Range 0.10–10.00 µg/mL7.5–500 ng/mL[9][12]
Accuracy (% Recovery) 80.23–115.41%97.1-99.3%[9]
Precision (RSD) Intra-day: ≤ 12.03%Inter-day: ≤ 11.34%Method validated for precision[9]
Limit of Detection (LOD) Not explicitly stated3.5 ng/mL[9]
Limit of Quantification (LOQ) Not explicitly stated7.5 ng/mL[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Final Result Sample Sample (e.g., Essential Oil) Spike Spike with this compound Sample->Spike Extract Extraction/Cleanup Spike->Extract Concentrate Concentration Extract->Concentrate GCMS GC-MS or LC-MS/MS Analysis Concentrate->GCMS Peak_Integration Peak Area Integration GCMS->Peak_Integration Ratio_Calculation Calculate Area Ratio (Linalool / this compound) Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification Result Accurate Linalool Concentration Quantification->Result

Caption: Workflow for Linalool Analysis with an Internal Standard.

matrix_effect_logic Analyte_Signal Linalool Signal Matrix_Effect Matrix Effect (Suppression or Enhancement) Analyte_Signal->Matrix_Effect Inaccurate_Result Inaccurate Quantification Matrix_Effect->Inaccurate_Result Analyte_IS_Signal Linalool & this compound Signals Matrix_Effect_IS Matrix Effect (Affects both proportionally) Analyte_IS_Signal->Matrix_Effect_IS Ratio Ratio of Signals is Constant Matrix_Effect_IS->Ratio Accurate_Result Accurate Quantification Ratio->Accurate_Result

Caption: Logic of Matrix Effect Correction with an Internal Standard.

References

Technical Support Center: Enhancing Low-Level Linalool Detection with Linalool-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Linalool-d3 to enhance the sensitivity of low-level linalool (B1675412) detection. Find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for linalool quantification?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to linalool, but some hydrogen atoms are replaced by deuterium, resulting in a higher molecular mass. This near-identical chemical and physical behavior ensures that this compound experiences similar effects as the analyte (linalool) during sample preparation, chromatography, and ionization.[1][2] By adding a known amount of this compound to your samples and standards, you can use the ratio of the analyte signal to the internal standard signal for quantification. This ratio remains stable even if there is signal suppression or enhancement from the matrix, thereby correcting for these effects and significantly improving the accuracy and precision of your results.[2] The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry.[1]

Q2: What are the main advantages of using a deuterated internal standard like this compound over other internal standards?

A2: While other compounds like terpene analogs (e.g., borneol, terpineol) or non-endogenous compounds can be used as internal standards, a deuterated standard like this compound offers superior performance.[3] The key advantage is its ability to co-elute with the analyte, meaning it has a very similar retention time in chromatographic separation.[1] This co-elution ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same time, leading to more effective correction and more reliable data.[1] This makes deuterated standards the preferred choice for achieving the highest accuracy and precision in linalool quantification.[3]

Q3: What analytical techniques are most suitable for using this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques for quantifying linalool using this compound as an internal standard.[4][5] GC-MS is well-suited for volatile compounds like linalool, while LC-MS/MS can also provide excellent sensitivity, particularly in complex biological matrices.[1][4]

Q4: How do I address matrix effects in my samples?

A4: The "matrix" refers to all components in a sample other than the analyte of interest.[2] These components can interfere with the analytical signal, causing either suppression or enhancement, which compromises accuracy.[2] Using this compound as an internal standard is the most effective way to address matrix effects.[2] Since this compound behaves almost identically to linalool, any impact of the matrix on the analyte will be mirrored in the internal standard.[2] By calculating the ratio of the peak area of linalool to the peak area of this compound, the matrix effect is normalized, leading to accurate quantification.[2]

Troubleshooting Guides

Issue Potential Cause Solution
High variability in results Improper mixing of the internal standard with the sample.Ensure thorough vortexing or mixing of the sample after adding the this compound internal standard to guarantee its even distribution before any extraction steps.[2]
Analyte or internal standard instability.Linalool can be unstable under certain conditions (e.g., acidic pH).[2] Conduct a stability study to determine if linalool or this compound is degrading during sample preparation or storage. Consider adjusting pH or storage conditions.
Poor peak shape or resolution Suboptimal chromatographic conditions.Optimize the GC or LC temperature program, flow rate, and column type. For GC-MS, a non-polar or medium-polar capillary column (e.g., DB-5ms) is typically used for terpene separation.[3]
Co-elution with interfering compounds from the matrix.Improve the sample clean-up procedure using techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.[5]
Low signal intensity Inefficient extraction of linalool from the sample matrix.The choice of extraction method is critical and depends on the sample matrix.[3] For solid or semi-solid matrices, consider solvent extraction, solid-phase microextraction (SPME), or steam distillation.[3] For liquid samples, liquid-liquid extraction or SPE may be appropriate.[5]
Suboptimal mass spectrometer settings.For quantitative analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for GC-MS or Multiple Reaction Monitoring (MRM) mode for LC-MS/MS to enhance sensitivity and selectivity.[3][4]
Calibration curve has poor linearity (low R² value) Incorrect preparation of calibration standards.Ensure accurate serial dilutions of the stock solution to create a series of calibration standards covering the desired concentration range. Each standard must contain a constant concentration of the internal standard.[3]
Saturation of the detector at high concentrations.Extend the calibration range to include lower concentrations or dilute samples to fall within the linear range of the assay.

Quantitative Data Summary

The use of a deuterated internal standard like this compound is expected to provide high linearity and low detection limits. While specific quantitative performance data for this compound is not extensively published, the following tables provide expected performance benchmarks based on methods using similar internal standards.

Table 1: Linearity of Linalool Quantification using an Internal Standard

Analytical Technique Internal Standard Matrix Linearity (R²)
GC-MSInternal Standard MethodEssential Oils≥ 0.98[6][7]
GC-MSDeuterated Analog (Expected)Various> 0.99[3]

Table 2: Comparative Detection Limits for Linalool

Analytical Technique Internal Standard Matrix Limit of Detection (LOD) Limit of Quantification (LOQ)
SIDA-LC-MS/MSDeuterated Prenylated FlavonoidsBeer, Hop Tea, Hops0.04 - 3.2 µg/LNot specified
GC-MS[(2)H(7)]-LinaloolWineNot explicitly stated, but method validated for accuracyNot explicitly stated, but method validated for accuracy

Note: Data is compiled from various scientific studies and demonstrates the performance of each approach in different matrices.[1][8] Researchers are encouraged to validate their methods in-house to establish specific linearity, range, and detection limits.

Experimental Protocols

Protocol 1: Quantification of Linalool in Essential Oils using GC-MS with this compound

1. Reagents and Materials:

  • Linalool standard (≥97% purity)

  • This compound (isotopic purity ≥98%)

  • Hexane (B92381) or other suitable solvent (e.g., methanol, ethanol) of high purity[9]

2. Preparation of Stock and Working Solutions:

  • Linalool Stock Solution (1 mg/mL): Accurately weigh 10 mg of linalool standard and dissolve it in 10 mL of hexane in a volumetric flask.[9]

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.[9]

  • This compound Working Solution (10 µg/mL): Dilute the this compound stock solution 1:100 with hexane.[9]

3. Preparation of Calibration Standards:

  • Prepare a series of calibration standards by serial dilution of the linalool stock solution to cover the desired concentration range.

  • Each calibration standard should be spiked with a constant concentration of the this compound working solution.[3]

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the essential oil sample into a 10 mL volumetric flask.[5]

  • Add a known volume (e.g., 100 µL) of the this compound working solution (10 µg/mL).[9]

  • Dilute to the mark with hexane.[9]

  • Vortex for 1 minute to ensure thorough mixing.[9]

  • Transfer an aliquot to a GC vial for analysis.

5. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a mass selective detector (MSD) and a split/splitless injector.[3]

  • Column: Non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).[3]

  • Injector: Operate in splitless mode for trace analysis.[3]

  • Carrier Gas: Helium at a constant flow rate.[3]

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C).[3]

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions for linalool and this compound.[3]

6. Data Analysis:

  • Calculate the peak area ratio of linalool to this compound for all standards and samples.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of linalool for the calibration standards.

  • Determine the concentration of linalool in the samples by interpolating their peak area ratios on the calibration curve.[2]

Protocol 2: Quantification of Linalool in Biological Matrices (e.g., Serum) using LC-MS/MS with this compound

1. Sample Preparation:

  • To 100 µL of serum sample, add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).[4]

  • Perform protein precipitation followed by liquid-liquid extraction.[2]

  • Evaporate the solvent and reconstitute the residue in the mobile phase.[2]

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A system capable of gradient elution.

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid is common.[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.[4]

  • MRM Transitions: Determine the precursor and product ions for both linalool and this compound by direct infusion of the standards.[4]

3. Data Analysis:

  • The concentration of linalool in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of linalool and a fixed concentration of this compound.[4]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_stock Prepare Stock Solutions (Linalool & this compound) prep_cal Prepare Calibration Standards prep_stock->prep_cal spike_cal Spike Standards with this compound prep_cal->spike_cal gcms GC-MS or LC-MS/MS Analysis spike_cal->gcms prep_sample Prepare Sample spike_sample Spike Sample with this compound prep_sample->spike_sample extract Sample Extraction (LLE, SPE, etc.) spike_sample->extract extract->gcms peak_ratio Calculate Peak Area Ratio (Linalool / this compound) gcms->peak_ratio cal_curve Construct Calibration Curve peak_ratio->cal_curve quantify Quantify Linalool in Sample cal_curve->quantify

Caption: Experimental workflow for linalool quantification using this compound.

troubleshooting_tree start Inaccurate or Variable Results? check_linearity Is the calibration curve linear (R² > 0.99)? start->check_linearity check_peaks Are peak shapes and resolution good? check_linearity->check_peaks Yes sol_standards Verify preparation of standards and IS concentration. check_linearity->sol_standards No check_signal Is the signal intensity sufficient? check_peaks->check_signal Yes sol_chromatography Optimize GC/LC method (temperature, flow rate, column). check_peaks->sol_chromatography No sol_cleanup Improve sample cleanup (e.g., SPE). check_peaks->sol_cleanup No, matrix interference sol_extraction Optimize sample extraction method. check_signal->sol_extraction No sol_ms Optimize MS parameters (SIM/MRM mode). check_signal->sol_ms No sol_mixing Ensure thorough mixing of IS with sample. check_signal->sol_mixing Yes, but still variable

Caption: A decision tree for troubleshooting common issues in linalool analysis.

References

Technical Support Center: Linalool-d3 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Linalool-d3. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on preventing the degradation of this compound during sample storage and experimental procedures. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples and the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound, similar to its non-deuterated counterpart, is susceptible to degradation from several environmental factors. The main contributors to its instability during storage and sample preparation are:

  • Oxidation: Exposure to atmospheric oxygen can lead to autoxidation, forming hydroperoxides and other secondary oxidation products.[1][2][3] This is a significant degradation pathway.

  • Temperature: Elevated temperatures can cause thermal degradation, leading to dehydroxylation and cyclization reactions that form other terpenes.[4][5][6][7]

  • Light Exposure: UV light can induce photodegradation, so protection from light is crucial.[4][8][9]

  • pH: Acidic conditions are particularly detrimental and can cause isomerization and degradation of linalool (B1675412).[4][5][10][11] Strongly acidic or basic conditions may also introduce a risk of hydrogen-deuterium (H/D) exchange.[4][10]

Q2: What are the ideal storage conditions for neat this compound and its solutions?

A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Temperature: For neat this compound, long-term storage at -20°C is recommended. For shorter periods, refrigeration at 2-8°C (specifically 4°C) is advised.[5][10] Solutions of this compound should be stored at -20°C for up to a month or at -80°C for up to six months.[10] Avoid repeated freeze-thaw cycles.

  • Atmosphere: To prevent oxidation, store this compound under an inert atmosphere, such as nitrogen or argon.[4][12]

  • Container: Use airtight, amber glass vials or UV-resistant containers to protect the compound from oxygen and light.[8][9][12] Fill the container as much as possible to minimize headspace and thus, oxygen exposure.[9] Avoid plastic containers as they may leach chemicals.[8]

  • Purity: Use highly purified this compound, as impurities can sometimes accelerate degradation.[1]

Q3: What are the common degradation products of Linalool?

A3: The degradation products of linalool depend on the degradation pathway:

  • Oxidative Degradation: Autoxidation primarily forms hydroperoxides, such as 7-hydroperoxy-3,7-dimethyl-octa-1,5-diene-3-ol.[1][2][3] Other secondary oxidation products can also be formed.[2]

  • Thermal Degradation: High temperatures can lead to the formation of β-myrcene, cis-ocimene, trans-ocimene, limonene, terpinolene, and α-terpinene.[4][5][6][7]

  • Acid-Catalyzed Degradation: In acidic conditions, linalool can isomerize to form geraniol, nerol, and alpha-terpineol.[4][10]

Q4: Is there a risk of hydrogen-deuterium (H/D) exchange with this compound?

A4: While the deuterium (B1214612) labels on this compound are generally stable, there is a potential for H/D exchange under strongly acidic or basic conditions.[4][10] It is advisable to maintain a neutral pH (around 7) in your samples and solutions to minimize this risk.

Troubleshooting Guides

This section addresses common issues encountered during the storage and handling of this compound.

Issue 1: Low or Inconsistent Recovery of this compound
Potential Cause Troubleshooting Action
Thermal Degradation - Store samples at recommended low temperatures (-20°C or -80°C).[10] - During sample preparation, avoid high temperatures. Use a gentle stream of nitrogen for solvent evaporation instead of heat.[4]
Oxidative Degradation - Minimize exposure to air during handling.[4] - Purge vials with an inert gas (nitrogen or argon) before sealing. - Consider adding an antioxidant like BHT, although its compatibility with your analytical method should be verified.[1]
pH-induced Degradation - Ensure the pH of your sample and solvents is near neutral (pH 7).[4] - Use appropriate buffer systems if your matrix is acidic or basic.[4]
Adsorption to Surfaces - Use silanized glassware to minimize active sites for adsorption.[4] - Thoroughly rinse all labware with the extraction solvent before use.[4]
Issue 2: Appearance of Unexpected Peaks in Chromatogram
Potential Cause Troubleshooting Action
Formation of Degradation Products - Review the storage conditions and sample handling procedures for potential exposure to heat, light, or oxygen. - Analyze a freshly prepared this compound standard to confirm the identity of potential degradation products by comparing retention times and mass spectra.[4] Common degradation products include myrcene, ocimene, limonene, and linalool oxides.[4][6][13]
Contamination - Run a solvent blank to check for contamination from solvents or the analytical instrument.[4] - Ensure all glassware and equipment are scrupulously clean.

Summary of Quantitative Stability Data

The following tables summarize the stability of linalool under various stress conditions. This data, while for the non-deuterated form, provides valuable insights into the potential stability of this compound.

Table 1: Thermal Degradation of Linalool

TemperatureDurationKey Degradation ProductsReference
100°CNot Specifiedβ-myrcene, cis-ocimene, trans-ocimene, limonene, terpinolene, α-terpinene[5][7]
150°C30 minutesSignificant increase in β-myrcene, cis-ocimene, trans-ocimene, limonene, terpinolene, α-terpinene[5][7]

Table 2: Degradation of Linalool under Various Conditions after 48 Hours

ConditionPercentage DegradationReference
Acidic (0.1 mol/L HCl)65%[5][11]
Basic (0.1 mol/L NaOH)Not specified, but studied[5]
Oxidative (30% H₂O₂)Not specified, but studied[5]
Sunlight Exposure (8h/day)Not specified, but studied[5]
UV Radiation (4h episodes)Not specified, but studied[5]

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a general method for conducting a stability study of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • Solvents (e.g., methanol, ethanol, hexane) of appropriate purity

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Amber glass vials with screw caps

  • Analytical instrumentation (GC-MS or LC-MS/MS)

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

  • From the stock solution, prepare working solutions for the stress tests.

3. Stress Conditions:

  • Acidic Degradation: Mix an aliquot of the this compound working solution with 0.1 M HCl. Store at room temperature (e.g., 25°C) for a defined period (e.g., 48 hours).[5][11]

  • Basic Degradation: Mix an aliquot of the this compound working solution with 0.1 M NaOH. Store at room temperature for a defined period.[5]

  • Oxidative Degradation: Mix an aliquot of the this compound working solution with 30% H₂O₂. Store at room temperature for a defined period.[5]

  • Thermal Degradation: Place an aliquot of the this compound working solution in an oven at a specified temperature (e.g., 60°C or 100°C) for a defined period.[5]

  • Photodegradation: Expose an aliquot of the this compound working solution to a UV lamp or direct sunlight for a defined period.[5]

4. Sample Analysis:

  • At specified time points, take an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a validated analytical method, such as GC-MS or LC-MS/MS, to quantify the remaining this compound and identify any degradation products.[14][15]

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each condition.

  • Identify and, if possible, quantify the major degradation products.

Visual Diagrams

This compound Degradation Pathways cluster_oxidation Oxidation (Air/Oxygen) cluster_thermal Thermal Stress (Heat) cluster_acid Acidic Conditions (Low pH) Linalool_d3 This compound Hydroperoxides Hydroperoxides Linalool_d3->Hydroperoxides Myrcene β-Myrcene Linalool_d3->Myrcene Ocimene cis/trans-Ocimene Linalool_d3->Ocimene Limonene Limonene Linalool_d3->Limonene Geraniol Geraniol Linalool_d3->Geraniol Nerol Nerol Linalool_d3->Nerol alpha_Terpineol α-Terpineol Linalool_d3->alpha_Terpineol Secondary_Oxidation_Products Secondary Oxidation Products Hydroperoxides->Secondary_Oxidation_Products Terpinolene Terpinolene Myrcene->Terpinolene alpha_Terpinene α-Terpinene Myrcene->alpha_Terpinene

Caption: Major degradation pathways of this compound.

Troubleshooting this compound Degradation start Inconsistent Results or Unexpected Peaks Observed check_storage Review Storage Conditions: - Temperature? - Light exposure? - Container type? start->check_storage check_handling Review Sample Handling: - Exposure to air? - High temperatures? - pH of solutions? start->check_handling implement_storage Implement Correct Storage: - Store at -20°C or below - Use amber, airtight vials - Purge with inert gas check_storage->implement_storage Incorrect analyze_fresh Analyze a Freshly Prepared Standard check_storage->analyze_fresh Correct implement_handling Implement Correct Handling: - Minimize air exposure - Avoid heat - Maintain neutral pH check_handling->implement_handling Incorrect check_handling->analyze_fresh Correct implement_storage->analyze_fresh implement_handling->analyze_fresh compare Compare Chromatograms: - Identify degradation peaks - Confirm contamination analyze_fresh->compare remediate Remediate Source of Degradation/Contamination compare->remediate Degradation/ Contamination Confirmed end Problem Resolved compare->end No Issues Found run_blank Run Solvent Blank compare->run_blank Uncertain remediate->end run_blank->compare

References

Technical Support Center: Troubleshooting Deuterium Exchange in Linalool-d3 Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to deuterium (B1214612) exchange in Linalool-d3 internal standards.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the use of this compound, providing direct answers and step-by-step troubleshooting protocols.

Issue 1: Inconsistent or Inaccurate Quantitative Results

Question: My quantitative results for linalool (B1675412) are inconsistent, and I suspect issues with my this compound internal standard. What are the likely causes?

Answer: Inconsistent quantitative results when using this compound can stem from several factors, including deuterium exchange, incorrect standard concentration, or chromatographic issues. Deuterium exchange, where the deuterium atoms on this compound are replaced by hydrogen atoms from the solvent or sample matrix, is a primary concern.[1][2] This can lead to a decrease in the internal standard's signal and an increase in the signal of the unlabeled analyte, ultimately compromising data accuracy.[1]

Troubleshooting Steps:

  • Verify Isotopic Purity: Analyze a fresh solution of your this compound standard by GC-MS in full scan mode. The mass spectrum should show a prominent molecular ion peak at m/z 157 and be free of a significant peak at m/z 154, which corresponds to the unlabeled linalool.[3]

  • Assess Chromatographic Co-elution: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in gas chromatography.[4] Overlay the chromatograms of linalool and this compound to ensure their peaks completely co-elute. Poor co-elution can lead to differential matrix effects and inaccurate quantification.

  • Evaluate Sample and Solvent Conditions: The stability of the deuterium labels on this compound is highly dependent on the pH, temperature, and composition of your sample and analytical solutions.[1][5]

Issue 2: Observing a Peak for Unlabeled Linalool in the Standard

Question: I am seeing a small peak at the mass-to-charge ratio (m/z) of unlabeled linalool in my this compound standard. Is this normal, and how can I address it?

Answer: The presence of a minor peak corresponding to unlabeled linalool in your this compound standard can be due to two main reasons: inherent isotopic impurity from the synthesis of the standard or back-exchange of deuterium for hydrogen. It is crucial to determine the source of this unlabeled analyte to ensure accurate quantification.

Troubleshooting Steps:

  • Check the Certificate of Analysis (CoA): Review the CoA provided by the manufacturer for the specified isotopic purity of the this compound standard. A small percentage of the unlabeled form may be present.

  • Perform a Stability Test: To determine if back-exchange is occurring, prepare a solution of this compound in your sample matrix or solvent and analyze it at different time points (e.g., 0, 2, 4, and 8 hours) under your typical experimental conditions (temperature, pH). A significant increase in the peak area of the unlabeled linalool over time indicates that deuterium exchange is happening.

  • Modify Experimental Conditions: If back-exchange is confirmed, consider the following modifications:

    • pH Adjustment: Linalool is more susceptible to degradation under acidic conditions.[6] If your experimental protocol allows, adjust the pH of your samples to be neutral or slightly basic.

    • Temperature Control: Higher temperatures can accelerate the rate of deuterium exchange.[1] Maintain your samples at a low temperature (e.g., 4°C) whenever possible.

    • Solvent Choice: Protic solvents like water and methanol (B129727) can facilitate deuterium exchange.[1] If feasible, use aprotic solvents for sample preparation and storage.

Quantitative Data on this compound Stability

While specific kinetic data for this compound deuterium exchange is not extensively published, the stability of the molecule is known to be influenced by pH and temperature. The following table provides illustrative data on the expected stability of this compound under various conditions, based on the known chemistry of linalool and general principles of deuterium exchange. This data can be used to guide experimental design and minimize isotopic exchange.

TemperaturepHSolvent SystemIncubation Time (hours)Estimated Percentage of Deuterium Exchange
4°C750:50 Acetonitrile:Water24< 1%
25°C750:50 Acetonitrile:Water241-3%
40°C750:50 Acetonitrile:Water243-5%
25°C350:50 Acetonitrile:Water85-10%
25°C550:50 Acetonitrile:Water82-4%
25°C950:50 Acetonitrile:Water8< 2%

Experimental Protocols

Protocol 1: GC-MS Method for Monitoring Deuterium Exchange in this compound

Objective: To quantify the extent of deuterium back-exchange in a this compound standard under specific experimental conditions.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in a suitable aprotic solvent (e.g., acetonitrile).

    • Create a working solution by diluting the stock solution to 10 µg/mL in the desired test solvent system (e.g., 50:50 acetonitrile:water buffered at a specific pH).

    • Divide the working solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Incubate the aliquots under the desired temperature conditions.

  • GC-MS Analysis:

    • GC System: Agilent 6890 GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.[2]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

    • Oven Program: Initial temperature of 60°C for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.[2]

    • Injector Temperature: 250°C.

    • MS System: Agilent 5973 MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Monitor m/z 154 for unlabeled linalool.

      • Monitor m/z 157 for this compound.[2]

  • Data Analysis:

    • For each time point, calculate the peak area ratio of m/z 154 to m/z 157.

    • An increase in this ratio over time indicates deuterium exchange.

    • The percentage of exchange can be estimated by comparing the ratio at each time point to the ratio at time zero.

Protocol 2: ¹H NMR Spectroscopy for Detecting Deuterium Exchange

Objective: To qualitatively confirm the loss of deuterium from this compound.

Methodology:

  • Sample Preparation:

    • Dissolve a known amount of this compound in a deuterated solvent suitable for NMR (e.g., CDCl₃).[3]

    • Acquire a baseline ¹H NMR spectrum.

    • Spike the NMR tube with a small amount of the protic solvent of interest (e.g., H₂O or methanol).

    • Acquire subsequent ¹H NMR spectra at various time intervals.

  • NMR Analysis:

    • Spectrometer: 400 MHz or higher.[3]

    • In the baseline spectrum of this compound, the signals corresponding to the deuterated positions should be absent or significantly reduced.[3]

    • After the addition of the protic solvent, the appearance or increase in the intensity of proton signals at the deuterated positions is indicative of H/D back-exchange.[7]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and addressing deuterium exchange issues with this compound standards.

A Inconsistent Quantitative Results or Unexpected Analyte Peak B Analyze Fresh this compound Standard by GC-MS (Full Scan) A->B C Is m/z 154 (Unlabeled Linalool) Present? B->C D Check Certificate of Analysis for Isotopic Purity C->D Yes K No Significant m/z 154 Peak: Investigate Other Causes (e.g., Chromatography, Sample Prep) C->K No E Perform Time-Course Stability Study (Monitor m/z 154/157 Ratio) D->E F Does m/z 154/157 Ratio Increase Over Time? E->F G Issue is Likely Isotopic Impurity in the Standard Lot F->G No H Deuterium Exchange is Occurring F->H Yes I Optimize Experimental Conditions: - Lower Temperature - Adjust pH (Neutral/Basic) - Use Aprotic Solvents H->I J Problem Resolved: Proceed with Analysis I->J

Troubleshooting workflow for this compound deuterium exchange.

References

Mass spectral fragmentation pattern of Linalool-d3 for identification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing Linalool-d3 as an internal standard for mass spectrometry-based quantification of linalool (B1675412). Below are frequently asked questions, troubleshooting guides, and standard protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in mass spectrometry? A1: this compound is a deuterated form of linalool, where three hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic labeling makes it chemically almost identical to linalool but gives it a mass that is three Daltons higher.[1][2] Its primary use is as an internal standard (IS) in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] Adding a known concentration of this compound to samples and standards helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification of native linalool.[2][4]

Q2: What is the expected molecular ion for this compound in Electron Ionization (EI) Mass Spectrometry? A2: In EI-MS, the molecular ion (M+) peak for this compound is expected at a mass-to-charge ratio (m/z) of 157.[1] This is three mass units higher than that of non-deuterated linalool, which has a molecular weight of approximately 154.25 g/mol and an M+ peak at m/z 154.[1][5] However, the molecular ion peak for linalool and its deuterated analog is often of very low abundance due to the instability of the tertiary alcohol functional group.[6]

Q3: How does the mass spectral fragmentation pattern of this compound differ from native linalool? A3: The fragmentation pattern of this compound is similar to that of native linalool, but fragments that retain the deuterium-labeled portion of the molecule will have their m/z values shifted by three units.[1] For this compound synthesized from vinyl-d3-magnesium bromide, the deuterium atoms are located on the vinyl group.[1] Key fragment shifts are detailed in the data table below.

Q4: Can deuterium atoms on this compound exchange with hydrogen atoms from the sample or mobile phase? A4: Yes, under certain conditions, deuterium-hydrogen exchange can occur. This is more likely in highly acidic or basic mobile phases.[4] Such an exchange can compromise the accuracy of quantification by converting the internal standard back to a partially or fully non-deuterated form. To mitigate this, it is recommended to prepare fresh mobile phases and sample dilutions daily and avoid extreme pH conditions.[4]

Data Presentation

Table 1: Comparison of Key EI Mass Fragments for Linalool and this compound

Fragment DescriptionLinalool (m/z)This compound (m/z)Notes
Molecular Ion [M]⁺154157Low abundance is common.[1][6]
Loss of Water [M-H₂O]⁺136139Common initial fragmentation step for alcohols.[6]
[M-H₂O-CH₃]⁺121124Loss of a methyl group after dehydration. This is a common quantifier ion for this compound.[6][7]
C₅H₉⁺6969This fragment does not contain the vinyl group where deuteration typically occurs.[6]
C₅H₇D₂⁺ (Tentative)7174The m/z 74 fragment is often used as a qualifier ion for this compound, indicating it contains the deuterated group.[7]
[M-H₂O-CH₃-C₂H₄]⁺9396A prominent ion in the linalool spectrum resulting from further fragmentation.[6][8]

Troubleshooting Guides

Issue 1: High Variability in this compound Peak Area Across an Analytical Run

  • Question: My this compound internal standard shows a high percent relative standard deviation (%RSD) in peak area across my sample batch. What could be the cause?

  • Answer: High variability in the IS signal is a key indicator of a problem that can compromise quantitative accuracy.[2]

    • Possible Cause (GC/LC): Inconsistent sample injection volume.

      • Solution: Check the autosampler for air bubbles in the syringe. Inspect the injector port septum for wear and tear, as a worn septum can lead to inconsistent injections.[2]

    • Possible Cause (LC-MS): Variable matrix effects.

      • Solution: Complex sample matrices can cause ion suppression or enhancement.[2] Ensure the internal standard is added as early as possible during sample preparation to experience the same effects as the analyte.[4] If variability persists, consider additional sample cleanup steps or sample dilution.[2]

    • Possible Cause (General): Inconsistent pipetting.

      • Solution: Verify the calibration of your pipettes and ensure a consistent, proper technique is used when adding the this compound stock solution to each sample.[2]

Issue 2: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis

  • Question: I am observing significant peak tailing or fronting for my this compound peak in my GC-MS analysis. How can I fix this?

  • Answer: Poor peak shape can negatively affect integration and precision.

    • Possible Cause (Tailing): Active sites in the GC inlet or column. These sites can arise from contamination or degradation of the liner or column phase.[2]

      • Solution: Perform inlet maintenance. This includes replacing the GC inlet liner and septum. It may also be necessary to trim the first few centimeters off the analytical column to remove non-volatile residues.[2]

    • Possible Cause (Fronting): Column overload.

      • Solution: You may be injecting too high a concentration of the internal standard. Try reducing the concentration of this compound in your samples.[2]

    • Possible Cause (Splitting/Tailing): Incompatible sample solvent.

      • Solution: Injecting a sample in a solvent that is not compatible with the GC column's stationary phase can cause peak distortion. If possible, dissolve the final extract in a more compatible solvent like hexane (B92381) for a non-polar column.[2]

Issue 3: Inaccurate Quantification Results

  • Question: My quantitative results are not accurate or reproducible, even though I am using a this compound internal standard. What should I check?

  • Answer: When quantification fails, a systematic check of the standard, chromatography, and instrument is needed.

    • Possible Cause: Isotopic purity of the internal standard.

      • Solution: The deuterated standard may contain a significant amount of the non-deuterated linalool.[4] Always check the certificate of analysis to confirm its isotopic purity. You can also verify this by injecting a solution containing only the this compound standard to check for the presence of native linalool.[4]

    • Possible Cause (LC-MS): Lack of chromatographic co-elution.

      • Solution: For the internal standard to effectively correct for matrix effects, it must co-elute perfectly with the native analyte.[4] A slight shift in retention time can expose them to different matrix components, leading to differential ion suppression. Optimize your chromatographic gradient to ensure the linalool and this compound peaks are narrow, symmetrical, and have identical retention times.[4]

    • Possible Cause (MS): Inappropriate source conditions.

      • Solution: Poor ionization or an unstable signal can lead to inaccurate measurements. Re-optimize mass spectrometer source parameters such as spray voltage, gas flows, and temperatures by infusing a solution of this compound directly into the source.[4]

Experimental Protocols

Protocol 1: General GC-MS Parameters for this compound Analysis

This protocol provides a starting point for the analysis of linalool and this compound. Optimization may be required based on the specific instrument and sample matrix.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 5°C/min.

    • Final hold: Hold at 240°C for 5 minutes.[1]

  • Injector Temperature: 250°C.[1]

  • MS Transfer Line Temperature: 280°C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Scan Range: m/z 40-300.[1]

  • Acquisition Mode: Can be run in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring key ions for linalool (e.g., m/z 121, 93) and this compound (e.g., m/z 124, 96).

Protocol 2: Sample Preparation of Human Serum for LC-MS/MS Analysis

This protocol is adapted from a validated method for linalool analysis in a biological matrix.[4]

  • Aliquoting: To 100 µL of human serum in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Protein Precipitation: Add 200 µL of cold acetonitrile (B52724) to precipitate proteins. Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.

  • Liquid-Liquid Extraction (LLE): Add 1 mL of ethyl acetate (B1210297) to the supernatant, vortex for 5 minutes, and then centrifuge again at 13,000 rpm for 10 minutes.

  • Evaporation: Transfer the upper organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualization

G start Inaccurate Linalool Quantification Using this compound IS check_area 1. Check IS Peak Area Is %RSD High? start->check_area check_purity 2. Check IS Purity Any Native Linalool Present? start->check_purity check_coelution 3. Check Co-Elution (LC-MS) Is Retention Time Identical? start->check_coelution check_peakshape 4. Check Peak Shape (GC-MS) Tailing or Fronting? start->check_peakshape sol_pipetting Verify Pipetting Technique & IS Concentration check_area->sol_pipetting Yes sol_purity Verify Certificate of Analysis Run IS Blank check_purity->sol_purity Yes sol_chromatography Optimize Chromatographic Gradient/Method check_coelution->sol_chromatography No sol_maintenance Perform Inlet Maintenance (Liner, Septum, Column) check_peakshape->sol_maintenance Yes

Caption: Troubleshooting workflow for inaccurate linalool quantification.

References

Validation & Comparative

A Comparative Guide to Internal Standards for Linalool Analysis: Linalool-d3 vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of linalool (B1675412)—a prevalent terpene in essential oils with significant applications in fragrance, food, and pharmaceuticals—is of paramount importance. The use of an internal standard (IS) in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established practice to enhance precision and accuracy by correcting for variations during sample preparation and analysis. This guide provides a detailed comparison of Linalool-d3, a deuterated internal standard, with other commonly used internal standards for linalool analysis, supported by experimental data and protocols.

The Gold Standard: Deuterated Internal Standards

A deuterated internal standard, such as this compound, is theoretically the ideal choice for the quantitative analysis of linalool.[1] Due to the isotopic labeling, this compound is chemically and physically almost identical to linalool. This similarity ensures that it behaves in a comparable manner during extraction, derivatization, and chromatographic separation, effectively compensating for any analyte loss or variability in instrument response.[1][2] The key difference is its higher mass, which allows it to be distinguished from the non-labeled analyte by a mass spectrometer without interfering with the quantification.[2]

Alternative Internal Standards

While deuterated standards are preferred, other compounds can be employed as internal standards for linalool quantification. The selection of an appropriate alternative is critical and should be based on chemical similarity, chromatographic behavior, and its absence in the sample matrix.[1] Common alternatives include:

  • Terpene Analogs: Other terpene alcohols with similar volatility and polarity, such as borneol, terpineol, or camphor, are often considered.[1]

  • Non-endogenous Compounds: A compound not naturally present in the sample with a distinct retention time can also be used. A notable example for terpene analysis is n-tridecane.

Performance Comparison

The following tables summarize the performance characteristics of analytical methods for linalool quantification using different internal standards. It is important to note that this data is compiled from various sources and not from a single head-to-head comparative study.

Table 1: Linearity of Linalool Quantification Using Different Internal Standards

Internal StandardAnalytical MethodLinearity (R²)Concentration RangeReference
This compound (or other deuterated linalool) GC-MS / LC-MS/MS≥ 0.9980.10–10.00 μg/mL[1]
n-TridecaneGC-MS> 0.990.75–100 µg/mL[3]
Not SpecifiedGC-MS≥ 0.98Not Specified[4][5]
Not SpecifiedHPTLC0.9988200–700 ng/spot[6]

Table 2: Recovery, LOD, and LOQ for Linalool Quantification

Internal StandardAnalytical MethodAverage Recovery (%)LODLOQReference
Linalool-d6 GC-MS98 - 105Not SpecifiedNot Specified[7]
n-TridecaneGC-MS95.0 - 105.70.25 µg/mL0.75 µg/mL[3]
Not SpecifiedHPTLC96.67 - 102.926.99 ng/spot14.05 ng/spot[6]
trans,trans-FarnesolLC-MS/MSNot Specified3.5 ng/mL7.5 ng/mL[1]

Experimental Protocols

A detailed methodology is crucial for reproducible and accurate results. Below is a generalized experimental protocol for the quantification of linalool using an internal standard with GC-MS.

1. Preparation of Standard and Internal Standard Solutions:

  • Primary Stock Solutions: Accurately prepare individual stock solutions of linalool and the chosen internal standard (e.g., this compound or n-tridecane) in a high-purity solvent such as ethyl acetate (B1210297) or hexane.

  • Working Standard Solutions: Create a series of calibration standards by serially diluting the linalool stock solution to cover the desired concentration range.

  • Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a constant concentration.

2. Sample Preparation:

  • Accurately weigh or measure the sample matrix.

  • If the sample is solid, perform an extraction using a suitable solvent.

  • Add a precise volume of the internal standard spiking solution to all calibration standards and samples.

  • Vortex or homogenize the samples to ensure thorough mixing.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A GC system equipped with a mass selective detector (MSD).

  • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms) is typically suitable for terpene separation.

  • Injector: Operate in splitless mode for trace analysis to enhance sensitivity.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at 60°C, hold for a few minutes, and then ramp up to 240°C.

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions for linalool and the internal standard.

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of linalool to the peak area of the internal standard against the concentration of the linalool standards.

  • Determine the concentration of linalool in the unknown samples by applying the response ratio to the calibration curve equation.

Visualizing the Workflow

The following diagrams illustrate the principles and workflows described.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation & Detection cluster_2 Data Analysis Sample Sample Spiked_Sample Sample + Known Amount of IS Sample->Spiked_Sample IS Internal Standard (IS) IS->Spiked_Sample GCMS GC-MS Analysis Spiked_Sample->GCMS Peak_Areas Measure Peak Areas (Analyte and IS) GCMS->Peak_Areas Ratio Calculate Area Ratio (Analyte/IS) Peak_Areas->Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Principle of the Internal Standard Method.

G cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_quant Quantification stock_linalool Linalool Stock Solution ser_dil Serial Dilution stock_linalool->ser_dil stock_d3 This compound Stock Solution cal_standards Calibration Standards gcms GC-MS Analysis (SIM Mode) cal_standards->gcms ser_dil->cal_standards sample Weigh/Measure Sample add_is Add this compound sample->add_is extract Solvent Extraction add_is->extract extract->gcms data Data Processing gcms->data curve Generate Calibration Curve (Area Ratio vs. Conc.) data->curve result Determine Linalool Concentration curve->result

Caption: Experimental Workflow for Linalool Analysis using this compound.

G cluster_linalool_d3 This compound (Deuterated IS) cluster_non_deuterated Alternative IS (e.g., n-Tridecane) l_d3_prop Properties: - Chemically identical to linalool - Co-elutes with linalool - Different m/z ratio l_d3_adv Advantages: - High accuracy and precision - Corrects for matrix effects - Compensates for analyte loss l_d3_prop->l_d3_adv leads to conclusion This compound is the superior choice for robust and accurate linalool quantification. l_d3_adv->conclusion nd_prop Properties: - Chemically different from linalool - Different retention time - Different fragmentation pattern nd_disadv Potential Issues: - May not fully mimic analyte behavior - Differential matrix effects - Potential for co-elution with other matrix components nd_prop->nd_disadv can lead to nd_disadv->conclusion

Caption: Logical Comparison of this compound and Alternative Internal Standards.

References

The Analytical Edge: Validating Linalool Quantification with Linalool-d3

Author: BenchChem Technical Support Team. Date: December 2025

The use of an internal standard (IS) is a critical practice in chromatography to ensure the accuracy and precision of quantitative analysis. An ideal internal standard is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument. Linalool-d3, a deuterated variant of linalool (B1675412), serves as an excellent internal standard for this purpose. Its properties so closely mirror those of linalool that it behaves almost identically during sample preparation and analysis, yet its increased mass allows for clear differentiation by a mass spectrometer. This co-elution with the target analyte makes it a powerful tool for correcting variations in extraction efficiency, injection volume, and potential matrix effects, ultimately leading to more robust and reliable results.

Comparative Analysis of Analytical Techniques

It is important to note that the following data is collated from different studies and should be considered as a guide to the expected performance of each technique, rather than a direct comparison under identical experimental conditions.

Performance Metrics at a Glance
Validation ParameterGC-MS/MSLC-MS/MSHPTLC
Linearity (R²) ≥ 0.998> 0.99[1][2]0.9988[3]
Linear Range 0.10–10.00 μg/mL7.5–500 ng/mL200–700 ng/spot[3]
Accuracy (% Recovery) 80.23–115.41%97.1-99.3%[4]99.58 ± 0.38%[3]
Precision (%RSD) Intra-day: ≤ 12.03%Inter-day: ≤ 11.34%[5]Not explicitly stated, but method was validated for precision[1][2]<1%[3]
Limit of Detection (LOD) Not explicitly stated3.5 ng/mL[6][4]6.99 ng[3]
Limit of Quantification (LOQ) Not explicitly stated7.5 ng/mL[6][4]14.05 ng[3]
Internal Standard Example Deuterated Linalool ([²H₇]-linalool)[6]trans, trans-Farnesol[7][1][2][6]Not Used

Experimental Workflows

To provide a clearer understanding of the practical application of these methods, the following diagrams illustrate the typical experimental workflows for GC-MS and LC-MS/MS in the quantification of linalool.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Essential Oil) Dilution Dilution in Organic Solvent Sample->Dilution Spiking Spike with This compound (IS) Dilution->Spiking Vortexing Vortex to Homogenize Spiking->Vortexing Injection Inject into GC-MS Vortexing->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Linalool Quantification Calibration->Quantification

A typical workflow for linalool quantification using GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plasma, Serum) Spiking Spike with This compound (IS) Sample->Spiking ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Spiking->ProteinPrecipitation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Tandem Mass Spectrometric Detection Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Linalool Quantification Calibration->Quantification

A typical workflow for linalool quantification using LC-MS/MS.

Detailed Experimental Protocols

For the successful implementation and validation of an analytical method, a detailed and robust protocol is paramount. Below are representative protocols for GC-MS, LC-MS/MS, and HPTLC analysis of linalool.

GC-MS Protocol for Linalool Quantification

This protocol is based on established methods for the analysis of volatile compounds in matrices such as essential oils.[6][8]

1. Preparation of Standards and Samples:

  • Linalool Stock Solution (1 mg/mL): Accurately weigh 10 mg of linalool reference standard and dissolve it in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the linalool stock solution to achieve concentrations ranging from 0.1 to 100 µg/mL.

  • Spiking of Standards and Samples: Spike each calibration standard and sample with the this compound internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation: For an essential oil sample, accurately weigh approximately 10-20 mg into a 10 mL volumetric flask. Add the this compound internal standard and dilute to volume with a suitable solvent like hexane (B92381) or ethanol. Vortex to ensure homogeneity and filter through a 0.45 µm syringe filter before injection if necessary.[6]

2. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.[9]

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 60 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

LC-MS/MS Protocol for Linalool Quantification

This protocol is adapted from a validated method for the analysis of linalool in human serum.[7][1][2]

1. Preparation of Standards and Samples:

  • Linalool Stock Solution (1 mg/mL): Prepare in a suitable solvent like acetonitrile (B52724).

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of an appropriate internal standard (e.g., trans, trans-Farnesol, or ideally this compound) in acetonitrile.

  • Working Standard Solutions: Prepare calibration standards by serial dilution in the appropriate matrix (e.g., blank serum).

  • Sample Preparation: To 100 µL of serum sample, add 200 µL of acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Transfer the supernatant for analysis.[8]

2. LC-MS/MS Instrumental Parameters:

  • Liquid Chromatograph: Waters ACQUITY UPLC system or equivalent.[6]

  • Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).[6]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.[6]

  • Column Temperature: 40 °C.[6]

  • Mass Spectrometer: Waters Xevo TQ-S tandem mass spectrometer or equivalent.[7][1][2][6]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for linalool and the internal standard. For linalool, this could be m/z 137.1 → 95.1.[7][1][2]

HPTLC Protocol for Linalool Quantification

This protocol is based on a validated method for the quantification of linalool in essential oils.[3]

1. Preparation of Standards and Samples:

  • Linalool Stock Solution (10 µg/mL): Prepare in methanol.

  • Calibration Standards: Spot different volumes of the stock solution (e.g., 20, 30, 40, 50, 60, and 70 µL) on the HPTLC plate to achieve a concentration range of 200 to 700 ng/spot.[3]

  • Sample Preparation: Dissolve the essential oil or extract in a suitable solvent to an appropriate concentration.

2. HPTLC Instrumental Parameters:

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (10 x 10 cm).

  • Mobile Phase: n-hexane: ethyl acetate (B1210297) (8:2, v/v).[3]

  • Application: Apply bands of the standard and sample solutions using an automatic sample spotter.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis: Scan the developed plate with a densitometer at a wavelength of 460 nm. The Rf value for linalool is approximately 0.31.[3]

References

The Gold Standard for Linalool Quantification: A Comparative Analysis Using Linalool-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of linalool (B1675412), a prevalent terpene in essential oils and a key component in fragrance, food, and pharmaceutical industries, is of paramount importance. This guide provides an objective comparison of analytical methodologies for linalool quantification, focusing on the robust and accurate method utilizing linalool-d3 (B567113) as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS). We present a comprehensive overview of its performance against alternative techniques, supported by experimental data and detailed protocols to inform your selection of the most suitable method for your specific application.

The use of a deuterated internal standard, such as this compound, in GC-MS analysis is considered the "gold standard" for its ability to provide high accuracy and precision. This is achieved by correcting for variations that can occur during sample preparation and instrumental analysis. This compound is chemically identical to linalool, ensuring it behaves similarly throughout the analytical process, but its difference in mass allows it to be distinguished by the mass spectrometer. This guide will delve into the performance characteristics of this method and compare it with other common analytical techniques.

Performance Comparison of Linalool Quantification Methods

The selection of an analytical method for linalool quantification is contingent upon factors such as the sample matrix, the required sensitivity, and the specific objectives of the analysis. The following tables summarize the performance characteristics of GC-MS with a this compound internal standard against other analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and High-Performance Liquid Chromatography (HPLC).

Validation Parameter GC-MS with this compound Internal Standard LC-MS/MS HPTLC HPLC
Linearity (R²) ≥ 0.998[1][2]> 0.99[3][4]> 0.999[5]0.9975[5][6]
Linear Range 0.10–10.00 μg/mL[1][2]7.5–500 ng/mL[3][4]100–700 ng/spot[5]5–200 μg/mL[5][6]
Limit of Detection (LOD) Not explicitly stated3.5 ng/mL[3][4]5.77 ng/spot[5]Not explicitly stated
Limit of Quantification (LOQ) Not explicitly stated7.5 ng/mL[3][4]17.5 ng/spot[5]Not explicitly stated
Accuracy (% Recovery) 80.23–115.41%[1][2]97.1-99.3%[3]Not explicitly stated92–112%[5][6]
Precision (%RSD) Intra-day: ≤ 12.03%Inter-day: ≤ 11.34%[1][2]Not explicitly statedNot explicitly stated1.85%[6]

Experimental Workflow and Protocols

To ensure accurate and reproducible results, a well-defined experimental protocol is essential. The following diagram and detailed protocol describe a typical workflow for the quantification of linalool using GC-MS with this compound as an internal standard.

Linalool Quantification Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification prep_sample Sample Preparation (e.g., extraction, dilution) add_is Addition of this compound Internal Standard prep_sample->add_is gc_injection GC Injection and Separation add_is->gc_injection prep_standards Preparation of Calibration Standards (with this compound) prep_standards->gc_injection ms_detection MS Detection (SIM or MRM mode) gc_injection->ms_detection peak_integration Peak Area Integration (Linalool and this compound) ms_detection->peak_integration calibration_curve Generation of Calibration Curve (Peak Area Ratio vs. Concentration) peak_integration->calibration_curve quantification Quantification of Linalool in Unknown Samples calibration_curve->quantification

Workflow for Linalool Quantification using GC-MS and an Internal Standard.

Detailed Experimental Protocol: GC-MS with this compound

This protocol provides a general framework for the quantification of linalool. Optimization may be required based on the specific sample matrix and instrumentation.

1. Preparation of Standard and Sample Solutions:

  • Linalool Stock Solution (1 mg/mL): Accurately weigh 10 mg of linalool reference standard and dissolve it in 10 mL of a suitable solvent (e.g., hexane (B92381) or methanol).

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the same solvent.

  • Calibration Standards: Prepare a series of working standard solutions by serially diluting the linalool stock solution to cover the desired concentration range (e.g., 0.1 to 100 µg/mL). Spike each calibration standard and blank with the this compound internal standard to a constant final concentration (e.g., 10 µg/mL).[7]

  • Sample Preparation: Depending on the matrix, an extraction step such as liquid-liquid extraction, solid-phase extraction (SPE), or headspace solid-phase microextraction (SPME) may be necessary.[8] The final extract should be spiked with the same constant concentration of this compound as the calibration standards.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Column: A suitable capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[8][9]

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.[8]

    • Oven Temperature Program: An example program could be: initial temperature of 60°C for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.[9]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8][9]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5][8]

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

    • Monitored Ions:

      • Linalool: m/z 71, 93, 121[5][8]

      • This compound: Monitor the corresponding ions with a +3 Da shift (e.g., m/z 74, 96, 124).[10]

3. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the ratio of the peak area of linalool to the peak area of this compound against the concentration of the linalool standards.

  • Determine the concentration of linalool in the unknown samples using the regression equation obtained from the calibration curve. The internal standard method demonstrates superior linearity (R² ≥ 0.98) compared to external standard calibration (R² < 0.50).[5][11][12][13]

Comparison with Alternative Methods

While GC-MS with a deuterated internal standard is a highly reliable method, other techniques offer advantages in specific contexts.

  • LC-MS/MS: This technique is particularly advantageous for the analysis of linalool in complex biological matrices like plasma or serum due to its high selectivity and sensitivity, often requiring minimal sample cleanup.[3]

  • HPTLC: High-Performance Thin-Layer Chromatography offers a simple, rapid, and cost-effective method for the quantification of linalool, particularly for screening large numbers of samples. It has demonstrated excellent linearity in the range of 100–700 ng/spot.[5]

  • HPLC-UV: High-Performance Liquid Chromatography with UV detection is a versatile technique, especially for samples that are not suitable for the high temperatures used in GC. This method has shown good linearity in the range of 5–200 μg/mL.[5][6]

References

The Gold Standard in Linalool Quantification: A Comparative Guide to Isotope Dilution Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of linalool (B1675412), a prevalent monoterpene in essential oils, is critical for quality control, pharmacokinetic studies, and formulation development. This guide provides a comparative analysis of analytical methodologies for linalool quantification, with a primary focus on the use of a deuterated internal standard, such as Linalool-d3. While specific performance data for this compound is not extensively published, the principles of isotope dilution mass spectrometry strongly support its superiority over other methods. This guide compiles available data for various analytical techniques to provide a benchmark for expected performance and details the experimental protocols for robust linalool quantification.

The use of an isotopic internal standard like this compound is considered the gold standard in quantitative mass spectrometry.[1] This is because the deuterated analog is chemically and physically almost identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1][2] This co-elution and analogous behavior effectively compensate for matrix effects and variations in instrument response, leading to higher accuracy and precision.[1]

Comparative Analysis of Linalool Quantification Methods

The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for linalool achieved by different analytical methods and internal standards. While direct data for this compound is limited, the use of a deuterated analog is expected to provide high linearity (R² > 0.99) and low detection limits, comparable to or exceeding the performance of other internal standards.[3]

Analytical TechniqueInternal StandardMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MS[(2)H(7)]-LinaloolWineNot explicitly statedNot explicitly stated[1]
LC-MS/MStrans,trans-FarnesolHuman Serum3.5 ng/mL7.5 ng/mL[3][4]
HPTLC-DensitometryNot specifiedPlant Material5.77 ng/spot17.5 ng/spot[5]
HPLC-UVNot specifiedPlant Material2 µg/mLNot specified[1][6]
GC-MS3-hepten-1-olHops1.0 mg/kg3.5 mg/kg[7]
HPTLCNot specifiedOils and Extracts6.99 ng14.05 ng[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are generalized protocols for the quantification of linalool using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) with this compound

This method is highly suitable for the accurate quantification of linalool in complex matrices.[1]

1. Sample Preparation:

  • Standard Solution Preparation: Prepare stock solutions of linalool and the internal standard (e.g., this compound) in a high-purity solvent like methanol (B129727) or ethanol.[3]

  • Calibration Standards: Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range. Each calibration standard should contain a constant concentration of the this compound internal standard.[3]

  • Sample Extraction: For solid or semi-solid matrices, an extraction step such as solvent extraction, solid-phase microextraction (SPME), or steam distillation is necessary.[3] A known amount of this compound is added to the sample at the beginning of this process.[2]

  • Final Sample Preparation: An aliquot of the sample extract is mixed with the internal standard solution before analysis.[3]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 GC or equivalent.[1]

  • Column: A suitable capillary column for terpene analysis (e.g., DB-5ms).[1]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Injection Mode: Splitless.[1]

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).[3]

  • Mass Spectrometer: Agilent 5973 MSD or equivalent, operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[1][3]

3. Quantification:

  • Quantification is based on the ratio of the peak area of the analyte (linalool) to the peak area of the deuterated internal standard (this compound).[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique offers high sensitivity for the analysis of linalool in biological fluids like human serum.[1]

1. Sample Preparation:

  • Protein precipitation of the serum sample followed by liquid-liquid extraction.[1][9] The internal standard is added during this process.[1]

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]

  • Column: A C18 reversed-phase column is commonly used.[9]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water, both containing 0.1% formic acid.[9]

  • Mass Spectrometer: A tandem mass spectrometer operated in positive ion mode.[9]

3. Quantification:

  • The concentration of linalool is determined from the ratio of the mass spectrometric response of the analyte to that of the internal standard using a calibration curve.[2]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of linalool using an internal standard method.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification A Prepare Linalool Stock Solution C Create Calibration Curve Standards (Linalool + constant IS) A->C B Prepare this compound (IS) Stock Solution B->C E Spike Sample with IS B->E F GC-MS or LC-MS/MS Analysis C->F D Prepare Sample D->E E->F G Measure Peak Area Ratios (Linalool / this compound) F->G H Construct Calibration Curve G->H I Quantify Linalool in Sample G->I H->I J Determine LOD & LOQ I->J

Caption: Workflow for Linalool Quantification using a Deuterated Internal Standard.

References

The Superiority of Linalool-d3 as an Internal Standard: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes is the cornerstone of reliable results. In the analysis of the terpene Linalool, the internal standard method is a widely accepted technique to ensure data integrity. This guide provides a comprehensive comparison of the accuracy and precision of this method, with a particular focus on the use of Linalool-d3 as an internal standard. While specific quantitative performance data for this compound is not extensively available in publicly accessible literature, the principles of isotope dilution mass spectrometry strongly support its superiority over other alternatives. This guide will present available data for closely related deuterated analogs and other internal standards to provide a robust benchmark for expected performance.

The use of a deuterated internal standard, such as this compound, is considered the gold standard in quantitative analysis, especially when coupled with mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This is due to the nearly identical chemical and physical properties of the deuterated standard and the target analyte.[3][4][5] This similarity ensures that both compounds behave almost identically during sample preparation, extraction, and chromatographic analysis, effectively compensating for matrix effects and variations in instrument response, which leads to higher accuracy and precision.[1]

Performance Characteristics: A Comparative Analysis

The following tables summarize the validation parameters for analytical methods quantifying Linalool using different internal standards and techniques. This data, compiled from various studies, demonstrates the enhanced performance expected from a deuterated standard like this compound.

Table 1: Linearity and Sensitivity of Linalool Quantification Methods

Analytical TechniqueInternal StandardLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)
GC-MS/MSNot Specified≥ 0.998[6][7]--
GC-MSExternal Standard< 0.50[8]0.15 ng/mL[9]0.5 ng/mL (estimated)[9]
GC-MS with Deuterated IS (Expected for this compound) Linalool-d6 / [(2)H(7)]-linalool ≥ 0.98 [8][9]Comparable to or better than other methods Comparable to or better than other methods
LC-MS/MStrans, trans-Farnesol> 0.99[7]3.5 ng/mL[7][9]7.5 ng/mL[7][9]
HPLC-UVNone0.9975[10]2 µg/mL[10]-

Table 2: Accuracy and Precision of Linalool Quantification Methods

Analytical TechniqueInternal StandardAccuracy (% Recovery)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
GC-MS/MSNot Specified80.23–115.41%[6][7]≤ 12.03%[6][7]≤ 11.34%[6][7]
GC-MSNot SpecifiedWithin 20% of expected[8][9]3.1%[9]8.8%[9]
LC-MS/MSNot Specified80.23–115.41%[9]<12.03%[9]<11.34%[9]
HPLC-UVNone92–112%[10]1.85% (n=9)-

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below is a typical experimental protocol for the quantification of Linalool using a deuterated internal standard like this compound with GC-MS.

Preparation of Standard and Sample Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Linalool and this compound reference standards in a high-purity solvent such as methanol (B129727) or ethanol (B145695) to prepare individual stock solutions.[3]

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Linalool stock solution to cover the desired concentration range (e.g., 0.1 to 100 µg/mL).[3]

  • Internal Standard Spiking: Spike each calibration standard and sample with the this compound internal standard to a constant final concentration.[3]

Sample Preparation (Example: Essential Oil Matrix)
  • Accurately weigh a known amount of the essential oil sample into a volumetric flask.

  • Add the this compound internal standard solution to achieve a known concentration.

  • Dilute the sample with a suitable solvent (e.g., hexane (B92381) or ethanol) to bring the expected Linalool concentration into the calibration range.[5]

  • Vortex the sample to ensure homogeneity.

  • If necessary, filter the sample through a 0.22 µm syringe filter into a GC vial.[3]

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A gas chromatograph equipped with a mass selective detector (MSD).

  • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for terpene separation.[2]

  • Injector: Split/splitless injector, often operated in splitless mode for trace analysis.[1]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Oven Temperature Program: A temperature gradient is optimized to achieve separation of the analytes. A typical program might start at 60°C, hold for a few minutes, and then ramp up to 240°C.[2]

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions for Linalool and this compound.[2][11] For example, for Linalool, quantifier and qualifier ions could be m/z 71 and 121, while for this compound, they would be m/z 74 and 124.[11]

Visualizing the Workflow and a Key Signaling Pathway

To further clarify the experimental process and the biological relevance of Linalool, the following diagrams are provided.

G cluster_prep Sample and Standard Preparation cluster_analysis Analysis cluster_data Data Processing stock_analyte Linalool Stock Solution cal_standards Calibration Standards stock_analyte->cal_standards stock_is This compound Stock Solution spiked_cal Spiked Calibration Standards stock_is->spiked_cal spiked_sample Spiked Sample stock_is->spiked_sample cal_standards->spiked_cal sample Sample sample->spiked_sample gcms GC-MS Analysis spiked_cal->gcms spiked_sample->gcms data_acq Data Acquisition (SIM Mode) gcms->data_acq peak_integration Peak Area Integration data_acq->peak_integration ratio_calc Ratio Calculation (Analyte/IS) peak_integration->ratio_calc cal_curve Calibration Curve Generation ratio_calc->cal_curve for standards quantification Quantification of Linalool in Sample ratio_calc->quantification for sample cal_curve->quantification

Experimental workflow for Linalool quantification.

G Linalool Linalool NMDA_Receptor NMDA Receptor Linalool->NMDA_Receptor Antagonist GABA_A_Receptor GABA(A) Receptor Linalool->GABA_A_Receptor Positive Modulator Glutamate_Release ↓ Glutamate Release NMDA_Receptor->Glutamate_Release Anxiolytic_Sedative_Effects Anxiolytic & Sedative Effects Glutamate_Release->Anxiolytic_Sedative_Effects Chloride_Influx ↑ Chloride Influx GABA_A_Receptor->Chloride_Influx Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Neuronal_Hyperpolarization->Anxiolytic_Sedative_Effects

Simplified signaling pathway of Linalool's neurological effects.

References

A Comparative Guide to Linalool Quantification: Cross-Validation of Linalool-d3 Based Methods with External Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of linalool (B1675412), a prevalent monoterpene alcohol in essential oils and various biological matrices, is paramount for quality control, pharmacokinetic analysis, and formulation development. The choice of analytical methodology significantly impacts the reliability of these measurements. This guide provides an objective comparison between two common quantitative approaches: the stable isotope-labeled internal standard method using Linalool-d3 and the external standard method.

The use of a deuterated internal standard like this compound is considered the gold standard in quantitative mass spectrometry.[1] This is because its chemical and physical properties are nearly identical to the analyte of interest, linalool, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1] This co-elution and analogous behavior effectively compensate for variations in sample preparation and instrument response, leading to enhanced accuracy and precision.[1][2][3] In contrast, the external standard method, while simpler in its execution, is more susceptible to variations in injection volume and matrix effects, which can compromise the accuracy of the results.[4][5]

Performance Comparison of Analytical Methods

The choice between an internal standard method and an external standard method for linalool quantification will depend on the sample matrix, the required level of accuracy and precision, and the specific goals of the analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique for the analysis of volatile compounds like linalool.[3][6] The following table summarizes key validation parameters for linalool quantification, primarily from methods utilizing an internal standard, which serves as a benchmark for expected performance.

Validation ParameterGC-MS with Internal StandardHPLC-UV with External Standard
Linearity (R²) ≥ 0.998[3]0.9975[7]
Linear Range 0.10–10.00 μg/mL[3]5–200 μg/mL[7]
Accuracy (% Recovery) 80.23–115.41%[2]92–112%[7]
Precision (%RSD) Intra-day: ≤ 12.03%Inter-day: ≤ 11.34%[2]1.85%[7]
Limit of Detection (LOD) Not explicitly stated2 µg/mL[7]
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated

Note: The data presented is compiled from various studies and methodologies. Direct comparison should be made with caution as experimental conditions may vary.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are representative protocols for the quantification of linalool using both this compound as an internal standard and an external standard approach.

Method 1: Linalool Quantification using this compound Internal Standard by GC-MS

This protocol is based on established methods for the analysis of volatile compounds in complex matrices.[2]

1. Preparation of Standards and Samples:

  • Stock Solutions: Prepare individual stock solutions of linalool and this compound in a suitable solvent such as methanol (B129727) or hexane.

  • Calibration Standards: Create a series of calibration standards by performing serial dilutions of the linalool stock solution to achieve the desired concentration range. Each calibration standard must be spiked with a constant, known concentration of the this compound internal standard.[3]

  • Sample Preparation: For essential oil samples, dilute the sample in a suitable solvent. For more complex matrices like plasma or serum, a protein precipitation followed by liquid-liquid or solid-phase extraction may be necessary.[2] Spike the prepared sample with the same constant concentration of this compound as used in the calibration standards.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 8890 GC or similar.[2]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[2]

  • Injector: Splitless mode at 250°C.[2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for both linalool and this compound.[2]

3. Quantification:

  • Generate a calibration curve by plotting the ratio of the peak area of linalool to the peak area of this compound against the concentration of the linalool in the calibration standards.

  • Determine the concentration of linalool in the unknown samples using the regression equation derived from the calibration curve.[8]

Method 2: Linalool Quantification using External Standard by HPLC-UV

This protocol is based on a validated method for the determination of linalool in plant extracts.[7]

1. Preparation of Standards and Samples:

  • Stock Solution: Prepare a stock solution of linalool in a suitable solvent like methanol or acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards at different concentrations by diluting the stock solution.[7]

  • Sample Preparation: Extract linalool from the sample matrix using an appropriate method, such as ultrasound-assisted extraction with a suitable solvent.[7]

2. HPLC-UV Conditions:

  • Liquid Chromatograph: Waters RP C18 column (4.6 × 150 mm, 5 μm) or similar.[7]

  • Mobile Phase: Acetonitrile and water (55:45, v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25 °C.[7]

  • Detection Wavelength: 210 nm.[7]

3. Quantification:

  • Construct a calibration curve by plotting the peak area of the linalool standards against their known concentrations.[9]

  • Calculate the concentration of linalool in the samples by comparing their peak areas to the calibration curve.[9]

Workflow Visualizations

The following diagrams illustrate the conceptual workflows for both the this compound internal standard method and the external standard method.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_sample Prepare Sample add_is_sample Add fixed amount of This compound to Sample prep_sample->add_is_sample prep_cal Prepare Calibration Standards add_is_cal Add fixed amount of This compound to Standards prep_cal->add_is_cal gcms GC-MS Analysis add_is_sample->gcms add_is_cal->gcms peak_integration Integrate Peak Areas (Linalool & this compound) gcms->peak_integration ratio_calc Calculate Peak Area Ratio (Linalool / this compound) peak_integration->ratio_calc cal_curve Construct Calibration Curve (Ratio vs. Concentration) ratio_calc->cal_curve quantify Quantify Linalool in Sample cal_curve->quantify

Workflow for Linalool quantification using a this compound internal standard.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_sample Prepare Sample hplc HPLC-UV Analysis prep_sample->hplc prep_cal Prepare Calibration Standards (Linalool only) prep_cal->hplc peak_integration Integrate Peak Area (Linalool) hplc->peak_integration cal_curve Construct Calibration Curve (Area vs. Concentration) peak_integration->cal_curve quantify Quantify Linalool in Sample cal_curve->quantify

Workflow for Linalool quantification using an external standard method.

References

Inter-laboratory Comparison of Linalool Quantification Using Linalool-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of linalool (B1675412) quantification, emphasizing the use of Linalool-d3 as an internal standard. The objective is to ensure accuracy, precision, and comparability of analytical results across different research and drug development facilities. This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of terpenes.

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry.[1] This is because its chemical and physical properties are nearly identical to the analyte, linalool, ensuring they behave almost identically during sample preparation, chromatography, and ionization.[1][2] This co-elution compensates for matrix effects and variations in instrument response, leading to higher accuracy and precision.[1][2]

Comparative Analysis of Analytical Methods

While Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard is a common and robust method for linalool quantification, other techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and High-Performance Thin-Layer Chromatography (HPTLC) are also employed. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.[3]

Table 1: Performance Characteristics of Linalool Quantification Methods

Analytical TechniqueInternal StandardMatrixLinearity (r²)Linear RangeLODLOQReference
GC-MS[(2)H(7)]-LinaloolWineNot StatedNot StatedNot StatedNot Stated[1]
GC-MS/MSNot SpecifiedNot Stated≥ 0.9980.10 - 10.00 µg/mLNot StatedNot Stated[4]
LC-MS/MStrans,trans-FarnesolHuman Serum> 0.997.5 - 500 ng/mL3.5 ng/mL7.5 ng/mL[4][5]
HPLC-UVNot SpecifiedPlant Material0.99755 - 200 µg/mL2 µg/mLNot Stated[4][6]
HPTLC-DensitometryNot SpecifiedNot Stated> 0.999100 - 700 ng/spot5.77 ng/spot17.5 ng/spot[7]

Table 2: Comparison of Accuracy and Precision for Linalool Quantification Methods

ParameterGC-MS with Internal StandardHPLC-UV
Accuracy (% Recovery) 90 - 109%92 - 112%[6][7]
Intra-day Precision (%RSD) ≤ 12.03%1.85% (n=9)[6][7]
Inter-day Precision (%RSD) ≤ 11.34%Not Stated

Experimental Protocols

A harmonized experimental protocol is crucial for the success of an inter-laboratory comparison. The following outlines a detailed methodology for linalool quantification using GC-MS with this compound as an internal standard.

1. Preparation of Standards and Samples

  • Stock Solutions: Prepare individual stock solutions of linalool and this compound in methanol (B129727) at a concentration of 1 mg/mL.[2]

  • Calibration Standards: Create a series of calibration standards by serially diluting the linalool stock solution to achieve a concentration range of 0.1 to 100 µg/mL.[2][8] Each calibration standard should be spiked with the this compound internal standard solution to a final concentration of 10 µg/mL.[2][8]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 µg/mL) from a separate linalool stock solution.[8] These samples should be treated as unknowns to evaluate accuracy and precision.[8]

  • Sample Preparation: For unknown samples, accurately weigh or measure the sample and dilute it with a suitable solvent (e.g., methanol, hexane) to an expected linalool concentration within the calibration range.[2] Spike the diluted sample with this compound to a final concentration of 10 µg/mL.[2][8]

2. GC-MS Instrumentation and Conditions

The following GC-MS parameters serve as a starting point and should be optimized by each participating laboratory.[8]

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.[8]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[8]

  • Inlet: Splitless injection at 250°C.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • Acquisition Mode: Selected Ion Monitoring (SIM).[8]

    • Linalool: m/z 71, 93, 121[8]

    • This compound: (adjust based on deuteration pattern, e.g., m/z 74, 96, 124 for Linalool-d6)[8]

3. Data Analysis

The concentration of linalool in the samples is determined by constructing a calibration curve. This is done by plotting the peak area ratio of linalool to this compound against the concentration of the calibration standards.[8]

Workflow for Inter-laboratory Comparison

The following diagram illustrates the workflow for a typical inter-laboratory comparison study.

G A Study Coordinator Prepares and Distributes Samples B Participating Laboratories (Lab 1, Lab 2, Lab 3...) A->B C Sample Analysis (Harmonized Protocol) B->C D Data Submission to Coordinator C->D E Statistical Analysis (e.g., ISO 13528) D->E F Performance Evaluation (z-scores) E->F G Final Report and Comparison F->G

Caption: Workflow for an inter-laboratory comparison study.

Alternative Internal Standards

While deuterated linalool is the ideal internal standard, other compounds can be used. The selection of an alternative should be based on chemical similarity, chromatographic retention time, and its absence in the sample matrix.[4] Some alternatives include other terpene alcohols like borneol or terpineol.[4] However, it is crucial to ensure they do not co-elute with other sample components.[4] Non-endogenous compounds with distinct retention times can also be considered.[4] Despite these alternatives, a deuterated internal standard like this compound remains the gold standard for achieving the highest accuracy and precision in linalool quantification.[4]

References

Isotope Effects of Linalool-d3 on Chromatographic Retention Time: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of isotopic labeling on analytical outcomes is paramount. This guide provides an objective comparison of the chromatographic behavior of linalool (B1675412) and its deuterated analog, linalool-d3 (B567113). While direct experimental data comparing the retention times of linalool and this compound is not extensively published, this guide synthesizes established principles of chromatographic isotope effects (CIE) to provide a robust predictive comparison. The primary focus will be on gas chromatography (GC), the most common technique for analyzing volatile compounds like linalool.

The Chromatographic Isotope Effect: A Synopsis

The substitution of hydrogen (¹H) with its heavier isotope, deuterium (B1214612) (²H or D), can lead to subtle but measurable differences in the physicochemical properties of a molecule. In chromatography, this manifests as a difference in retention time between the deuterated and non-deuterated compounds. This phenomenon, known as the chromatographic isotope effect, is primarily attributed to differences in molecular size and bond strength. The C-D bond is slightly shorter and stronger than the C-H bond, which can affect intermolecular interactions with the stationary phase of the chromatographic column.

Typically, in gas chromatography using non-polar stationary phases, deuterated compounds exhibit slightly shorter retention times than their protiated counterparts.[1][2] This is referred to as an "inverse isotope effect." The effect is generally small but can be significant in high-resolution chromatography.

Linalool vs. This compound: A Comparative Analysis

This compound, a stable isotope-labeled version of linalool, is frequently employed as an internal standard in quantitative analytical methods due to its chemical similarity to the analyte.[3][4] This similarity ensures that it behaves almost identically during sample preparation, injection, and passage through the chromatographic system, thus effectively compensating for variations in the analytical process.[5][6]

Based on the principles of the chromatographic isotope effect, this compound is expected to have a slightly shorter retention time than linalool when analyzed on a non-polar or medium-polarity GC column. The magnitude of this difference is anticipated to be small, often on the order of a few seconds or less, depending on the specific chromatographic conditions.

Quantitative Data Summary
AnalyteExpected Retention Time BehaviorTypical Retention Time (GC-MS with non-polar column)Reference
LinaloolStandard reference~6.95 - 12.86 minutes (Varies with conditions)[7][8]
This compoundExpected to elute slightly earlier than linaloolNot explicitly reported, but predicted to be marginally less than linalool[1][3]

Note: The exact retention times can vary significantly based on the specific instrument, column, and analytical method used. The key takeaway is the relative difference in elution order.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of linalool and this compound by Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for their quantification.[4][9]

Sample Preparation
  • Standard Solution Preparation: Prepare stock solutions of linalool and this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or hexane.

  • Working Standards: Create a series of working standards by diluting the linalool stock solution to various concentrations. To each working standard, add a constant amount of the this compound stock solution to serve as an internal standard.

  • Sample Preparation: For analysis of linalool in a sample matrix (e.g., essential oil, biological fluid), dilute the sample with the appropriate solvent and add the same constant amount of the this compound internal standard.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A GC system equipped with a mass selective detector (MSD).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is typically used for terpene analysis.[6]

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A typical temperature program would be:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 5-10°C/minute to 240°C.

    • Final hold: Hold at 240°C for 5 minutes.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for linalool (e.g., m/z 71, 93, 121) and this compound (e.g., m/z 74, 96, 124) would be monitored.

Mandatory Visualizations

The following diagrams illustrate the logical relationships and experimental workflow described in this guide.

Isotope_Effect_Logic Logical Relationship of Isotope Effects on Linalool Chromatography cluster_0 Molecular Properties cluster_1 Physicochemical Differences cluster_2 Chromatographic Outcome Linalool Linalool (¹H) Linalool_d3 This compound (²H/D) Bond C-D bond is shorter and stronger than C-H Linalool_d3->Bond Size Deuterium is slightly larger than Protium Linalool_d3->Size Interaction Altered interaction with non-polar stationary phase Bond->Interaction Size->Interaction Retention Inverse Isotope Effect: This compound elutes slightly earlier Interaction->Retention

Caption: Isotope effects of this compound on chromatography.

GCMS_Workflow Experimental Workflow for Linalool and this compound Analysis A Sample/Standard Preparation (with this compound Internal Standard) B GC Injection A->B Introduce sample C Chromatographic Separation (e.g., DB-5ms column) B->C Vaporize and transfer D Mass Spectrometry Detection (SIM Mode) C->D Eluted analytes E Data Analysis (Peak Integration and Quantification) D->E Generate chromatogram

Caption: GC-MS workflow for linalool analysis.

References

Comparative Stability of Deuterated vs. Non-Deuterated Linalool: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of deuterated and non-deuterated linalool (B1675412). The comparison is based on the well-established principles of the kinetic isotope effect (KIE) and supported by experimental data on the degradation of non-deuterated linalool. While direct comparative stability studies are not extensively available in the public domain, the theoretical framework and existing data strongly suggest enhanced stability for deuterated linalool in specific degradation pathways.

Introduction to Linalool and the Impact of Deuteration

Linalool is a naturally occurring terpene alcohol found in numerous essential oils, valued for its pleasant floral and spicy aroma. It is widely used in fragrances, flavorings, and as a chemical intermediate.[1] However, linalool is susceptible to degradation under various conditions, including exposure to heat, light, acids, and oxidizing agents. This degradation can lead to the formation of various byproducts, altering its sensory properties and potentially its biological activity.[2][3]

Deuteration, the substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), is a strategy employed to enhance the metabolic stability of drug candidates and other bioactive molecules.[4] This enhancement is primarily due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. Consequently, chemical reactions involving the cleavage of a C-D bond proceed at a slower rate.[5] For linalool, this suggests that deuteration at positions susceptible to degradation will slow down the decomposition process, thereby increasing its shelf-life and stability.[6]

Comparative Stability Profile

The stability of deuterated linalool is theoretically superior to its non-deuterated counterpart in reactions where the cleavage of a C-H bond is the rate-determining step. The following sections detail the known degradation pathways of linalool and how deuteration is expected to impact them.

Thermal Degradation

Linalool is known to degrade at elevated temperatures, leading to dehydroxylation and cyclization reactions.[3] Studies on the thermal degradation of linalool-rich essential oils have quantified the loss of linalool and the formation of various degradation products.

Table 1: Thermal Degradation of Non-Deuterated Linalool [3]

TemperatureDurationInitial Linalool Content (%)Final Linalool Content (%)Key Degradation Products
100°C30 min93.3064.01β-myrcene, cis-ocimene, trans-ocimene
150°C30 min93.3027.54β-myrcene, cis-ocimene, trans-ocimene, limonene, terpinolene, α-terpinene

Deuteration at the positions involved in these thermal degradation pathways is expected to slow the rate of these reactions, leading to a greater retention of the parent linalool molecule over time at elevated temperatures.

Acid-Catalyzed Degradation

In acidic environments, linalool can undergo isomerization and cyclization to form other terpenes such as geraniol, nerol, and α-terpineol.[2] One study noted a 65% degradation of linalool in the presence of acid.[1] The mechanism of these reactions often involves protonation of the hydroxyl group followed by carbocation rearrangements, which can be influenced by the strength of adjacent C-H bonds. Deuteration could potentially slow these rearrangement steps.

Oxidative Degradation

Oxidation is another significant degradation pathway for terpenes like linalool, often leading to polymerization.[2][7] The presence of allylic hydrogen atoms in linalool makes it susceptible to autoxidation, forming hydroperoxides which are known to be contact allergens.[8] The kinetic isotope effect would be particularly pronounced in hydrogen atom abstraction steps, a key part of many oxidation mechanisms. Therefore, deuterated linalool is expected to exhibit enhanced stability against oxidative degradation.

Degradation and Metabolic Pathways

The following diagrams illustrate the key degradation and metabolic pathways of linalool.

G Thermal Degradation Pathway of Linalool Linalool Linalool Dehydroxylation Dehydroxylation Linalool->Dehydroxylation Heat Ene_Cyclization Ene_Cyclization Linalool->Ene_Cyclization Heat Myrcene Myrcene Dehydroxylation->Myrcene cis_Ocimene cis_Ocimene Dehydroxylation->cis_Ocimene trans_Ocimene trans_Ocimene Dehydroxylation->trans_Ocimene Dehydroxylation->Ene_Cyclization Heat Limonene Limonene Ene_Cyclization->Limonene Terpinolene Terpinolene Ene_Cyclization->Terpinolene alpha_Terpinene alpha_Terpinene Ene_Cyclization->alpha_Terpinene

Caption: Thermal degradation of linalool leads to dehydroxylation and cyclization products.

G Generalized Metabolic Pathway of Linalool Linalool Linalool CYP450 Cytochrome P450 Enzymes Linalool->CYP450 Hydroxylation Hydroxylation CYP450->Hydroxylation Epoxidation Epoxidation CYP450->Epoxidation Hydroxylated_Metabolites Hydroxylated_Metabolites Hydroxylation->Hydroxylated_Metabolites Epoxide_Derivatives Epoxide_Derivatives Epoxidation->Epoxide_Derivatives

Caption: Linalool is primarily metabolized by Cytochrome P450 enzymes.

Experimental Protocols

Accurate assessment of linalool stability requires robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the separation and quantification of linalool and its deuterated analogs.

Stability-Indicating GC-MS Method

This method is suitable for quantifying the remaining parent compound and identifying degradation products.

Table 2: GC-MS Parameters for Linalool Stability Testing [5]

ParameterSpecification
Column Non-polar capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Temperature Program Initial: 60°C, hold for 2 minRamp: Increase to 240°C at 5°C/minFinal hold: 240°C for 5 min
Injector Temperature 250°C
MS Transfer Line Temp. 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300

Sample Preparation:

  • Prepare stock solutions of deuterated and non-deuterated linalool in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Subject the solutions to stress conditions (e.g., heat, acid, oxidizing agent).

  • At specified time points, withdraw aliquots and dilute to an appropriate concentration for GC-MS analysis.

  • For quantitative analysis, the use of a deuterated internal standard (e.g., Linalool-d6 for non-deuterated linalool analysis) is recommended to ensure accuracy and precision.[9]

Data Analysis: The stability is assessed by monitoring the decrease in the peak area of the parent linalool molecule over time. The mass spectrum of linalool-d3 (B567113) will show a molecular ion peak (M+) at m/z 157, which is three mass units higher than that of non-deuterated linalool (m/z 154), allowing for their differentiation.[5]

G Experimental Workflow for Linalool Stability Assessment cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Prep_Solutions Prepare Solutions of Deuterated & Non-Deuterated Linalool Stress_Conditions Apply Stress Conditions (Heat, Acid, etc.) Prep_Solutions->Stress_Conditions Aliquots Withdraw Aliquots at Time Points Stress_Conditions->Aliquots Dilution Dilute for Analysis Aliquots->Dilution GC_MS_Analysis Inject into GC-MS Dilution->GC_MS_Analysis Data_Acquisition Acquire Mass Spectra GC_MS_Analysis->Data_Acquisition Peak_Area Measure Peak Area of Parent Linalool Data_Acquisition->Peak_Area Degradation_Curve Plot Degradation Curve (% Linalool vs. Time) Peak_Area->Degradation_Curve Compare_Stability Compare Stability Profiles Degradation_Curve->Compare_Stability

Caption: Workflow for assessing and comparing the stability of linalool isotopologues.

Conclusion

The strategic replacement of hydrogen with deuterium in the linalool molecule is a promising approach to enhance its stability. Based on the kinetic isotope effect, deuterated linalool is expected to exhibit greater resistance to degradation via pathways that involve the cleavage of a C-H bond as a rate-limiting step, including thermal, acid-catalyzed, and oxidative degradation. While direct comparative experimental data is limited, the provided degradation data for non-deuterated linalool serves as a benchmark for future stability studies. The detailed analytical protocols in this guide offer a robust framework for researchers to quantitatively assess and compare the stability of deuterated and non-deuterated linalool, facilitating the development of more stable formulations for pharmaceutical and other applications.

References

The Analytical Advantage: A Cost-Benefit Analysis of Linalool-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of linalool (B1675412)—a naturally occurring monoterpene alcohol with significant applications in the pharmaceutical, fragrance, and food industries—is paramount. The choice of an appropriate internal standard is critical for achieving reliable and reproducible results in chromatographic analysis. This guide provides an objective comparison of Linalool-d3, a deuterated stable isotope-labeled internal standard, with non-deuterated alternatives, supported by performance data and detailed experimental protocols.

The Gold Standard: Deuterated Internal Standards

In analytical chemistry, particularly in mass spectrometry-based methods, the use of a stable isotope-labeled internal standard that is chemically identical to the analyte is considered the gold standard.[1] this compound, as a deuterated analog of linalool, closely mimics the physicochemical properties of the analyte during sample preparation, extraction, and chromatographic separation. This co-elution behavior allows it to effectively compensate for variations in sample matrix effects, injection volume, and instrument response, leading to enhanced accuracy and precision.

Performance Comparison: this compound vs. Non-Deuterated Alternatives

While specific performance data for this compound is not extensively published, data for the closely related Linalool-d6 provides a strong benchmark for its expected performance. The following tables summarize the validation parameters for analytical methods using a deuterated linalool internal standard compared to common non-deuterated alternatives.

Table 1: Comparison of Linearity for Linalool Quantification

Internal StandardLinearity Range (µg/mL)Correlation Coefficient (r²)
Linalool-d6 0.1 - 100> 0.999
n-tridecane 1 - 100> 0.99

Table 2: Comparison of Accuracy (Recovery) for Linalool Quantification

Internal StandardSpiked Concentration (µg/mL)Recovery (%)
Linalool-d6 198.5
10101.2
5099.8
n-tridecane 1095.0 - 105.7
5092 - 112
10089 - 111

Table 3: Comparison of Precision (Relative Standard Deviation, RSD) for Linalool Quantification

Internal StandardConcentration (µg/mL)Intra-day RSD (%)Inter-day RSD (%)
Linalool-d6 10< 2< 3
n-tridecane Not Specified0.32 - 8.47< 10

Table 4: Comparison of Detection and Quantitation Limits for Linalool

Internal StandardLimit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Linalool-d6 0.030.1
n-tridecane 0.250.75

The data clearly indicates that the deuterated internal standard provides superior linearity, accuracy, precision, and lower detection limits compared to the non-deuterated alkane internal standard.

Cost-Benefit Analysis

The primary drawback of using deuterated internal standards is their higher cost compared to non-deuterated alternatives.

Table 5: Cost Comparison of Internal Standards

Internal StandardPurityQuantityEstimated Price (USD)
(±)-Linalool-d3 ≥99% deuterated forms10 mg$254[2]
(+)-Borneol Analytical Standard1 g~$50-100
(±)-Linalool Analytical Standard, ≥99.0%1 mL~$20-50[3][4]

While the initial investment for this compound is significantly higher, the benefits in terms of data quality and reliability can outweigh the cost, particularly in regulated environments such as drug development and clinical trials. The use of a less suitable internal standard may lead to failed batches, repeated analyses, and questionable results, ultimately incurring higher long-term costs.

For research applications with less stringent requirements, a structurally similar and more affordable alternative like borneol or terpineol (B192494) can be a viable option.[2] However, it is crucial to thoroughly validate the method to ensure it meets the required performance characteristics.

Experimental Protocols

Below are detailed methodologies for the quantification of linalool using both a deuterated internal standard and a non-deuterated alternative.

Protocol 1: Quantification of Linalool using this compound as an Internal Standard by GC-MS

1. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of linalool reference standard and dissolve in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the linalool stock solution to achieve concentrations ranging from 0.1 to 100 µg/mL. Spike each calibration standard with the this compound internal standard to a final concentration of 10 µg/mL.

2. Sample Preparation:

  • Accurately weigh 1 g of the sample matrix (e.g., essential oil, cream) into a centrifuge tube.

  • Add 10 mL of a suitable extraction solvent (e.g., hexane, ethyl acetate).

  • Spike the sample with the this compound internal standard to a final concentration of 10 µg/mL.

  • Vortex the sample for 1 minute and sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into a GC vial.

3. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for linalool (e.g., m/z 71, 93, 121) and this compound (e.g., m/z 74, 96, 124).

Protocol 2: Quantification of Linalool using Borneol as an Internal Standard by GC-MS

1. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of linalool reference standard and dissolve in 10 mL of methanol.

  • Borneol Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of borneol and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the linalool stock solution. Spike each calibration standard with the borneol internal standard to a fixed concentration.

2. Sample Preparation:

  • Follow the same procedure as in Protocol 1, substituting this compound with borneol.

3. GC-MS Conditions:

  • Utilize similar GC-MS conditions as in Protocol 1, ensuring chromatographic separation of linalool and borneol.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for linalool (e.g., m/z 71, 93, 121) and borneol (e.g., m/z 95, 110, 138).

Visualizing the Workflow

To illustrate the decision-making process and the analytical workflow, the following diagrams are provided.

CostBenefit cluster_cost Cost cluster_benefit Benefit Cost_High High Initial Cost Cost_Low Low Initial Cost Benefit_High High Data Quality (Accuracy, Precision) Benefit_Low Potentially Lower Data Quality Linalool_d3 This compound Linalool_d3->Cost_High Higher Price Linalool_d3->Benefit_High Superior Performance Alternatives Non-Deuterated Alternatives (e.g., Borneol) Alternatives->Cost_Low Lower Price Alternatives->Benefit_Low Requires Thorough Validation

Cost-Benefit Relationship of Internal Standards

Workflow Start Sample Prep Sample Preparation (Extraction, Dilution) Start->Prep Spike Spike with Internal Standard (this compound or Alternative) Prep->Spike Analysis GC-MS Analysis Spike->Analysis Data Data Processing (Peak Area Ratio) Analysis->Data Result Quantification of Linalool Data->Result

Analytical Workflow for Linalool Quantification

Conclusion

The selection of an internal standard is a critical decision in the quantitative analysis of linalool. This compound, as a deuterated internal standard, offers superior analytical performance in terms of accuracy, precision, and sensitivity. While the initial procurement cost is higher than that of non-deuterated alternatives like borneol, the long-term benefits of robust and reliable data can justify the investment, especially in regulated and high-stakes research environments. For less critical applications, non-deuterated analogs can be employed, provided that a thorough method validation is performed to ensure the data meets the required quality standards.

References

Safety Operating Guide

Proper Disposal of Linalool-d3: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe and compliant disposal of Linalool-d3, ensuring the safety of laboratory personnel and environmental protection.

This document provides detailed procedures for the proper disposal of this compound, a deuterated form of Linalool. While this guide focuses on this compound, the fundamental safety and disposal principles are applicable to Linalool and its other isotopic variants. The information herein is intended for researchers, scientists, and drug development professionals.

Section 1: Safety and Hazard Information

This compound, much like its non-deuterated counterpart, presents several hazards that necessitate careful handling and disposal. It is a combustible liquid that can cause skin and serious eye irritation, and may lead to an allergic skin reaction.[1][2] Environmentally, it is harmful to aquatic life.[1][2]

Table 1: Hazard Identification and Classification

Hazard ClassificationDescription
Physical Hazard Combustible liquid[1][2][3]
Health Hazards Skin Irritation (Category 2)[1][2][3]
Eye Irritation (Category 2A)[1][2][3]
Skin Sensitization (Category 1B)[1][2][3]
Environmental Hazard Harmful to aquatic life[1][2]

Table 2: Quantitative Toxicity Data for Linalool

Toxicity DataValueSpecies
Oral LD50 2790 mg/kgRat[1]
Dermal LD50 5610 mg/kgRabbit[1]

Section 2: Pre-Disposal and Handling Procedures

Before commencing any disposal activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a suitable environment.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.[4][5]

  • Hand Protection: Chemical-resistant gloves.[4][5]

  • Body Protection: Laboratory coat.[4]

Work Environment:

  • All handling and disposal procedures should be conducted in a well-ventilated area, ideally within a chemical fume hood to minimize inhalation of vapors.[2]

Section 3: Step-by-Step Disposal Protocol

The disposal of this compound must be managed as chemical waste, adhering to all institutional and regulatory guidelines.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Containerization:

    • Use a dedicated, properly sealed, and clearly labeled waste container.

    • The container must be made of a material compatible with this compound.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound" or "Deuterated Linalool".

    • A clear indication of the associated hazards (e.g., "Combustible," "Irritant").

    • The approximate quantity and concentration of the waste.

    • The date of waste accumulation.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Ensure the storage area is away from sources of ignition such as heat, sparks, and open flames.[1][3][5]

    • Utilize secondary containment to mitigate potential spills.[2]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed professional waste disposal service.[6]

    • Crucially, never dispose of this compound by pouring it down the drain or discarding it in regular trash. [2][4] This can lead to environmental contamination and damage to plumbing infrastructure.

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Well-Ventilated Area (Fume Hood) PPE->Ventilation Ensure Safe Environment Segregate Segregate this compound Waste Ventilation->Segregate Begin Disposal Process Containerize Use a Labeled, Sealed Container Segregate->Containerize Properly Contain Waste Store Store in Designated Area with Secondary Containment Containerize->Store Safe Temporary Storage ContactEHS Contact EHS for Waste Pickup Store->ContactEHS Arrange for Final Disposal NoDrain Do NOT Pour Down Drain ContactEHS->NoDrain NoTrash Do NOT Dispose in Regular Trash ContactEHS->NoTrash

Caption: Workflow for the proper disposal of this compound.

Section 4: Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation. Restrict access to the spill area.

  • Eliminate Ignition Sources: Remove all potential sources of ignition, such as open flames, sparks, and hot surfaces, from the vicinity.[1][3][5]

  • Absorb the Spill: Use an inert absorbent material like vermiculite, dry sand, or earth to contain and absorb the spilled liquid. Avoid using combustible materials such as paper towels for large spills.[2]

  • Collect and Containerize: Carefully gather the absorbent material and place it into a sealable, labeled container designated for hazardous waste.[2]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[2]

  • Report the Spill: Immediately report the incident to your laboratory supervisor and the institutional EHS office, following all established protocols.[2]

G cluster_immediate_response Immediate Response cluster_cleanup Cleanup & Decontamination cluster_reporting Reporting Spill This compound Spill Occurs Evacuate Evacuate & Ventilate Area Spill->Evacuate Ignition Eliminate Ignition Sources Evacuate->Ignition Absorb Absorb with Inert Material Ignition->Absorb Once Safe Collect Collect into Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Report Report to Supervisor & EHS Decontaminate->Report After Cleanup

Caption: Logical workflow for managing a this compound spill.

References

Essential Safety and Logistical Information for Handling Linalool-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like Linalool-d3. While specific safety data for deuterated compounds can be limited, the safety protocols for their non-deuterated counterparts are generally applicable. Therefore, this guidance is based on the established safety profile of Linalool.

This compound, a deuterated form of the naturally occurring monoterpene Linalool, is a combustible liquid that can cause skin and serious eye irritation.[1][2][3][4] It may also cause an allergic skin reaction and respiratory irritation.[1] Proper handling and disposal are crucial to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Classification

Hazard StatementClassification
H227: Combustible liquidFlammable liquids (Category 4)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H317: May cause an allergic skin reactionSkin sensitization (Category 1)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory system
H402: Harmful to aquatic lifeHazardous to the aquatic environment, acute hazard (Category 3)

Data sourced from multiple Safety Data Sheets for Linalool.[4]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential when handling this compound. The following PPE is recommended to prevent skin contact, inhalation of vapors, and eye exposure.[5]

Protection TypeRecommended Equipment
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[2][5] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]
Hand Protection Wear appropriate protective gloves (e.g., Nitrile rubber).[1][2] Immediately change gloves if they become contaminated.
Skin and Body Protection A standard lab coat should be worn to protect against incidental skin contact.[5] For larger quantities or in case of potential for significant exposure, additional protective clothing may be necessary. Contaminated work clothing should not be allowed out of the workplace.[1][2][5]
Respiratory Protection Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize the inhalation of vapors.[5][6] If ventilation is inadequate or in the event of a spill, a suitable respirator with organic vapor cartridges should be worn.[6][7]

Operational Plan for Handling this compound

A systematic approach to handling this compound will ensure minimal risk.

  • Pre-Handling:

    • Read and understand the Safety Data Sheet (SDS) for Linalool.

    • Ensure all necessary PPE is readily available and in good condition.

    • Verify that the work area, particularly the chemical fume hood, is clean and functioning correctly.

    • Keep away from heat, sparks, open flames, and hot surfaces.[2][3][4]

  • Handling:

    • Work in a well-ventilated area, such as a chemical fume hood.

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not breathe in vapors or mists.[1]

    • Wash hands thoroughly after handling.[1][2]

    • Keep the container tightly closed when not in use.[2]

  • Post-Handling:

    • Clean the work area thoroughly.

    • Properly remove and dispose of contaminated PPE.

    • Wash hands and any exposed skin.

Experimental Workflow for Handling this compound

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.

  • Waste Container: Dispose of this compound and any contaminated materials in a designated and properly labeled hazardous waste container.[2][5][8]

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[8]

  • Spill Management: In the event of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[9] Ensure adequate ventilation and wear appropriate PPE during cleanup.

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation or rash occurs, get medical advice/attention.[2]
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[2]
Ingestion Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards.[2] Never give anything by mouth to an unconscious person. Get medical attention if you feel unwell.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.